Medetomidine
Description
This compound is a synthetic compound used as a surgical anesthetic and analgesic. It is normally found as its hydrochloride salt, this compound hydrochloride. This compound is an intravenously available alpha-2 adrenergic agonist. The drug has been developed by Orion Pharma. In the United States, it is currently approved for its veterinary use in dogs and distributed by Pfizer Animal Health. In Canada, this compound is distributed by Novartis Animal Health. The marketed product is a racemic mixture of two stereoisomers from which dexthis compound is the main active isomer.
This compound is a small molecule drug with a maximum clinical trial phase of III.
An agonist of RECEPTORS, ADRENERGIC ALPHA-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of DEXthis compound.
See also: Oxymetazoline (related); Dexthis compound (related); Naphazoline (related) ... View More ...
Properties
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
86347-15-1 (hydrochloride) | |
| Record name | Medetomidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048258 | |
| Record name | Medetomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86347-14-0 | |
| Record name | Medetomidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86347-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Medetomidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Medetomidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11428 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Medetomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Medetomidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEDETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR15E85MQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Medetomidine Hydrochloride: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Medetomidine hydrochloride is a potent and highly selective alpha-2 adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound hydrochloride, with a focus on its mechanism of action, receptor binding affinity, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound hydrochloride exerts its pharmacological effects primarily through its agonistic activity at alpha-2 adrenergic receptors.[2] These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in the inhibition of norepinephrine release from presynaptic nerve terminals in the central and peripheral nervous systems.[2] The reduction in noradrenergic neurotransmission in the locus coeruleus is central to its sedative effects, while its actions at both spinal and supraspinal sites contribute to its analgesic properties.[3]
dot
References
An In-Depth Technical Guide to Medetomidine as an Alpha-2 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine is a potent and highly selective synthetic alpha-2 adrenergic agonist, widely utilized in veterinary medicine for its sedative, analgesic, and anxiolytic properties. Its high affinity for the alpha-2 adrenoceptor, coupled with its significant selectivity over the alpha-1 subtype, makes it a valuable pharmacological tool and a subject of extensive research. This technical guide provides a comprehensive overview of the core pharmacology of this compound, detailing its receptor binding profile, downstream signaling pathways, and established experimental protocols for its characterization.
This compound is a racemic mixture containing two enantiomers: dexthis compound, the pharmacologically active S-enantiomer, and levothis compound, which is largely inactive. Dexthis compound is also used clinically in humans as a sedative in intensive care settings and for procedural sedation. This guide will focus on the properties of the racemic mixture, this compound, and will specify when data pertains to its active enantiomer, dexthis compound.
Data Presentation: Quantitative Analysis of this compound's Receptor Affinity and Functional Potency
The efficacy of this compound as an alpha-2 adrenergic agonist is underpinned by its binding affinity for the receptor subtypes and its functional potency in modulating intracellular signaling cascades. The following tables summarize key quantitative data from in vitro studies.
Receptor Binding Affinity
This compound exhibits a high affinity for alpha-2 adrenergic receptors. While it is highly selective for the alpha-2 subtype over the alpha-1 subtype, studies suggest it does not significantly discriminate between the different alpha-2 receptor isoforms (α2A, α2B, α2C).[1][2]
| Compound | Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity (α2/α1) |
| This compound | α2 (non-subtype selective) | [3H]clonidine | Rat brain membranes | 1.08 | 1620:1 |
| This compound | α1 | [3H]prazosin | Rat brain membranes | 1750 |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Functional Potency
This compound's agonism at alpha-2 adrenergic receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. It also modulates other signaling pathways, including the ERK/MAPK pathway.
| Compound | Assay | Cell Line/Tissue | EC50 |
| Dexthis compound | pERK1 Expression | Rat hippocampal slices | 0.97 µM |
| Dexthis compound | pERK2 Expression | Rat hippocampal slices | 1.15 µM |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways
This compound's mechanism of action is primarily mediated through the activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi).
Canonical Gαi Signaling Pathway
Upon binding of this compound, the alpha-2 adrenergic receptor undergoes a conformational change, leading to the activation of the associated Gαi protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity and subsequent downstream effects, including the modulation of ion channel activity and gene expression, ultimately resulting in the sedative and analgesic effects of the drug.
ERK/MAPK Signaling Pathway
Recent research has indicated that alpha-2 adrenergic agonists, including dexthis compound, can also modulate the extracellular signal-regulated kinase (ERK) pathway, which is a part of the mitogen-activated protein kinase (MAPK) cascade. The activation of this pathway can be independent of the canonical Gαi signaling and may be involved in some of the long-term effects of these drugs, such as neuroprotection. The precise mechanisms of ERK activation by this compound are still under investigation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the alpha-2 adrenergic agonist activity of this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of this compound for alpha-2 adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of this compound for alpha-2 adrenergic receptors.
Materials:
-
Membrane Preparation: Homogenized cell membranes from a cell line stably expressing the desired alpha-2 adrenergic receptor subtype (e.g., CHO or HEK-293 cells) or from tissues with high receptor density (e.g., rat cerebral cortex).
-
Radioligand: A high-affinity radiolabeled alpha-2 adrenergic receptor ligand, such as [3H]-clonidine or [3H]-MK-912.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled alpha-2 adrenergic agonist or antagonist (e.g., 10 µM yohimbine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (typically from 10-11 to 10-5 M).
-
Total Binding Wells: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of the non-labeled competitor.
-
Competition Wells: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Functional Assay
This assay measures the functional consequence of this compound binding to Gαi-coupled alpha-2 adrenergic receptors by quantifying the resulting decrease in intracellular cAMP levels.
Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase.
Materials:
-
Cells: A cell line stably expressing the human alpha-2 adrenergic receptor subtype of interest (e.g., CHO or HEK-293 cells).
-
Adenylyl Cyclase Stimulator: Forskolin (to elevate basal cAMP levels).
-
Test Compound: this compound hydrochloride.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or LANCE-based assays).
-
Cell Culture Medium and plates (e.g., 96-well).
Protocol:
-
Cell Culture:
-
Plate the cells in a 96-well plate and grow to the desired confluency.
-
-
Pre-treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
-
Stimulation:
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production. The concentration of forskolin should be chosen to elicit a submaximal but robust cAMP response.
-
-
Incubation:
-
Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).
-
Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.
-
References
Discovery and development of Medetomidine for veterinary use
An In-depth Technical Guide to the Discovery and Development of Medetomidine for Veterinary Use
Introduction
This compound is a potent and highly selective synthetic α2-adrenergic receptor agonist widely utilized in veterinary medicine for its reliable sedative, analgesic, and muscle relaxant properties.[1][2][3] Developed by Orion Pharma, it marked a significant advancement over older α2-agonists like xylazine, offering greater receptor selectivity and clinical efficacy.[4][5] Marketed as a racemic mixture of its two stereoisomers, dexthis compound and levothis compound, its pharmacological effects are primarily attributed to the active enantiomer, dexthis compound.[3][4][6] This guide provides a detailed overview of the discovery, pharmacological profile, and clinical development of this compound, intended for researchers and drug development professionals.
Discovery and Development History
The development of this compound originated from the search for more specific and selective α2-adrenergic agonists for veterinary anesthesia and sedation. Building upon the foundation of earlier imidazole derivatives like detomidine and the prototypical α2-agonist clonidine, researchers at the Finnish pharmaceutical company Orion Pharma synthesized this compound, chemically known as (RS)-4-[1-(2,3-Dimethylphenyl)ethyl]-3H-imidazole.[4][7] It was first launched in 2007.[4] The key innovation was a molecule with exceptionally high affinity and selectivity for the α2-adrenoceptor over the α1-adrenoceptor, which translated to more profound sedative and analgesic effects with a more manageable side-effect profile compared to its predecessors.[5][7][8] This development was coupled with the simultaneous creation of a specific antagonist, atipamezole, allowing for the rapid and reliable reversal of this compound's effects, a critical safety feature in clinical practice.[4][7]
Pharmacological Profile
Mechanism of Action
This compound exerts its effects by acting as a full agonist at α2-adrenergic receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream intracellular signaling cascade.
-
Receptor Binding: this compound binds to presynaptic and postsynaptic α2-receptors in the central and peripheral nervous systems.[7] Presynaptic activation in the locus coeruleus of the brainstem inhibits the release of norepinephrine, a key neurotransmitter in maintaining arousal and consciousness.[5] This reduction in noradrenergic activity is the primary mechanism for sedation and anxiolysis.[5]
-
Signal Transduction: The α2-receptor is coupled to an inhibitory G-protein (Gαi).[5] Agonist binding activates this G-protein, which in turn inhibits the enzyme adenylyl cyclase.[5]
-
Intracellular Effects: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5] This cascade ultimately causes hyperpolarization of the neuron by opening G-protein-gated potassium channels and inhibiting voltage-gated calcium channels, reducing neuronal excitability and neurotransmitter release.[5][9]
Pharmacodynamics
This compound's high selectivity for the α2-receptor over the α1-receptor is a defining characteristic. This selectivity minimizes α1-mediated side effects while maximizing the desired sedative and analgesic outcomes.
Table 1: α2/α1 Selectivity Ratios of Adrenergic Agonists
| Compound | α2/α1 Selectivity Ratio | Reference |
|---|---|---|
| This compound | 1620:1 | [5][7][8] |
| Clonidine | 220:1 | [5][8] |
| Xylazine | 160:1 |[5] |
The primary pharmacodynamic effects include:
-
Sedation & Anxiolysis: A profound, dose-dependent sedation that allows for clinical examinations and minor procedures.[7][10]
-
Analgesia: Significant pain relief mediated by α2-receptors in the dorsal horn of the spinal cord and brainstem.[3][5][11]
-
Muscle Relaxation: Useful muscle relaxation resulting from the inhibition of interneurons in the spinal cord.[3]
-
Cardiovascular Effects: A characteristic biphasic response. An initial, transient period of hypertension due to peripheral vasoconstriction (mediated by α2B-receptors), followed by a more sustained period of bradycardia and decreased cardiac output.[7][12]
-
Respiratory Effects: Mild to moderate respiratory depression, which is generally less severe than that caused by other classes of sedatives.[3]
Pharmacokinetics
This compound is readily absorbed following intramuscular administration. It is lipophilic, allowing for rapid distribution throughout the body, including high penetration into the central nervous system.[5] Metabolism occurs primarily in the liver through hydroxylation, and the metabolites are excreted mainly via the kidneys.[4][5]
Table 2: Pharmacokinetic Parameters of this compound in Veterinary Species
| Parameter | Dogs | Cats | Rats | Reference |
|---|---|---|---|---|
| Volume of Distribution (Vd) | 2.8 L/kg | 3.5 L/kg | 8.2 L/kg | [5] |
| Clearance (CL) | 27.5 mL/min/kg | 33.4 mL/min/kg | 88.5 mL/min/kg | [5] |
| Elimination Half-life (t½) | 0.97 h | 1.6 h | 1.09 h |[5] |
Clinical Development and Efficacy
Clinical trials were designed to establish the optimal dosing, efficacy, and safety of this compound for procedural sedation and analgesia in target species, primarily dogs and cats.
Key Efficacy Studies & Data
Multicenter clinical trials confirmed that this compound produces reliable, dose-dependent sedation and analgesia suitable for a wide range of clinical procedures.[13]
Table 3: Summary of Clinical Efficacy and Dosing
| Species | Indication | Recommended IM Dose (µg/kg) | Outcome | Reference |
|---|---|---|---|---|
| Dog | Clinical Procedures / Minor Surgery | 30 - 40 | 72% of dogs achieved a slight anesthetic stage. Overall suitability rated "satisfactory" or "very satisfactory" in 95% of cases. | [10][13] |
| Dog | Radiography | 30 | Effective sedation for positioning. | [13] |
| Cat | Clinical Procedures / Minor Surgery | 80 - 110 | 85% of cats achieved a slight anesthetic stage. Overall suitability rated "satisfactory" or "very satisfactory" in 81-96% of cases. |[10][13] |
Side effects noted in these trials included vomiting (12% in dogs, 65% in cats) and occasional muscle jerking in dogs (0.5%).[13]
Example Experimental Protocol: Pharmacokinetic and Pharmacodynamic Study in Dogs
This protocol is based on methodologies used in foundational studies comparing this compound and its enantiomers.[14]
-
Objective: To determine and compare the clinical effects and pharmacokinetics of racemic this compound (MED), dexthis compound (DEX), and levothis compound (LEVO).
-
Subjects: Six healthy Beagle dogs.
-
Study Design: A blinded, randomized, crossover study design. Each dog received all treatments in separate sessions with a washout period.
-
Treatment A: MED (40 µg/kg, IV)
-
Treatment B: DEX (20 µg/kg, IV)
-
Treatment C: DEX (10 µg/kg, IV)
-
Treatment D: LEVO (20 µg/kg, IV)
-
Treatment E: Saline Placebo (IV)
-
-
Methodology:
-
Instrumentation: Prior to drug administration, dogs are instrumented for monitoring of direct arterial blood pressure and collection of arterial blood samples.
-
Drug Administration: The assigned treatment is administered as an intravenous bolus.
-
Monitoring & Data Collection:
-
Pharmacodynamic Assessment: Sedation and analgesia are scored subjectively by a blinded observer at predetermined time points. Physiological parameters (heart rate, ECG, blood pressure, respiratory rate, rectal temperature) are recorded continuously or at frequent intervals.
-
Pharmacokinetic Assessment: Venous blood samples are collected into heparinized tubes at baseline and multiple time points post-administration (e.g., 2, 5, 10, 20, 40, 60, 90, 120, 240 minutes). Plasma is separated by centrifugation and stored at -20°C until analysis.
-
-
Sample Analysis: Plasma concentrations of the drugs are quantified using a validated method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis:
-
Pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life) are calculated using non-compartmental analysis.
-
Pharmacodynamic data are analyzed using appropriate statistical methods (e.g., ANOVA for repeated measures) to compare the effects of different treatments over time.
-
-
Conclusion
The discovery and development of this compound represented a significant milestone in veterinary pharmacology. Its high selectivity for the α2-adrenoceptor provided veterinarians with a tool for reliable and profound sedation and analgesia, improving the safety and feasibility of countless procedures in small animal practice. The rigorous preclinical and clinical studies undertaken to characterize its pharmacokinetic and pharmacodynamic profile established a solid foundation for its safe and effective use. The co-development of the specific reversal agent, atipamezole, further enhanced its clinical utility, making this compound a cornerstone of veterinary sedation protocols worldwide.
References
- 1. droracle.ai [droracle.ai]
- 2. nbinno.com [nbinno.com]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacological profiles of this compound and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 10. The clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. droracle.ai [droracle.ai]
- 13. Clinical evaluation of this compound, a novel sedative and analgesic drug for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical effects and pharmacokinetics of this compound and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular and Molecular Targets of Medetomidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medetomidine is a potent and highly selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and anxiolytic properties.[1][2] Its pharmacological effects are primarily mediated through its interaction with α2-adrenergic receptors, leading to the modulation of downstream signaling cascades. This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound, presenting quantitative binding data, detailing downstream signaling pathways, and offering in-depth experimental protocols for studying its interactions. The information is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development.
Primary Molecular Target: α2-Adrenergic Receptors
This compound's principal mechanism of action is its agonistic activity at α2-adrenergic receptors.[3][4] These G-protein coupled receptors are classified into three main subtypes: α2A, α2B, and α2C.[3] this compound exhibits high affinity for all α2-adrenergic receptor subtypes without significant selectivity among them.[5][6] The pharmacologically active enantiomer of the racemic this compound mixture is dexthis compound.[1][2]
This compound is distinguished by its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors, with a selectivity ratio of 1620:1.[1][2][7] This high selectivity contributes to its potent sedative and analgesic effects with a lower incidence of the side effects associated with α1-adrenergic receptor activation.[1]
Quantitative Binding and Functional Data
The binding affinities and functional potencies of this compound and related compounds have been characterized in various studies. The following table summarizes key quantitative data.
| Compound | Receptor/Target | Parameter | Value | Species/Tissue | Reference |
| This compound | α2-Adrenergic Receptor | Ki | 1.08 nM | Rat brain membranes | [8] |
| α1-Adrenergic Receptor | Ki | 1750 nM | Rat brain membranes | [3] | |
| α2/α1 Selectivity Ratio | - | 1620 | - | [1][7] | |
| α2-Adrenergic Receptor | pD2 | 9.0 | Mouse vas deferens | [8] | |
| Dexthis compound | α2A-Adrenergic Receptor | EC50 (-log[M]) | 8.85 | Recombinant human | [9] |
| Clonidine | α2-Adrenergic Receptor | Ki | 3.20 nM | Rat brain membranes | [8] |
| α1-Adrenergic Receptor | Ki | 713 nM | - | [3] | |
| α2/α1 Selectivity Ratio | - | 220 | - | [1][3] | |
| Xylazine | α2-Adrenergic Receptor | Ki | 194 nM | Rat brain membranes | [8] |
| α1-Adrenergic Receptor | Ki | 30300 nM | - | [3] | |
| α2/α1 Selectivity Ratio | - | 160 | - | [1][3] |
Secondary and Off-Target Molecular Interactions
While this compound's primary effects are mediated through α2-adrenergic receptors, it has been reported to interact with other molecular targets, which may contribute to its overall pharmacological profile.
Imidazoline Receptors
Due to its imidazole structure, this compound has been investigated for its potential interaction with imidazoline receptors. However, studies have shown that this compound has a low affinity for I1-imidazoline receptors.[10] The pharmacological significance of this interaction is not well-validated.[4]
Ion Channels
Recent evidence suggests that this compound and its active enantiomer, dexthis compound, can modulate the function of various ion channels, potentially contributing to their analgesic and anesthetic effects.
-
Sodium Channels: Dexthis compound has been shown to inhibit voltage-gated sodium channels (both tetrodotoxin-sensitive and tetrodotoxin-resistant) in a concentration-dependent manner in trigeminal ganglion neurons.[11][12] This inhibition is mediated by the activation of Gi/o protein-coupled α2-adrenoceptors.[11][12] Dexthis compound and clonidine have also been found to inhibit the function of Nav1.7 independent of α2-adrenoceptor activation.[13]
-
Potassium Channels: Dexthis compound directly inhibits vascular ATP-sensitive potassium (KATP) channels through the Kir6.0 subunit.[14]
-
Calcium Channels: The hypnotic-anesthetic action of dexthis compound appears to be influenced by the modulation of calcium channels.[15][16] Dexthis compound has been shown to inhibit L-type calcium currents in rat ventricular myocytes, an effect that is partially mediated by α2-adrenergic receptors.[17]
Downstream Signaling Pathways
Activation of α2-adrenergic receptors by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins of the Gi/o family.[3][4]
The canonical signaling pathway involves:
-
G-protein Activation: Binding of this compound to the α2-adrenergic receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, leading to its dissociation from the βγ-subunits.[18]
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Modulation of Ion Channel Activity: The Gβγ subunits can directly interact with and modulate the activity of ion channels, leading to neuronal hyperpolarization.[7]
-
MAPK/ERK Pathway: Activation of α2-adrenergic receptors can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[19]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with its molecular targets.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for its target receptors.
Objective: To measure the displacement of a specific radioligand from α2-adrenergic receptors by this compound.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from rat brain or transfected cell lines).
-
Radioligand (e.g., [3H]clonidine).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer.[20]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.[20][21]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[20]
-
Washing: Quickly wash the filters with ice-cold wash buffer.[20]
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[20]
Adenylyl Cyclase Activity Assay
This functional assay measures the inhibition of adenylyl cyclase activity following receptor activation.
Objective: To quantify the this compound-induced decrease in cAMP production.
Materials:
-
Intact cells or cell membranes expressing the α2-adrenergic receptor.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
ATP.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Cell/Membrane Preparation: Prepare cells or membranes as for the binding assay.
-
Pre-incubation: Pre-incubate the cells/membranes with varying concentrations of this compound.
-
Stimulation: Stimulate adenylyl cyclase activity with a fixed concentration of forsklin in the presence of ATP.
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).
-
cAMP Measurement: Measure the amount of cAMP produced using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of forskolin-stimulated cAMP production against the log concentration of this compound to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK/ERK signaling pathway.[22]
Objective: To measure the level of phosphorylated ERK1/2 in response to this compound treatment.
Materials:
-
Whole-cell lysates from cells treated with this compound.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for a specific time course, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.[22]
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[22]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.[22]
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.
Conclusion
This compound exerts its primary pharmacological effects through potent and selective agonism at α2-adrenergic receptors, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity via Gi/o protein signaling. Emerging evidence also points to the direct modulation of various ion channels as a component of its mechanism of action. A thorough understanding of these cellular and molecular targets is crucial for the rational development of novel therapeutics and for optimizing the clinical use of this important veterinary drug. The experimental protocols detailed herein provide a robust framework for further investigation into the complex pharmacology of this compound.
References
- 1. VASG Alpha-2 Agonists [vasg.org]
- 2. Pharmacological profiles of this compound and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity of detomidine, this compound and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Affinity of detomidine, this compound and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 7. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the selectivity, specificity and potency of this compound as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azi-medetomidine: Synthesis and Characterization of a Novel α2 Adrenergic Photoaffinity Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dexthis compound Inhibits Voltage-Gated Sodium Channels via α2-Adrenoceptors in Trigeminal Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dexthis compound Inhibits Voltage-Gated Sodium Channels via α 2-Adrenoceptors in Trigeminal Ganglion Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dexthis compound and clonidine inhibit the function of Na(v)1.7 independent of α(2)-adrenoceptor in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexthis compound directly inhibits vascular ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium channels are involved in the hypnotic-anesthetic action of dexthis compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drugs acting at calcium channels can influence the hypnotic-anesthetic effect of dexthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Dexthis compound on L-Type Calcium Current in Rat Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The G protein-first activation mechanism of opioid receptors by Gi protein and agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gαi and Gβγ subunits have opposing effects on dexthis compound-induced sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Medetomidine's Effects on Neurotransmitter Release: A Technical Guide
Executive Summary
Medetomidine is a potent and highly selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and anxiolytic properties.[1][2][3][4] Its pharmacologically active enantiomer, dexthis compound, is approved for human use in clinical settings for sedation and analgesia.[3][4][5] The primary mechanism of action involves the stimulation of presynaptic α2-adrenoceptors in the central and peripheral nervous systems, which leads to a significant reduction in the release of norepinephrine.[1][2][6] This foundational action initiates a cascade of downstream effects on other key neurotransmitter systems, including dopamine and serotonin. This document provides an in-depth examination of these effects, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and workflows.
Core Mechanism of Action: α2-Adrenergic Agonism
This compound exerts its effects by binding to and activating α2-adrenergic receptors. These receptors are G-protein coupled receptors that play a crucial role in regulating neurotransmitter release. The sedative and analgesic effects are primarily mediated by the activation of α2-adrenoceptors in the locus coeruleus of the brainstem.[1][7]
Presynaptic Inhibition: The most critical site of action is the presynaptic α2-autoreceptor located on noradrenergic nerve terminals.[5] this compound's binding to this receptor initiates a negative feedback loop that inhibits the further release of norepinephrine (NE).[5][8] This process involves:
-
Activation of the inhibitory G-protein (Gi).
-
Inhibition of the enzyme adenylyl cyclase.
-
A subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Reduced activation of protein kinase A (PKA), leading to decreased phosphorylation of voltage-gated calcium channels.
-
Reduced calcium influx, which is essential for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane.
-
Ultimately, a profound decrease in the exocytosis and release of norepinephrine into the synaptic cleft.[1][9]
Quantitative Data on Receptor Selectivity and Neurotransmitter Modulation
This compound is distinguished from other α2-agonists by its high potency and remarkable selectivity for the α2-adrenoceptor over the α1-adrenoceptor.[10][11] This high selectivity contributes to its profound sedative and analgesic effects with fewer α1-mediated side effects.[12]
Table 1: α2/α1 Adrenoceptor Selectivity Ratios
| Compound | α2/α1 Selectivity Ratio | Reference(s) |
|---|---|---|
| This compound | 1620:1 | [1][10][11] |
| Detomidine | 260:1 | [1][10] |
| Clonidine | 220:1 | [1][10][11] |
The administration of this compound and its active enantiomer, dexthis compound, leads to a dose-dependent reduction in the release and turnover of major monoamine neurotransmitters in the central nervous system.[10][13]
Table 2: Effects of this compound/Dexthis compound on Neurotransmitter Levels
| Neurotransmitter | Effect | Brain Region | Species | Dose/Route | Reference(s) |
|---|---|---|---|---|---|
| Norepinephrine | Up to 92% decrease in release | N/A (Systemic) | Human | Single high dose | [5] |
| Norepinephrine | 75% reduction in production | N/A (Systemic) | Human | 100-120 µg IV | [12] |
| Norepinephrine | Dose-dependent decrease in turnover | Whole Brain | Rat | N/A | [10][13] |
| Dopamine | Significant, dose-dependent decrease | Nucleus Accumbens | Rat | 2-20 µg/kg IV | [14] |
| Dopamine | Increased transmission | Medial Prefrontal Cortex, Nucleus Accumbens | Mouse | 40 µg/kg IP | [15] |
| Dopamine | Inhibition of turnover at high doses | Whole Brain | Rat | >100 µg/kg | [13] |
| Serotonin | Significant decrease in turnover | Whole Brain | Rat | N/A | [10][13] |
| Serotonin | Indirect suppression of release | N/A | Animal Data | N/A |[16][17] |
Note: The effects on dopamine appear complex and may be region-specific. One study reported a decrease in the nucleus accumbens[14], while a more recent study indicated an increase in activity in the ventral tegmental area, leading to increased dopamine in the medial prefrontal cortex and nucleus accumbens[15]. This highlights the need for further research to elucidate the precise mechanisms.
Experimental Protocols
The quantitative data presented above are primarily derived from in vivo microdialysis studies coupled with highly sensitive analytical techniques.
In Vivo Microdialysis for Neurotransmitter Monitoring
In vivo microdialysis is a widely used technique for sampling the extracellular fluid of discrete brain regions in conscious, freely moving animals, providing real-time information on neurotransmitter levels.[18][19][20]
Methodology:
-
Animal Preparation: A guide cannula is stereotaxically and surgically implanted into the target brain region (e.g., nucleus accumbens, prefrontal cortex) of the subject animal (typically a rat or mouse) under anesthesia. The animal is allowed to recover from the surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe tip has a semi-permeable membrane.[21]
-
Perfusion: The probe is continuously perfused with a sterile, physiological solution (artificial cerebrospinal fluid) at a low, constant flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.[22]
-
Sample Collection: As the perfusate flows through the probe, endogenous substances in the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusate down their concentration gradient. The resulting fluid, the dialysate, is collected at set intervals (e.g., every 10-20 minutes) in small vials, often cooled to prevent degradation.[19]
-
Drug Administration: After a baseline collection period to establish stable neurotransmitter levels, this compound is administered (e.g., intravenously or intraperitoneally).
-
Analysis: The collected dialysate samples are analyzed to quantify neurotransmitter concentrations. The most common method is High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (EC), a technique sensitive enough to detect the picomolar to nanomolar concentrations of neurotransmitters found in dialysates.[14][18][19]
Detailed Effects on Neurotransmitter Systems
Norepinephrine (NE)
The primary and most direct neurochemical effect of this compound is the suppression of noradrenergic activity.[10][11] By activating presynaptic α2-autoreceptors, it robustly inhibits NE release throughout the CNS.[1][8] This action is the foundation for its principal pharmacological effects, including sedation, anxiolysis, and analgesia, as norepinephrine is crucial for arousal and alertness.[1][7] The decrease in central sympathetic tone also contributes to its cardiovascular effects, such as bradycardia and hypotension.[5]
Dopamine (DA)
This compound's influence on the dopaminergic system is more complex. Studies have demonstrated that dexthis compound can cause a dose-dependent decrease in extracellular dopamine concentrations in the nucleus accumbens, an effect that is blocked by the α2-antagonist atipamezole.[14] This suggests that α2-adrenoceptors modulate dopaminergic neurotransmission.[14] However, other research indicates that dexthis compound can activate dopamine neurons in the ventral tegmental area (VTA), leading to increased dopamine release in projection areas like the medial prefrontal cortex.[15] This latter finding may help explain the unique quality of dexthis compound-induced sedation, from which patients can be easily aroused.[15] The effect may be mediated by noradrenergic projections from areas like the locus coeruleus to dopaminergic regions.
Serotonin (5-HT)
This compound also induces a decrease in the turnover of serotonin in the brain.[10][13] This effect is believed to be largely indirect, likely a downstream consequence of the profound changes in the noradrenergic system. The inhibition of serotonin turnover can be reversed by α2-adrenoceptor antagonists, confirming it is a result of this compound's primary mechanism of action.[13] Some animal data suggest this indirect suppression of serotonin release may play a role in its therapeutic effects in certain toxicologic conditions.[16][17]
Conclusion
This compound is a powerful neuromodulatory agent whose effects are rooted in its highly selective and potent agonism at α2-adrenergic receptors. Its primary action is a profound, dose-dependent inhibition of norepinephrine release via a presynaptic negative feedback mechanism. This primary effect instigates a cascade of secondary changes in other monoaminergic systems, including a generally suppressive, though complex, effect on dopamine and serotonin. For researchers and drug development professionals, understanding this detailed mechanism is crucial for leveraging the therapeutic potential of α2-agonists and for anticipating their broad physiological consequences. The continued use of advanced methodologies like in vivo microdialysis will be essential for further refining our understanding of the intricate neural circuits modulated by this important class of drugs.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Classics in Chemical Neuroscience: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexthis compound: a novel sedative-analgesic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Dexthis compound? [synapse.patsnap.com]
- 8. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | As an inhibitor of norepinephrine release, dexthis compound provides no improvement on stroke-associated pneumonia in mice [frontiersin.org]
- 10. Pharmacological profiles of this compound and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Behavioural and neurochemical effects of this compound, a novel veterinary sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexthis compound decreases extracellular dopamine concentrations in the rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dexthis compound Activation of Dopamine Neurons in the Ventral Tegmental Area Attenuates the Depth of Sedation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dexthis compound in the treatment of toxicologic conditions: a systematic review and review of the toxicology investigators consortium database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 22. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
Initial in vitro Efficacy of Medetomidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine is a potent and highly selective α2-adrenoceptor agonist, widely recognized for its sedative and analgesic properties in veterinary medicine. Its efficacy is rooted in its high affinity for α2-adrenoceptors, leading to the modulation of downstream signaling pathways. This technical guide provides an in-depth overview of the initial in vitro studies that have characterized the efficacy of this compound. The document details the experimental protocols for key assays, presents quantitative data on its receptor binding affinity and functional potency, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from initial in vitro studies on this compound and its reference compounds, highlighting its superior affinity and selectivity for the α2-adrenoceptor.
Table 1: Receptor Binding Affinity of this compound and Reference α2-Adrenoceptor Agonists
| Compound | Kᵢ (nM) for α2-Adrenoceptors | α2/α1 Selectivity Ratio |
| This compound | 1.08[1] | 1620[1][2][3][4] |
| Detomidine | 1.62[1] | 260[3] |
| Clonidine | 3.20[1] | 220[3][4] |
| UK 14,304 | 6.22[1] | Not Reported |
| Xylazine | 194[1] | 160[2][3] |
Kᵢ values were determined by displacement of [³H]clonidine in rat brain membrane preparations.[1]
Table 2: Functional Potency of this compound and Reference α2-Adrenoceptor Agonists in Electrically Stimulated Mouse Vas Deferens
| Compound | pD₂ Value |
| This compound | 9.0[1] |
| Detomidine | 8.6[1] |
| Clonidine | 8.5[1] |
| UK 14,304 | 8.2[1] |
| Xylazine | 7.1[1] |
pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for α2-adrenoceptors in rat brain tissue.
1. Materials:
- Tissue Preparation: Whole rat brains.
- Buffers:
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM EDTA.
- Radioligand: [³H]clonidine (a known α2-adrenoceptor agonist).
- Non-specific Binding Control: 10 µM phentolamine or another suitable α-adrenergic antagonist.
- Test Compound: this compound and reference compounds at various concentrations.
- Instrumentation: Homogenizer, refrigerated centrifuge, liquid scintillation counter.
2. Protocol:
- Membrane Preparation:
- Homogenize rat brain tissue in ice-cold homogenization buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
- Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
- Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
- Binding Assay:
- In a final volume of 250 µL, combine:
- 100 µL of the membrane preparation.
- 50 µL of [³H]clonidine at a final concentration near its Kₔ.
- 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).
- 50 µL of the test compound at various concentrations.
- Incubate the mixture at 25°C for 30 minutes.
- Separation and Counting:
- Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
- Wash the filters rapidly with ice-cold assay buffer.
- Place the filters in scintillation vials with a suitable scintillation cocktail.
- Quantify the radioactivity by liquid scintillation counting.
- Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assay in Electrically Stimulated Mouse Vas Deferens
This protocol outlines the procedure to assess the functional agonist activity of this compound by measuring its inhibitory effect on the twitch response of an isolated mouse vas deferens.
1. Materials:
- Tissue: Mouse vas deferens.
- Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.
- Instrumentation: Organ bath with stimulating electrodes, isometric force transducer, data acquisition system.
- Test Compound: this compound and reference compounds at various concentrations.
2. Protocol:
- Tissue Preparation:
- Isolate the vas deferens from a mouse and mount it in an organ bath containing PSS at 37°C, continuously gassed with 95% O₂ / 5% CO₂.
- Apply an initial tension of approximately 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing.
- Electrical Field Stimulation:
- Induce twitch responses by electrical field stimulation (e.g., 0.1 Hz, 2 ms pulse duration, supramaximal voltage).
- Record the isometric contractions using a force transducer.
- Cumulative Concentration-Response Curve:
- Once stable twitch responses are obtained, add the test compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next.
- Record the inhibition of the twitch response at each concentration.
- Data Analysis:
- Express the inhibitory effect as a percentage of the initial twitch amplitude.
- Plot the percentage inhibition against the logarithm of the agonist concentration to generate a concentration-response curve.
- Determine the pD₂ value by non-linear regression analysis of the concentration-response curve.
in vitro ERK Phosphorylation Assay
This protocol provides a general method for assessing the effect of this compound on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) in a suitable cell line expressing α2-adrenoceptors.
1. Materials:
- Cell Line: A cell line endogenously or recombinantly expressing α2-adrenoceptors (e.g., HEK293, CHO cells).
- Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Buffers and Reagents:
- Phosphate-buffered saline (PBS).
- Serum-free medium.
- Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Antibodies: Primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK), and a suitable secondary antibody conjugated to horseradish peroxidase (HRP).
- Instrumentation: Cell culture incubator, SDS-PAGE and Western blotting equipment, chemiluminescence detection system.
2. Protocol:
- Cell Culture and Treatment:
- Culture the cells to approximately 80-90% confluency.
- Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
- Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
- Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells with ice-cold lysis buffer.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysates.
- Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescence substrate.
- Data Analysis:
- Strip the membrane and re-probe with the primary antibody against t-ERK to normalize for protein loading.
- Quantify the band intensities using densitometry software.
- Express the results as the ratio of p-ERK to t-ERK.
Mandatory Visualizations
Signaling Pathway
Caption: this compound's α2-adrenoceptor signaling cascade.
Experimental Workflow
Caption: General workflow for in vitro efficacy studies.
References
- 1. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Chemical Restraint: An In-depth Technical Guide to Medetomidine in Non-Traditional Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medetomidine, a potent and selective alpha-2 adrenergic agonist, has become an invaluable tool in veterinary medicine for its sedative and analgesic properties. While its use in traditional companion animals is well-documented, its application in a diverse array of non-traditional species presents both unique opportunities and challenges. This technical guide provides an exploratory overview of the use of this compound in reptiles, birds, amphibians, and exotic mammals. It consolidates quantitative data on dosages and reversal agents, outlines detailed experimental protocols, and visualizes key physiological and procedural pathways to support further research and clinical application in these varied species.
Core Principles of this compound Action
This compound exerts its effects by binding to and activating alpha-2 adrenergic receptors, which are integral components of the sympathetic nervous system. This activation inhibits the release of the neurotransmitter norepinephrine, leading to a cascade of physiological responses including sedation, analgesia (pain relief), and muscle relaxation.[1] The high selectivity of this compound for alpha-2 over alpha-1 receptors contributes to its potent sedative and analgesic effects with relatively fewer adverse cardiovascular effects compared to less selective agonists.
The sedative and analgesic effects of this compound can be effectively and rapidly reversed by the administration of an alpha-2 adrenergic antagonist, such as atipamezole.[2] Atipamezole competitively binds to the alpha-2 receptors, displacing this compound and restoring the normal release of norepinephrine.[2] This reversibility is a key advantage, allowing for greater control over the duration of sedation and a quicker recovery for the animal.[3]
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound at the alpha-2 adrenergic receptor.
Data Presentation: this compound Dosages in Non-Traditional Species
The following tables summarize reported dosages of this compound and the reversal agent atipamezole in various non-traditional species. It is critical to note that these are starting points for research and should be adjusted based on the individual animal's health status, the desired level of sedation, and the specific procedure being performed.
Reptiles
| Species Category | This compound Dosage (µg/kg) | Combination Agents (per kg) | Atipamezole Dosage (µg/kg) | Route | Notes |
| Chelonians | 100 - 200 | Ketamine (5 - 10 mg) | 500 - 1000 | IM, IV | Provides deep sedation to light anesthesia.[4] |
| Lizards | 150 | Ketamine (10 - 15 mg) | 450 | IM, IV, IO | Allow 45 minutes for full effect.[5] |
| Lizards (General) | 50 - 100 (as Dexthis compound) | Midazolam (0.5 - 2 mg) +/- Ketamine (1 - 5 mg) | 500 - 1000 | SC, IM | Provides sedation.[4] |
| Snakes | Use in combination is preferred over sole agent. | Ketamine, Opioids, Midazolam | Varies based on this compound dose | IM | Sole agent use may result in variable sedation.[4] |
Birds
| Species Category | This compound Dosage (µg/kg) | Combination Agents (per kg) | Atipamezole Dosage (µg/kg) | Route | Notes |
| Pigeons | 80 - 200 | None | 500 | IM | Produces effects from ataxia to sternal recumbency.[6] |
| Pigeons | 80 | Ketamine (5 mg) or Midazolam (0.5 mg) | 500 | IM | Results in variable levels of sedation.[6] |
| Pigeons | 50 (per pigeon) | Butorphanol (50 µg per pigeon) + Ketamine (25 mg per pigeon) | Varies | IM | Produced satisfactory general anesthesia in one study.[7] |
| Raptors | 25 - 100 | Ketamine (2 - 5 mg) | 65 | IV (lower dose), IM (higher dose) | Avoid ketamine in vultures.[8][9] |
Amphibians
| Species | This compound Dosage (µg/kg) | Combination Agents (per kg) | Atipamezole Dosage (µg/kg) | Route | Notes |
| Leopard Frogs | 150 | None | N/A | IM | Failed to produce clinically apparent sedation in one study.[10][11] |
| General | 50 - 100 | Ketamine (1 - 2 mg) | 200 | IM | For immobilization.[12] |
Note: The use of this compound as a sole agent in amphibians has shown limited efficacy and may still cause cardiopulmonary depression.[13] Further research into appropriate combinations and dosages is warranted.
Exotic Mammals
| Species | This compound Dosage (µg/kg) | Combination Agents (per kg) | Atipamezole Dosage (µg/kg) | Route | Notes |
| Ferrets | 80 - 100 | Ketamine (5 - 8 mg) +/- Butorphanol (0.1 - 0.2 mg) or Buprenorphine (0.02 mg) | 400 - 500 | IM | |
| Rabbits | 100 - 300 | Ketamine (5 - 10 mg) +/- Butorphanol (0.05 - 0.1 mg) or Buprenorphine (0.02 - 0.05 mg) | 500 - 1500 | SC, IM | |
| Small Rodents | 50 | Ketamine (2 - 4 mg) if needed | 250 | IM, IP | |
| Wild Boars | 100 - 200 | Ketamine (5 mg) +/- Butorphanol (0.2 mg) or Tiletamine-Zolazepam (2.0 mg) | 4 mg per mg of this compound | IM | Ketamine-based protocols were found to be reliable for short procedures.[14][15] |
| Rhesus Macaques | 40 | Ketamine (6 mg) | Varies | IM |
Experimental Protocols
The following protocols are generalized methodologies based on cited literature and should be adapted for specific research needs and institutional animal care and use committee (IACUC) guidelines.
General Protocol for Sedation and Reversal
This workflow outlines the key steps in a typical experimental procedure involving this compound.
3.1.1. Pre-sedation Assessment
-
Conduct a thorough physical examination of the animal to assess its health status.
-
Obtain an accurate body weight to ensure precise drug dosage calculation.
-
Record baseline physiological parameters, including heart rate, respiratory rate, and body temperature.
3.1.2. Drug Preparation and Administration
-
Calculate the appropriate dose of this compound and any combination agents based on the species-specific data and the desired level of sedation.
-
Draw up the calculated drug volumes into sterile syringes.
-
Administer the drugs via the appropriate route (intramuscular, intravenous, subcutaneous, or intraosseous), ensuring proper restraint of the animal to prevent injury.
3.1.3. Monitoring During Sedation
-
Continuously monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature. Pulse oximetry and electrocardiography (ECG) are recommended for comprehensive monitoring.
-
Assess the depth of sedation periodically by checking reflexes (e.g., palpebral, pedal withdrawal).
-
Maintain the animal's body temperature, as hypothermia is a common side effect of alpha-2 agonists.[16]
3.1.4. Reversal
-
Calculate the appropriate dose of atipamezole based on the amount of this compound administered. A common ratio is 5:1 (atipamezole:this compound by dose in µg), though this can vary.[2]
-
Administer the atipamezole via the appropriate route, typically intramuscularly.
-
Continue to monitor the animal closely during recovery. Note the time to initial arousal, sternal recumbency, and full ambulation.
Protocol for Anesthesia in Wild Boars (Sus scrofa)
This protocol is adapted from a study on free-ranging wild boars.[14][15]
3.2.1. Drug Combination and Administration
-
Protocol MK: this compound (0.15 mg/kg) + Ketamine (5 mg/kg) administered intramuscularly.
-
Protocol MKB: this compound (0.1 mg/kg) + Ketamine (5.0 mg/kg) + Butorphanol (0.2 mg/kg) administered intramuscularly.
3.2.2. Procedure
-
Animals are trapped in cages.
-
The anesthetic combination is administered via a pole syringe into the thigh muscles.
-
Induction time (time to lateral recumbency) is recorded.
-
Once immobilized, the animal is removed from the trap, and vital signs (heart rate, respiratory rate, temperature) and blood oxygenation are monitored.
-
For procedures lasting longer than 20-40 minutes, supplemental ketamine may be required.[14]
-
Oxygen supplementation is recommended to prevent hypoxemia.[14][15]
3.2.3. Reversal
-
Atipamezole is administered at a dose of 4 mg for every 1 mg of this compound administered.[14]
-
Recovery time (time to standing) is recorded.
Potential Adverse Effects and Considerations
The use of this compound is associated with several potential adverse effects, primarily related to its cardiovascular and respiratory depressant properties. These include:
-
Bradycardia (slow heart rate): A common and expected effect.[16]
-
Initial Hypertension followed by Normo- or Hypotension: Caused by initial peripheral vasoconstriction.[16]
-
Respiratory Depression: A dose-dependent decrease in respiratory rate.[16]
-
Hypothermia: A decrease in body temperature.[16]
-
Vomiting: Can occur, particularly during induction.[17]
-
Hyperglycemia: Due to inhibition of insulin release.[16]
-
Diuresis: Increased urine production.[16]
Careful patient selection is crucial. This compound should be used with caution in animals with pre-existing cardiovascular or respiratory disease, and in geriatric or debilitated individuals.
Conclusion and Future Directions
This compound, particularly in combination with other agents, offers a versatile and reversible option for the chemical restraint of a wide range of non-traditional species. However, significant species-specific variations in response necessitate a cautious and well-researched approach. The data and protocols presented in this guide serve as a foundation for further exploratory research. Future studies should focus on establishing more precise dose-response relationships, evaluating the pharmacokinetic and pharmacodynamic properties of this compound in a broader array of species, and refining multimodal anesthetic protocols that enhance safety and efficacy. As our understanding of the physiology of non-traditional species grows, so too will our ability to provide safe and effective chemical restraint, advancing both clinical care and research in these unique animal populations.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. Atipamezole - Wikipedia [en.wikipedia.org]
- 3. mixlab.com [mixlab.com]
- 4. bsavalibrary.com [bsavalibrary.com]
- 5. dvm360.com [dvm360.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound-butorphanol-ketamine anaesthesia and atipamezole on heart and respiratory rate and cloacal temperature of domestic pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avian anaesthesia and analgesia | Wildlife Rehabilitation Bulletin [nwrajournal.online]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 13. vetmed.illinois.edu [vetmed.illinois.edu]
- 14. Evaluation of Three this compound-Based Anesthetic Protocols in Free-Ranging Wild Boars (Sus scrofa) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical evaluation of this compound, a novel sedative and analgesic drug for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Medetomidine's Role in Sedation and Analgesia Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of medetomidine, a potent and selective α2-adrenergic receptor agonist, in mediating sedation and analgesia. It provides a detailed overview of its molecular interactions, downstream signaling pathways, and the experimental protocols used to elucidate these effects, aimed at professionals in research and drug development.
Introduction
This compound is a synthetic imidazole derivative widely used in veterinary medicine for its reliable sedative, analgesic, and muscle relaxant properties.[1] It exists as a racemic mixture of two optical isomers: dexthis compound, the pharmacologically active enantiomer, and levothis compound, which is largely inactive.[2] Dexthis compound is also approved for human use, particularly for sedation in intensive care settings.[1] The profound physiological effects of this compound are primarily attributed to its high affinity and selectivity for α2-adrenergic receptors.[3][4]
Mechanism of Action: The Alpha-2 Adrenergic Receptor
This compound exerts its effects by acting as a potent agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[5] These receptors are located both presynaptically and postsynaptically throughout the central and peripheral nervous systems.[6] The activation of these receptors initiates a cascade of intracellular events that ultimately lead to the desired sedative and analgesic outcomes. This compound exhibits a high selectivity for α2- over α1-adrenergic receptors, with a reported selectivity ratio of 1620:1.[3]
Receptor Subtypes and Binding Affinity
There are three main subtypes of α2-adrenergic receptors: α2A, α2B, and α2C. While this compound binds to all subtypes, its sedative and analgesic effects are primarily mediated through the α2A subtype. The binding affinities (Kd) of this compound to the different α2-adrenergic receptor subtypes are summarized in the table below.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kd (nM) |
| α2A | [3H]-MK-912 | HT29 cells | 0.38 ± 0.08 |
| α2B | [3H]-MK-912 | Neonatal rat lung | 0.70 ± 0.5 |
| α2C | [3H]-MK-912 | OK cells | 0.07 ± 0.02 |
Data sourced from a study examining the affinities of various sedative agents for α2-adrenergic receptor subtypes.[1]
Signaling Pathways
Upon binding to α2-adrenergic receptors, this compound triggers a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o). This activation results in the dissociation of the G-protein into its α and βγ subunits, which then modulate the activity of several downstream effector proteins.
The primary signaling cascade involves:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions and hyperpolarization of the neuronal membrane.[8] It also inhibits voltage-gated Ca2+ channels, reducing calcium influx and subsequent neurotransmitter release.[5]
Sedation Pathway: The Locus Coeruleus
The sedative effects of this compound are primarily mediated by its action on α2-adrenergic receptors located in the locus coeruleus (LC), a nucleus in the brainstem that is the principal site for synthesizing norepinephrine (NE).[9]
By activating presynaptic α2-autoreceptors on noradrenergic neurons in the LC, this compound inhibits the release of NE.[10] This reduction in noradrenergic transmission to higher brain centers, such as the cerebral cortex and thalamus, leads to a state of sedation that resembles natural sleep.[9]
Analgesia Pathways: Spinal and Supraspinal Mechanisms
This compound's analgesic properties are multifaceted, involving actions at both the spinal and supraspinal levels.
Spinal Analgesia
In the dorsal horn of the spinal cord, this compound activates presynaptic α2-adrenergic receptors on the terminals of primary afferent nociceptive fibers (C- and Aδ-fibers). This inhibits the release of excitatory neurotransmitters, such as substance P and glutamate, which are crucial for transmitting pain signals to higher brain centers.[11] Postsynaptic α2-receptor activation on dorsal horn neurons also contributes to analgesia by hyperpolarizing these neurons and reducing their excitability.
Supraspinal Analgesia
At the supraspinal level, this compound's action in the locus coeruleus and other brainstem nuclei enhances the activity of descending inhibitory pain pathways. These pathways project to the dorsal horn of the spinal cord and release inhibitory neurotransmitters, further dampening the transmission of nociceptive signals.
Quantitative Data
The following table summarizes key quantitative data related to this compound's sedative and analgesic effects.
| Parameter | Value | Species | Notes |
| Sedative Dose (IM) | 10-40 µg/kg | Dog | Dose-dependent sedation.[12] |
| Sedative Dose (IM) | 40-80 µg/kg | Cat | Dose-dependent sedation. |
| Analgesic Dose (IM) | 30 µg/kg | Dog | Comparable to 2.2 mg/kg xylazine.[12] |
| α2:α1 Selectivity Ratio | 1620:1 | N/A | Compared to 220:1 for clonidine.[3] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the sedative and analgesic pathways of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for α2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the α2-adrenergic receptor subtype of interest are prepared from cultured cells or tissue homogenates.[6][13]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-MK-912) and varying concentrations of unlabeled this compound.[1]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[13]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[13]
-
Data Analysis: The data is analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound, which is a measure of its binding affinity.
References
- 1. Affinity of detomidine, this compound and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of detomidine, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. VASG Alpha-2 Agonists [vasg.org]
- 5. Clinical evaluation of this compound, a novel sedative and analgesic drug for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of dexthis compound on rat locus coeruleus neurones: intracellular recording in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Antinociceptive effects of dexthis compound via spinal substance P and CGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sedative and analgesic effects of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
An In-Depth Technical Guide to the Pharmacokinetics of Medetomidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic research on the pharmacokinetics of medetomidine, a potent and selective α2-adrenergic agonist. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction to this compound
This compound is a synthetic imidazole derivative used in veterinary medicine as a sedative and analgesic. It exists as a racemic mixture of two enantiomers: dexthis compound, the pharmacologically active S-enantiomer, and levothis compound, which is considered largely inactive.[1] Its effects are mediated through the activation of α2-adrenergic receptors in the central and peripheral nervous systems. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its safe and effective use, as well as for the development of novel α2-adrenergic agonists.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been characterized in several species. The following tables summarize key pharmacokinetic parameters for this compound and its active enantiomer, dexthis compound.
Table 1: Pharmacokinetic Parameters of this compound in Various Species
| Species | Route | Dose (µg/kg) | Tmax (h) | Cmax (ng/mL) | Vd (L/kg) | CL (mL/min/kg) | t½ (h) | Reference(s) |
| Dog | IV | 40 | - | 18.5 ± 4.7 | 2.8 | 33.4 | 0.97 | [1][2] |
| IM | 80 | <0.5 | - | - | 27.5 | - | [2] | |
| Cat | IM | 80 | <0.5 | - | 3.5 | - | 1.6 | [2] |
| IV (Dex) | 5 | - | - | 0.371 | - | 0.53 | [3] | |
| IV (Dex) | 20 | - | - | 0.545 | - | 0.94 | [3] | |
| IV (Dex) | 50 | - | - | 0.750 | - | 1.26 | [3] | |
| Rat | SC | 80 | <0.5 | - | 8.2 | 88.5 | 1.09 | [2] |
| SC | 50 | - | 14.4 ± 3.0 | - | - | - | [4] |
Abbreviations: IV - Intravenous; IM - Intramuscular; SC - Subcutaneous; Tmax - Time to maximum concentration; Cmax - Maximum concentration; Vd - Volume of distribution; CL - Clearance; t½ - Half-life; Dex - Dexthis compound.
Table 2: Pharmacokinetic Parameters of Dexthis compound in Various Species
| Species | Route | Dose (µg/kg) | Tmax (h) | Cmax (ng/mL) | Vd (L/kg) | CL (mL/min/kg) | t½ (h) | Reference(s) |
| Dog | IV | 10 | - | 5.5 ± 1.3 | - | 16.17 | 0.66 | [5] |
| IV | 20 | - | 14.0 ± 4.5 | - | 20.67 | - | [1] | |
| Cat | IV | 10 | - | 17.6 ± 1.8 | 1.701 | 6.3 | 3.3 | [6] |
| Rat | IV | 30 | - | 16.7 | 3.24 | 59.4 | 0.96 | [5] |
Abbreviations: IV - Intravenous; Tmax - Time to maximum concentration; Cmax - Maximum concentration; Vd - Volume of distribution; CL - Clearance; t½ - Half-life.
Mechanism of Action: α2-Adrenergic Receptor Signaling
This compound exerts its effects by acting as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Specifically, these receptors are coupled to inhibitory G-proteins (Gi/o).[7][8] The binding of this compound initiates a downstream signaling cascade that leads to the physiological effects of sedation, analgesia, and muscle relaxation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible pharmacokinetic data. Below are representative protocols for in vivo studies and bioanalytical quantification.
In Vivo Pharmacokinetic Study in Dogs
This protocol outlines a typical intravenous pharmacokinetic study in beagle dogs.
1. Animal Preparation:
-
Animals: Healthy adult beagle dogs (male and female), weighing 8-12 kg.
-
Acclimation: Animals are acclimated to the facility for at least 7 days prior to the study.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.[9]
-
Catheterization: On the morning of the study, a catheter is aseptically placed in a cephalic vein for drug administration and in a contralateral cephalic or saphenous vein for blood sampling.[10] Light sedation may be used for catheter placement, with a sufficient washout period before the study begins.
2. Drug Administration:
-
Dose Formulation: this compound hydrochloride is dissolved in sterile saline to the desired concentration.
-
Administration: A single intravenous bolus of this compound (e.g., 40 µg/kg) is administered through the cephalic catheter over a period of 1-2 minutes. The catheter is then flushed with sterile saline.[11]
3. Blood Sampling:
-
Schedule: Blood samples (approximately 2 mL) are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) at the following time points: 0 (pre-dose), 2, 5, 10, 15, 30, 45, 60, 90 minutes, and 2, 4, 6, 8, 12, and 24 hours post-administration.[12][13]
-
Processing: Immediately after collection, the blood samples are centrifuged at approximately 3,500 x g for 10 minutes at 4°C to separate the plasma.[12] The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of this compound
This protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound).
-
Add 300 µL of acetonitrile (containing 1% phosphoric acid) to precipitate plasma proteins.[14]
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.[14]
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).[12]
-
Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a few minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.[16]
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound (e.g., m/z 201.2 → 95.1) and the internal standard.[16]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize signal intensity.
Experimental Workflow
The following diagram illustrates the typical workflow of an in vivo pharmacokinetic study, from the initial planning stages to the final data analysis.
Conclusion
The pharmacokinetics of this compound are characterized by rapid absorption and distribution, followed by hepatic metabolism and renal excretion. Significant interspecies differences in pharmacokinetic parameters exist, highlighting the importance of species-specific data in drug development and clinical application. The detailed protocols and workflows provided in this guide serve as a foundation for conducting robust and reproducible pharmacokinetic studies of this compound and related α2-adrenergic agonists. A thorough understanding of these principles is paramount for advancing research and development in this therapeutic area.
References
- 1. researchgate.net [researchgate.net]
- 2. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. mdpi.com [mdpi.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alpha 2 Adrenergic Receptor: Overview [picmonic.com]
- 12. admescope.com [admescope.com]
- 13. researchgate.net [researchgate.net]
- 14. ltk.uzh.ch [ltk.uzh.ch]
- 15. researchgate.net [researchgate.net]
- 16. Determination of dexthis compound using high performance liquid chromatography coupled with tandem mass spectrometric (HPLC-MS/MS) assay combined with microdialysis technique: Application to a pharmacokinetic study | CoLab [colab.ws]
Methodological & Application
Application Notes and Protocols for Medetomidine Administration in Laboratory Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the administration of medetomidine to laboratory mice for the purpose of sedation and anesthesia. The following sections detail recommended dosages, administration routes, and combination therapies, as well as reversal procedures. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.
Overview of this compound
This compound is a potent and selective alpha-2 adrenergic receptor agonist utilized in veterinary medicine for its sedative and analgesic properties.[1][2][3] In laboratory settings, it is frequently used in combination with other anesthetic agents, such as ketamine, to induce surgical anesthesia in mice.[4][5] Its effects are dose-dependent and can be reliably reversed by the alpha-2 adrenergic antagonist, atipamezole.[6][7][8][9]
Mechanism of Action
This compound acts by stimulating alpha-2 adrenergic receptors in the central and peripheral nervous systems.[1][2] This activation inhibits the release of norepinephrine, leading to a decrease in sympathetic tone, which results in sedation, analgesia, and muscle relaxation.[1][10] Undesirable side effects can include bradycardia, hypotension, respiratory depression, and hypothermia.[5][8][11]
Dosage and Administration
The appropriate dosage of this compound can vary depending on the desired depth and duration of anesthesia, as well as the strain, sex, and age of the mouse.[12] It is commonly administered via intraperitoneal (IP) or subcutaneous (SC) injection.
This compound in Combination with Ketamine
A widely used combination for achieving surgical anesthesia in mice is this compound and ketamine.[4][5] This combination provides good immobilization and some degree of analgesia.[13]
Table 1: Recommended Dosages for this compound-Ketamine Combination Anesthesia
| Drug | Dosage Range (mg/kg) | Route of Administration | Expected Duration of Anesthesia | Notes |
| This compound | 0.25 - 1 | IP, SC | 20 - 30 minutes | Dosages can be adjusted based on the specific requirements of the procedure.[13] |
| Ketamine | 40 - 80 | IP, SC | 20 - 30 minutes | Higher doses of ketamine may be required for certain strains or procedures.[13] |
| Dexthis compound | 0.5 - 1 | IP | 20 - 30 minutes | Dexthis compound is the active dextro-isomer of this compound.[13] |
Note: The combination of this compound (0.5 mg/kg) and ketamine (50 mg/kg) has been reported to potentially cause obstructive uropathy in male mice due to the formation of a seminal coagulum.[13]
This compound in Combination with Other Agents
This compound can also be combined with other drugs, such as midazolam and butorphanol, to provide a balanced anesthetic regimen.[8][14]
Table 2: Example of a this compound Multi-Drug Combination
| Drug | Dosage (mg/kg) | Route of Administration |
| This compound | 0.3 | IP |
| Midazolam | 4.0 | IP |
| Butorphanol | 5.0 | IP |
This combination has been shown to provide a sufficient anesthetic duration of 40-50 minutes in mice.[8][14]
Reversal of Anesthesia
The effects of this compound can be reversed with the specific alpha-2 adrenergic antagonist, atipamezole.[6][7][8][9] This allows for a more rapid recovery from anesthesia.
Table 3: Atipamezole Dosage for Reversal
| Drug | Dosage (mg/kg) | Route of Administration | Notes |
| Atipamezole | 1 - 2.5 | IP, SC | The dose of atipamezole is typically 1 mg/kg.[4][8] Early reversal (10 minutes post-induction) may prolong recovery time to walking compared to later reversal (40 minutes post-induction).[6][7] |
Experimental Protocols
Protocol for this compound-Ketamine Anesthesia
This protocol describes the induction of surgical anesthesia in a laboratory mouse using a combination of this compound and ketamine administered intraperitoneally.
Materials:
-
This compound (1 mg/mL)
-
Ketamine (100 mg/mL)
-
Sterile saline
-
1 mL syringes with 25-27G needles
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation: Weigh the mouse accurately to determine the correct drug dosages. Ensure the animal is calm before injection.
-
Drug Preparation: Prepare the anesthetic cocktail by diluting the required volumes of this compound and ketamine in sterile saline. A common practice is to mix the drugs in the same syringe immediately before use.[15]
-
Administration:
-
Restrain the mouse appropriately.
-
Administer the this compound-ketamine cocktail via intraperitoneal (IP) injection in the lower right quadrant of the abdomen.[4]
-
-
Monitoring:
-
Place the mouse on a heating pad to prevent hypothermia, a common side effect of anesthesia.[5][7]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.[16]
-
Monitor the depth of anesthesia every 10-15 minutes by assessing the loss of the righting and pedal withdrawal reflexes (toe pinch).[13][17] Anesthetic depth can also be monitored by observing the respiratory rate.[13]
-
-
Reversal (Optional):
-
Once the procedure is complete, atipamezole can be administered to reverse the effects of this compound.[4]
-
Administer atipamezole via subcutaneous (SC) or intraperitoneal (IP) injection.
-
-
Recovery:
-
Continue to monitor the mouse on the heating pad until it has fully recovered its righting reflex and is ambulatory.[4]
-
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound exerts its effects by acting as an agonist at alpha-2 adrenergic receptors, which are G-protein coupled receptors. This interaction initiates a downstream signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the inhibition of norepinephrine release.[1]
Caption: this compound's signaling cascade.
Experimental Workflow for Anesthesia
The following diagram illustrates a typical workflow for inducing, monitoring, and recovering a mouse from this compound-ketamine anesthesia.
Caption: Anesthesia experimental workflow.
Dose-Effect-Reversal Relationship
This diagram illustrates the logical relationship between the administration of this compound, the resulting anesthetic effect, and the reversal of this effect by atipamezole.
Caption: Dose, effect, and reversal logic.
References
- 1. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. newcastle.edu.au [newcastle.edu.au]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Effects of early atipamezole reversal of this compound-ketamine anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Early Atipamezole Reversal of this compound–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacokinetics of this compound Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Recommended doses of this compound-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. Video: Anesthesia Induction and Maintenance in Laboratory Animals [jove.com]
Application Notes and Protocols for Intraperitoneal Injection of Medetomidine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine is a potent, highly selective α2-adrenergic agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties. In a research setting, it is a valuable tool for achieving chemical restraint and anesthesia in laboratory animals, including rats. Intraperitoneal (IP) injection is a common and effective route for administering this compound in these animals. These application notes provide a comprehensive protocol for the safe and effective IP administration of this compound in rats, intended for use by trained research personnel.
Pharmacology and Mechanism of Action
This compound exerts its effects by binding to and activating α2-adrenergic receptors in the central and peripheral nervous systems.[1] This activation leads to a decrease in the release of the neurotransmitter norepinephrine, resulting in a reduction of sympathetic nervous system activity.[1] The primary sedative and anxiolytic effects are mediated by the activation of α2-adrenoceptors in the locus coeruleus of the brainstem. Analgesia is primarily mediated by the activation of these receptors in the dorsal horn of the spinal cord.
Experimental Protocols
Materials and Equipment
-
This compound hydrochloride: (e.g., 1 mg/mL solution)
-
Sterile 0.9% saline or sterile water for injection: For dilution
-
Sterile syringes: 1 mL or 3 mL
-
Sterile needles: 25-27 gauge
-
Animal scale: For accurate body weight measurement
-
Heating pad: To prevent hypothermia during sedation/anesthesia
-
Monitoring equipment: (Recommended) Pulse oximeter, rectal thermometer
-
Reversal agent (optional but recommended): Atipamezole hydrochloride
-
Personal Protective Equipment (PPE): Lab coat, gloves
Animal Preparation
-
Acclimatization: Ensure rats are properly acclimatized to the facility and handling to minimize stress.
-
Fasting: For procedures requiring anesthesia, a brief fasting period (2-4 hours) may be considered to reduce the risk of aspiration, though this is not always necessary for sedation alone. Ensure free access to water.
-
Health Status: Only use healthy animals for procedures.
-
Baseline Measurements: Record the rat's body weight for accurate dose calculation. It is also good practice to record baseline physiological parameters if possible (heart rate, respiratory rate, temperature).
Drug Preparation and Dilution
To ensure accurate dosing, especially in smaller rats, it is often necessary to dilute the stock solution of this compound.
Example Dilution:
To achieve a final concentration of 0.1 mg/mL from a 1 mg/mL stock solution:
-
Aseptically withdraw 1 mL of 1 mg/mL this compound stock solution.
-
Add it to 9 mL of sterile 0.9% saline in a sterile vial.
-
Gently mix the solution.
-
The final concentration will be 0.1 mg/mL.
Always clearly label the diluted solution with the drug name, concentration, and date of preparation.
Intraperitoneal Injection Procedure
-
Restraint: Properly restrain the rat. One common method is to hold the animal with its head tilted downwards, which causes the abdominal organs to shift cranially, reducing the risk of accidental organ puncture.
-
Injection Site: The recommended site for IP injection is the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the urinary bladder or cecum.
-
Needle Insertion: Insert a 25-27 gauge needle at an approximately 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel (blood in the syringe hub) or an organ (urine or intestinal contents). If any fluid is aspirated, withdraw the needle and inject at a different site with a new sterile needle.
-
Injection: If aspiration is negative, slowly and steadily inject the calculated volume of the this compound solution.
-
Withdrawal: Smoothly withdraw the needle.
-
Observation: Place the rat in a clean, warm cage and observe for the onset of sedation.
Monitoring During Sedation/Anesthesia
Continuous monitoring of the animal is crucial to ensure its well-being.
-
Level of Sedation: Assess the loss of the righting reflex and response to stimuli (e.g., toe pinch) to determine the depth of sedation or anesthesia.
-
Cardiovascular System: Monitor heart rate and mucous membrane color. Bradycardia (slowing of the heart rate) is a common side effect of this compound.
-
Respiratory System: Monitor respiratory rate and effort. Respiratory depression can occur, particularly at higher doses or when combined with other drugs.
-
Body Temperature: this compound can cause hypothermia. Use a heating pad to maintain the rat's body temperature between 36.5°C and 37.5°C.
Reversal of this compound
The effects of this compound can be reversed with the specific α2-adrenergic antagonist, atipamezole. This allows for a more rapid recovery.
-
Dosage: The recommended dose of atipamezole is typically 1-5 times the dose of this compound administered, by volume.
-
Administration: Atipamezole can be administered via the intraperitoneal (IP) or subcutaneous (SC) route.
-
Recovery: After atipamezole administration, the rat should begin to recover within 5-15 minutes. Continue to monitor the animal until it is fully ambulatory.
Data Presentation
Table 1: Recommended Dosages of this compound for Intraperitoneal Injection in Rats
| Effect Desired | This compound Dosage (mg/kg) | Onset of Action (approx.) | Duration of Action (approx.) | Notes |
| Sedation | 0.1 - 0.25 | 5-10 minutes | 30-60 minutes | For minor, non-painful procedures. |
| Anesthesia (in combination) | 0.1 - 0.5 | 5-15 minutes | 25-90 minutes | Typically combined with ketamine (e.g., 50-75 mg/kg). Provides surgical anesthesia. |
Table 2: Example Anesthetic Combination Protocol
| Drug | Dosage (mg/kg) | Route |
| This compound | 0.1 | IP |
| Ketamine | 75 | IP |
This combination typically provides 25-40 minutes of surgical anesthesia.
Table 3: Monitoring Parameters in this compound-Sedated Rats
| Parameter | Normal Range (Awake) | Expected Change with this compound |
| Heart Rate | 250-450 bpm | Decrease (Bradycardia) |
| Respiratory Rate | 70-115 breaths/min | Decrease |
| Body Temperature | 36.5-37.5 °C | Decrease (Hypothermia) |
Mandatory Visualizations
References
Application Notes and Protocols for Medetomidine and Ketamine Anesthesia in Rodents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a medetomidine and ketamine combination for anesthesia in rodents. This combination is widely used for its reliable and reversible anesthetic effects, suitable for a range of minor surgical and non-surgical procedures.
Overview
The combination of this compound, a potent and selective α2-adrenergic agonist, and ketamine, a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, produces a state of surgical anesthesia characterized by sedation, analgesia, and muscle relaxation. The effects of this compound can be reversed by the α2-adrenergic antagonist, atipamezole, allowing for rapid recovery of the animal.
Data Presentation: Recommended Dosages
The following tables summarize recommended dosages for this compound and ketamine, as well as the reversal agent atipamezole, in mice and rats. Dosages can vary based on the strain, sex, and health status of the animal, as well as the desired depth and duration of anesthesia. It is crucial to monitor the animal closely and adjust dosages as necessary.
Table 1: this compound and Ketamine Dosages for Mice
| Sex | This compound (mg/kg) | Ketamine (mg/kg) | Route of Administration | Expected Duration of Anesthesia |
| Male | 0.5 - 1.0 | 50 - 75 | Intraperitoneal (IP) | 30 - 60 minutes |
| Female | 0.5 - 1.0 | 75 - 100 | Intraperitoneal (IP) | 30 - 60 minutes |
Note: Female mice may require a higher dose of ketamine for a similar anesthetic effect.[1]
Table 2: this compound and Ketamine Dosages for Rats
| This compound (mg/kg) | Ketamine (mg/kg) | Route of Administration | Expected Duration of Anesthesia |
| 0.25 - 0.5 | 50 - 75 | Intraperitoneal (IP) / Intramuscular (IM) | 45 - 90 minutes[2] |
Table 3: Atipamezole (Reversal Agent) Dosages
| Species | Atipamezole (mg/kg) | Route of Administration | Notes |
| Mouse | 1.0 - 2.5 | Subcutaneous (SC) / Intraperitoneal (IP) | Administer after the procedure to expedite recovery. |
| Rat | 1.0 - 2.5 | Subcutaneous (SC) / Intraperitoneal (IP) | Administer after the procedure to expedite recovery. |
Experimental Protocols
Anesthetic Cocktail Preparation
Materials:
-
This compound (e.g., 1 mg/mL solution)
-
Ketamine (e.g., 100 mg/mL solution)
-
Sterile saline or sterile water for injection
-
Sterile syringes and needles (25-27 gauge)
-
Sterile vials
Procedure for a Common Mouse Cocktail (0.5 mg/kg this compound and 50 mg/kg Ketamine):
-
To prepare a stock solution for multiple animals, calculate the required volumes based on the desired final concentration. For a solution where 0.1 mL is administered per 10g of body weight:
-
Combine 0.5 mL of this compound (1 mg/mL) and 0.5 mL of ketamine (100 mg/mL) in 9.0 mL of sterile saline.
-
-
Mix the solution thoroughly by gentle inversion.
-
Clearly label the vial with the drug names, concentrations, and date of preparation.
-
This cocktail should be prepared fresh daily.
Anesthesia Induction
Procedure:
-
Accurately weigh the animal to determine the correct volume of the anesthetic cocktail to administer.
-
Draw the calculated volume of the this compound/ketamine cocktail into a sterile syringe with an appropriate gauge needle.
-
Intraperitoneal (IP) Injection Technique:
-
Gently restrain the rodent, tilting it slightly head-down to displace the abdominal organs.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, then inject the solution smoothly.
-
-
Place the animal in a clean, warm cage and observe until the righting reflex is lost, indicating the onset of anesthesia. This typically occurs within 5-10 minutes.
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch) before beginning any procedure.
Monitoring During Anesthesia
It is critical to monitor the animal's vital signs throughout the anesthetic period. Key parameters to monitor include:
-
Respiratory Rate: Observe the frequency and depth of breathing. A significant decrease can indicate excessive anesthetic depth.
-
Heart Rate: Can be monitored using a stethoscope or a pulse oximeter.
-
Body Temperature: Rodents are susceptible to hypothermia under anesthesia. Use a heating pad or other warming device to maintain body temperature.
-
Mucous Membrane Color: Check for pink, moist gums as an indicator of adequate oxygenation.
Anesthetic Reversal
Procedure:
-
Draw the calculated volume into a sterile syringe.
-
Administer the atipamezole via subcutaneous (SC) or intraperitoneal (IP) injection.
-
Continue to monitor the animal in a warm, quiet environment until it is fully ambulatory. Recovery is typically rapid following atipamezole administration.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anesthetic and analgesic effects of the this compound and ketamine combination are mediated through distinct signaling pathways.
Caption: this compound's mechanism of action.
Caption: Ketamine's mechanism of action.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a procedure involving this compound and ketamine anesthesia in rodents.
References
Application Notes and Protocols: Reversal of Medetomidine Effects with Atipamezole in Canines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine, a potent and selective α2-adrenergic receptor agonist, is widely utilized in veterinary medicine to induce dose-dependent sedation, analgesia, and muscle relaxation in canines.[1][2] Its effects, however, necessitate a reliable and rapid reversal to ensure patient safety and a smooth recovery. Atipamezole, a potent and selective α2-adrenergic receptor antagonist, serves as the primary reversal agent for this compound.[3][4][5] By competitively binding to α2-adrenergic receptors, atipamezole effectively displaces this compound, thereby reversing its sedative and analgesic effects.[4][5] These application notes provide detailed protocols and quantitative data for the effective use of atipamezole in reversing this compound-induced sedation in canines for research and clinical applications.
Mechanism of Action: Signaling Pathway
This compound acts as an agonist at α2-adrenergic receptors in the central and peripheral nervous system. This activation inhibits the release of norepinephrine, leading to sedation, analgesia, and a decrease in heart rate and blood pressure.[1][2] Atipamezole is a competitive antagonist at these same receptors.[4][5] Its high affinity for the α2-receptor allows it to displace this compound, blocking the downstream signaling cascade and rapidly reversing the clinical effects of the agonist.[4][5]
Caption: Signaling pathway of this compound and Atipamezole at the α2-adrenergic receptor.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the administration of this compound and its reversal with atipamezole in canines.
Table 1: Dosage and Administration
| Drug | Route of Administration | This compound Dose (µg/kg) | Atipamezole Dose (µg/kg) | Atipamezole to this compound Dose Ratio |
| This compound | Intramuscular (IM) | 20 - 80[6] | - | - |
| Atipamezole | Intramuscular (IM) | - | 80 - 240[3][7] | 4:1 to 6:1[3][6][7] |
| Atipamezole | Intramuscular (IM) | 40[3] | 200[3] | 5:1[8][9] |
Table 2: Reversal Timelines
| Event | Time to Onset (minutes) | Placebo Comparison (minutes) |
| Arousal | 3 - 7[6] | > 30[3] |
| First Steps/Walking | 4 - 12[6] | > 30[3] |
| Normal Behavior | ~10[10] | - |
Table 3: Effects on Physiological Parameters
| Parameter | Effect of this compound | Effect of Atipamezole Reversal |
| Heart Rate | Bradycardia (significant decrease)[1][3] | Rapid increase towards baseline[3][11] |
| Respiratory Rate | Decreased[12] | Increase towards normal[11] |
| Blood Pressure | Initial hypertension followed by potential hypotension[1][2] | Transient hypotension may occur post-injection[9] |
Table 4: Pharmacokinetic Parameters
| Drug | Parameter | Value (in dogs) |
| Atipamezole | Elimination Half-Life | ~2.6 hours[4] |
| Atipamezole | Onset of Action | < 3 minutes[4] |
| This compound | Elimination Half-Life (without reversal) | ~1.44 hours[13] |
| This compound | Elimination Half-Life (with atipamezole) | ~0.87 hours[13] |
Experimental Protocols
Protocol 1: General Sedation and Reversal in Canines
This protocol outlines a standard procedure for inducing sedation with this compound and subsequent reversal with atipamezole.
Materials:
-
This compound hydrochloride solution (1 mg/mL)
-
Atipamezole hydrochloride solution (5 mg/mL)
-
Sterile syringes and needles
-
Physiological monitoring equipment (ECG, pulse oximeter, blood pressure monitor)
-
Canine scale for accurate weight determination
Procedure:
-
Pre-sedation Assessment: Conduct a thorough physical examination to ensure the canine is healthy. Obtain an accurate body weight.
-
This compound Administration: Administer this compound intramuscularly at a dose of 20-40 µg/kg.[6][12] Allow 15-20 minutes for sedation to take full effect.
-
Monitoring: Continuously monitor heart rate, respiratory rate, and oxygen saturation during sedation.
-
Atipamezole Administration: Once the procedure is complete, administer atipamezole intramuscularly. The recommended dose is typically 5 times the administered this compound dose in µg.[8][9] For a 40 µg/kg this compound dose, the atipamezole dose would be 200 µg/kg.[3]
-
Post-reversal Monitoring: Continue to monitor the animal's physiological parameters and behavior. The animal should be kept in a quiet and safe environment during recovery.[8][9] Note the time to arousal and ambulation.
Caption: Experimental workflow for this compound sedation and atipamezole reversal.
Protocol 2: Pharmacokinetic Study of this compound-Atipamezole Interaction
This protocol is designed to investigate the pharmacokinetic interaction between this compound and atipamezole.
Materials:
-
This compound and atipamezole solutions
-
Catheters for intravenous access and blood sampling
-
Heparinized blood collection tubes
-
Centrifuge
-
Equipment for drug concentration analysis (e.g., GC-MS or HPLC)
Procedure:
-
Animal Preparation: Place an intravenous catheter in a cephalic vein for drug administration and another in a jugular vein for blood sampling.
-
Baseline Sampling: Collect a baseline blood sample.
-
This compound Administration: Administer a single intramuscular dose of this compound (e.g., 50 µg/kg).[13]
-
Blood Sampling (this compound Phase): Collect blood samples at predetermined intervals (e.g., 5, 15, 30 minutes) post-medetomidine administration.
-
Atipamezole Administration: At a specified time point (e.g., 30 minutes post-medetomidine), administer a single intramuscular dose of atipamezole (e.g., 250 µg/kg).[13]
-
Blood Sampling (Atipamezole Phase): Continue to collect blood samples at frequent intervals for several hours to characterize the elimination phase of both drugs.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Drug Concentration Analysis: Determine the plasma concentrations of this compound and atipamezole using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution for both drugs.
Logical Relationships of Effects
The administration of this compound and its subsequent reversal by atipamezole involves a predictable sequence of clinical and physiological events.
Caption: Logical relationship of clinical effects following this compound and atipamezole administration.
Safety and Handling Precautions
-
Handling Reversed Animals: Atipamezole can cause an abrupt reversal of sedation. Handle dogs with caution as they emerge from sedation, as they may exhibit apprehensive or aggressive behavior.[11]
-
Analgesia Reversal: Atipamezole reverses the analgesic effects of this compound.[11] Ensure adequate alternative pain management is in place for animals that have undergone painful procedures.
-
Adverse Reactions: Occasional vomiting, excitement, or hypersalivation may occur following atipamezole administration.[11] A transient decrease in blood pressure may be observed in the first 10 minutes post-injection.[9]
-
Contraindications: Do not use in breeding animals or those with severe liver or renal disease.[8]
-
Personal Protective Equipment: Due to the potent pharmacological activity of atipamezole, avoid contact with skin, eyes, and mucous membranes.[8][9] In case of accidental exposure, rinse the affected area with fresh water.[8]
These application notes and protocols are intended to guide researchers and professionals in the safe and effective use of atipamezole for the reversal of this compound-induced effects in canines. Adherence to these guidelines can help ensure animal welfare and the integrity of experimental outcomes.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the physiological effects of alpha2-agonists related to the clinical use of this compound in small animal practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical effectiveness of atipamezole as a this compound antagonist in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atipamezole - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Reversal of this compound sedation by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical effectiveness of atipamezole as a this compound antagonist in the dog. | Semantic Scholar [semanticscholar.org]
- 8. Clinical particulars - Atipam® 5.0 mg/ml Solution for Injection for Cats and Dogs [noahcompendium.co.uk]
- 9. fortehealthcare.com [fortehealthcare.com]
- 10. Dosage and administration - Revertor 5 mg/ml Solution for Injection for Cats and Dogs [noahcompendium.co.uk]
- 11. ANTISEDAN® (atipamezole hydrochloride) [dailymed.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Atipamezole increases this compound clearance in the dog: an agonist-antagonist interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Medetomidine for Sedation During Non-invasive Imaging in Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of medetomidine as a sedative agent for non-invasive imaging in various animal models. This compound, a potent α2-adrenergic agonist, offers dose-dependent sedation and analgesia, making it a valuable tool for procedures requiring immobilization, such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT).[1][2] Its effects are reliably reversed by the α2-antagonist atipamezole, allowing for rapid recovery of the animals.[3][4][5][6]
Mechanism of Action
This compound is a highly selective α2-adrenoceptor agonist.[7] Its sedative and analgesic effects are primarily mediated by the stimulation of α2-receptors in the central nervous system. In veterinary medicine, it is prized for its ability to induce a state of calm and immobilization suitable for various non-invasive procedures.[8]
Data Presentation: this compound and Atipamezole Dosages
The following tables summarize recommended dosages for this compound and its reversal agent, atipamezole, across different species for non-invasive imaging procedures. Dosages can vary based on the required depth and duration of sedation.
Table 1: this compound Sedation Dosages for Non-Invasive Imaging
| Animal Model | Imaging Modality | Route of Administration | Loading Dose (µg/kg) | Continuous Rate Infusion (CRI) (µg/kg/hr) | Onset of Sedation |
| Rat | fMRI | Intravenous (IV) | 50 | 100 | - |
| Rat | fMRI | Subcutaneous (SC) | 120 | 80 | - |
| Dog | General Sedation | Intramuscular (IM) / Intravenous (IV) | 10 - 40 | - | - |
| Dog | Extended Sedation | Intravenous (IV) | 2 - 4 | 1 - 2 | - |
| Cat | General Sedation | Intramuscular (IM) | 80 | - | 3 - 4 minutes |
| Llama | General Sedation | Intramuscular (IM) | 30 | - | ~6.7 minutes[6] |
Table 2: Atipamezole Reversal Dosages
| Animal Model | Route of Administration | Atipamezole to this compound Dose Ratio (µg:µg) | Time to Arousal/Standing |
| Dog | Intramuscular (IM) | 4:1 to 10:1 | 4 - 12 minutes to first steps[4] |
| Cat | Intramuscular (IM) | 5:1 | Rapid decline in sedation[9] |
| Llama | Intravenous (IV) | 4.2:1 (0.125 mg/kg for 0.03 mg/kg this compound) | ~5.8 minutes to standing[6] |
Experimental Protocols
Protocol for fMRI Sedation in Rats
This protocol is adapted from studies demonstrating stable and reversible sedation for functional MRI experiments.[3]
Materials:
-
This compound solution (e.g., Domitor®)
-
Atipamezole solution (e.g., Antisedan®)
-
Sterile saline
-
Infusion pump
-
Intravenous (IV) or Subcutaneous (SC) catheter
-
Heating pad to maintain body temperature
-
Pulse oximeter for monitoring vital signs
Procedure:
-
Animal Preparation: Acclimatize the rat to the experimental environment to minimize stress. Weigh the animal to ensure accurate drug dosage calculation.
-
Induction of Sedation:
-
Intravenous (IV) Administration: Administer a loading dose of 50 µg/kg this compound via an IV catheter.[3]
-
Subcutaneous (SC) Administration: For a less invasive approach, an initial SC dose of 0.12 mg/kg can be administered.
-
-
Maintenance of Sedation:
-
Intravenous (IV) Infusion: Immediately following the loading dose, begin a continuous intravenous infusion of this compound at a rate of 100 µg/kg/hr.[3]
-
Subcutaneous (SC) Infusion: Following the initial SC dose, commence a continuous subcutaneous infusion at 0.08 mg/kg/h.
-
-
Physiological Monitoring: Throughout the imaging session, continuously monitor the animal's heart rate, respiratory rate, and oxygen saturation using a pulse oximeter. Maintain body temperature at 37-38°C using a heating pad.
-
Reversal of Sedation: Upon completion of the imaging, administer atipamezole to reverse the effects of this compound. The specific dosage will depend on the total amount of this compound administered.
-
Post-Procedure Care: Monitor the animal until it is fully ambulatory and has returned to normal behavior.
Protocol for Sedation in Dogs for CT Imaging
This protocol provides guidance for achieving adequate sedation for Computed Tomography (CT) scans.
Materials:
-
This compound solution
-
Atipamezole solution
-
Sterile syringes and needles
-
Monitoring equipment (ECG, blood pressure monitor, pulse oximeter)
Procedure:
-
Pre-Sedation Assessment: Perform a thorough physical examination to ensure the dog is healthy enough for sedation. Withhold food for at least 12 hours prior to the procedure.[10]
-
Administration of this compound: Administer this compound intramuscularly (IM) at a dose of 40 µg/kg.[2] Allow approximately 20 minutes for sedation to take full effect.[10]
-
Positioning and Monitoring: Once adequately sedated, position the dog for the CT scan. Continuously monitor cardiovascular and respiratory parameters throughout the procedure. Be aware that this compound can cause initial hypertension followed by a period of normotension or slight hypotension, as well as significant bradycardia.[11]
-
Reversal: After the imaging is complete, administer atipamezole intramuscularly. A dose ratio of 4 to 10 times the this compound dose (in µg/kg) is generally effective.[4]
-
Recovery: Place the dog in a quiet and warm environment for recovery. Monitor the animal until it is fully conscious and able to walk.
Visualizations
Experimental Workflow for Animal Imaging Sedation
Caption: Workflow for this compound sedation during non-invasive animal imaging.
This compound and Atipamezole Interaction at the α2-Adrenergic Receptor
Caption: Competitive interaction of this compound and atipamezole at the α2-receptor.
Important Considerations and Potential Side Effects
-
Cardiovascular Effects: this compound typically causes an initial increase in blood pressure due to peripheral vasoconstriction, followed by a decrease in heart rate (bradycardia) and cardiac output.[2][11]
-
Respiratory Effects: Respiratory rate may decrease, though significant respiratory depression is more common when this compound is combined with other agents.[11]
-
Hypothermia: this compound can induce hypothermia, making temperature monitoring and support crucial.
-
Vomiting: Emesis can occur, particularly during the induction phase of sedation.[11]
-
Muscle Twitching: Spontaneous muscle contractions or twitching have been observed in some animals.[11]
Due to these physiological effects, this compound should be used with caution in animals with cardiovascular or respiratory disease. Appropriate patient selection and diligent monitoring are essential for safe and effective use. The availability of a specific reversal agent, atipamezole, provides a significant safety advantage.[5]
References
- 1. A protocol for use of this compound anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Sedation by Intramuscular Administration of this compound on Canine Abdominal Vascular System and Hepatic Parenchyma Imaging Using Enhancement Dynamic Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cds.ismrm.org [cds.ismrm.org]
- 4. Reversal of this compound sedation by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atipamezole - Wikipedia [en.wikipedia.org]
- 6. Sedative effects of this compound and its reversal by atipamezole in llamas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 2 different infusion rates of this compound on sedation score, cardiopulmonary parameters, and serum levels of this compound in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of this compound-based sedation protocols to perform urohydropropulsion and cystoscopy in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Clinical particulars - Sedator® 1.0 mg/ml Solution for Injection for Cats and Dogs [noahcompendium.co.uk]
- 11. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Medetomidine in Wildlife Immobilization Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Medetomidine is a potent, selective alpha-2 adrenergic agonist widely utilized in veterinary medicine for its sedative and analgesic properties. In wildlife management and research, it serves as a critical component in chemical immobilization protocols, offering reliable sedation that can be reversed with an alpha-2 antagonist, atipamezole. These application notes provide a comprehensive overview of this compound's use in wildlife immobilization, including detailed protocols, quantitative data from various studies, and a summary of its mechanism of action.
Mechanism of Action
This compound exerts its effects by binding to and activating alpha-2 adrenergic receptors, which are G-protein coupled receptors.[1] This activation initiates a downstream signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and subsequent reduction in calcium levels.[1] Physiologically, this results in the inhibition of norepinephrine release from presynaptic neurons, leading to sedation, analgesia, and muscle relaxation.[1][2] this compound's high selectivity for alpha-2 over alpha-1 adrenergic receptors contributes to its potent sedative and analgesic effects with less pronounced cardiovascular stimulation compared to less selective agonists.[1]
dot L {
graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
This compound Signaling Pathway
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the use of this compound in combination with other drugs for the immobilization of different wildlife species.
Table 1: this compound-Based Immobilization Protocols in Ungulates
| Species | This compound Dose (µg/kg) | Combination Drugs (mg/kg) | Induction Time (min) | Reversal Agent | Recovery Time (min) | Reference |
| White-tailed Deer (Odocoileus virginianus) | 150 | Ketamine (1.5), Tiletamine-Zolazepam (1.0) | 4.2 (median) | Atipamezole (0.35 mg/kg) | 60-90 | [3][4][5] |
| Elk (Cervus elaphus nelsoni) | 10 mg/mL in NalMed-A formulation | Nalbuphine (40 mg/mL), Azaperone (10 mg/mL) | 6.8 (mean) | Naltrexone (50 mg), Tolazoline (600 mg), Atipamezole (100 mg) | Not specified | [6] |
| American Bison (Bison bison) | 0.08 (mean) | Nalbuphine (0.4), Azaperone (0.08) | Not specified | Not specified | Not specified | [7] |
| Reindeer (Rangifer tarandus tarandus) | 60 (IV) | None | Not specified | Atipamezole (300 µg/kg IV) | Resedation observed 30-60 min post-reversal | [8] |
| Llamas (Lama glama) | 30 | None | 6.67 (mean) | Atipamezole (0.125 mg/kg IV) | 5.8 (mean) | [9] |
| Hog Deer (Axis porcinus) | 0.1 | Ketamine (1.5) | 4.6 (mean) | Atipamezole (0.25 mg/kg) | 4.8 (mean) | [10] |
Table 2: this compound-Based Immobilization Protocols in Carnivores and Omnivores
| Species | This compound Dose (µg/kg) | Combination Drugs (mg/kg) | Induction Time (min) | Reversal Agent | Recovery Time (min) | Reference |
| Wild Boar (Sus scrofa) - MTZ | 200 | Tiletamine-Zolazepam (2.0) | Not specified | Atipamezole (4 mg per mg of this compound) | Not specified | [11][12][13] |
| Wild Boar (Sus scrofa) - MK | 150 | Ketamine (5.0) | Not specified | Atipamezole (4 mg per mg of this compound) | 164 (mean) | [11][12][13] |
| Wild Boar (Sus scrofa) - MKB | 100 | Ketamine (5.0), Butorphanol (0.2) | 20 (mean) | Atipamezole (4 mg per mg of this compound) | Not specified | [11][12][13] |
| African Wild Dog (Lycaon pictus) | 40 | Ketamine (1.5), Atropine (0.05) | 5-8 | Atipamezole (0.1 mg/kg IV, 0.1 mg/kg IM) | 8-20 | [14] |
| Black Bear (Ursus americanus) | 0.2 (mean) | Nalbuphine (0.9), Azaperone (0.2) | 6-8 (mean) | Naltrexone and Atipamezole | Not specified | [15] |
| Raccoon (Procyon lotor) | 3 mg total dose | Nalbuphine (12 mg), Azaperone (3 mg) | 6 (mean) | Atipamezole (15 mg), Naltrexone (7.5 mg) | 10 (mean) | [16] |
Table 3: this compound-Based Immobilization Protocols in Other Species
| Species | This compound Dose | Combination Drugs | Induction Time | Reversal Agent | Recovery Time | Reference |
| Estuarine Crocodile (Crocodylus porosus) | Metabolically scaled | None | Within 30 min | Atipamezole (based on body surface area) | Within 5 min | [17] |
| Variable Flying Fox (Pteropus hypomelanus) | 50-60 µg/kg | Ketamine (5-6 mg/kg) | 31-46 sec (mean) | Not specified | 52.5-60.6 min (mean immobilization time) | [18] |
| Red-eared Slider (Trachemys scripta elegans) | 0.2 mg/kg (IV) | Ketamine (20 mg/kg IV) | Not specified | Atipamezole | Not specified | [19] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the use of this compound for wildlife immobilization.
Protocol 1: Immobilization of White-tailed Deer
Objective: To evaluate the optimal dose of this compound in combination with ketamine and tiletamine-zolazepam for the effective and safe chemical immobilization of white-tailed deer.[3][4][5]
Materials:
-
This compound (20 mg/mL)
-
Ketamine (100 mg/mL)
-
Tiletamine-zolazepam (Telazol®, 100 mg/mL total concentration)
-
Atipamezole (5 mg/mL)
-
Syringes and needles
-
Pulse oximeter
-
Rectal thermometer
-
Equipment for arterial blood gas analysis
-
Cold-water enema kit (for hyperthermia)
Procedure:
-
Fast deer for 12-16 hours prior to immobilization.[5]
-
Physically restrain the deer in a squeeze chute.[5]
-
Administer the drug combination via intramuscular (IM) injection into the hindquarter. The recommended dose is 150 µg/kg this compound, 1.5 mg/kg ketamine, and 1.0 mg/kg tiletamine-zolazepam.[3][4]
-
Release the animal into a padded pen for monitoring.
-
Record the time to lateral recumbency and time until the animal is approachable.
-
At 0, 10, and 20 minutes post-immobilization, measure and record:
-
Rectal temperature
-
Respiration rate
-
Heart rate
-
Hemoglobin saturation (SpO2) using a pulse oximeter
-
Arterial blood gases
-
-
If rectal temperature exceeds 40°C, administer a cold-water enema.[3][5]
-
For reversal, administer atipamezole at a dose of 0.35 mg/kg IM.[3][5]
-
Monitor the animal until it is standing and shows minimal to moderate ataxia. Recovery is expected within 60-90 minutes after atipamezole administration.[3][4]
dot L {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Workflow for Deer Immobilization
Protocol 2: Immobilization of Free-Ranging Wild Boars
Objective: To compare three different this compound-based drug protocols for the immobilization of wild boars.[11][12][13]
Materials:
-
This compound (10 mg/mL)
-
Tiletamine-zolazepam (50 mg/mL)
-
Ketamine (100 mg/mL)
-
Butorphanol (10 mg/mL)
-
Atipamezole
-
Pole syringe
-
Blindfold
-
Digital thermometer
-
Equipment for arterial blood gas analysis
-
Supplemental oxygen delivery system
Procedure:
-
Capture wild boars in cage traps.
-
Cover the cage with a tarp to minimize stress.[11]
-
Administer one of the following drug combinations via a pole syringe:
-
Record induction time (time to recumbency). If the animal is not recumbent after 10 minutes or not fully immobilized after 20 minutes, administer an additional half or full dose.[11][12]
-
Once anesthetized, blindfold the animal and place it in lateral recumbency.[11][12]
-
Immediately measure rectal temperature and monitor every 10 minutes.[11][12]
-
Collect arterial blood samples for blood gas analysis before and after 15 minutes of oxygen supplementation (0.5–1.0 L/min).[11][12]
-
For reversal, administer atipamezole at a dose of 4 mg per mg of this compound administered.[12][13]
-
Place the animal back in the cage for recovery and release once ataxia is resolved.[12][13]
dot L {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Workflow for Wild Boar Immobilization
Reversal of this compound
The effects of this compound can be reversed using the specific alpha-2 adrenergic antagonist, atipamezole. The standard dose of atipamezole is often 5 times the dose of this compound by weight (in mg).[20] However, some protocols suggest different ratios, such as 4 mg of atipamezole per mg of this compound for wild boars.[12][13] Reversal is typically administered via intramuscular injection.[20] Intranasal administration of atipamezole has also been shown to be effective for reversing this compound in white-tailed deer.[21] It is important to note that in some species, such as reindeer, resedation may occur due to the longer elimination half-life of this compound compared to atipamezole.[8]
Disclaimer: These protocols are intended for informational purposes for researchers, scientists, and drug development professionals. The chemical immobilization of wildlife should only be performed by trained and licensed professionals. Dosages and protocols may need to be adjusted based on the species, age, health status of the animal, and specific field conditions. Always consult with a veterinarian experienced in wildlife anesthesia.
References
- 1. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Optimal this compound dose when combined with ketamine and tiletamine-zolazepam to immobilize white-tailed deer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. researchgate.net [researchgate.net]
- 7. THE EFFICACY OF NALBUPHINE, this compound, AND AZAPERONE IN IMMOBILIZING AMERICAN BISON (BISON BISON) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of this compound-induced sedation in reindeer (Rangifer tarandus tarandus) with atipamezole increases the this compound concentration in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sedative effects of this compound and its reversal by atipamezole in llamas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioone.org [bioone.org]
- 11. Evaluation of Three this compound-Based Anesthetic Protocols in Free-Ranging Wild Boars (Sus scrofa) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of Three this compound-Based Anesthetic Protocols in Free-Ranging Wild Boars (Sus scrofa) [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Anesthesia of captive African wild dogs (Lycaon pictus) using a this compound-ketamine-atropine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immobilization of Raccoons (Procyon lotor) with Nalbuphine, this compound, and Azaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Intravenous ketamine-medetomidine anesthesia in combination with intrathecal lidocaine for prefemoral coeliotomy in red-eared sliders (Trachemys scripta elegans): A case series study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alberta.ca [alberta.ca]
- 21. Intranasal naltrexone and atipamezole for reversal of white-tailed deer immobilized with carfentanil and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Medetomidine in Preclinical Surgical Anesthesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of medetomidine as a key component in surgical anesthesia for preclinical studies involving rodents. The following information is intended to guide researchers in establishing safe, effective, and reproducible anesthetic regimens for various experimental procedures.
This compound, a potent and selective α2-adrenergic agonist, offers significant advantages in preclinical research due to its reliable sedative, analgesic, and muscle relaxant properties.[1][2] Its effects are dose-dependent and can be effectively reversed by the α2-adrenergic antagonist, atipamezole, allowing for rapid recovery of the animals post-procedure.[3][4][5][6]
Data Presentation: Anesthetic Combinations and Dosages
The following tables summarize recommended dosages for this compound in combination with other anesthetic agents for mice and rats. It is crucial to note that optimal dosages can vary depending on the specific strain, age, sex, and health status of the animal, as well as the nature and duration of the surgical procedure.[7] Therefore, these tables should be used as a starting point, with adjustments made as necessary based on careful monitoring of anesthetic depth.
Table 1: Injectable Anesthetic Protocols for Mice
| Anesthetic Combination | This compound (mg/kg) | Ketamine (mg/kg) | Other Agents (mg/kg) | Route of Administration | Notes |
| This compound/Ketamine | 0.5 - 1.0 | 50 - 75 | - | IP | May not produce a surgical plane for major procedures.[8] |
| This compound/Ketamine | 0.5 | 50 | - | IP | May pose a risk of obstructive uropathy in male mice.[7] |
| This compound/Midazolam/Butorphanol | 0.3 | - | Midazolam: 4.0, Butorphanol: 5.0 | IP | Provides at least 40 minutes of surgical anesthesia.[9] |
| This compound/Midazolam/Butorphanol (Improved) | 0.2 | - | Midazolam: 6.0, Butorphanol: 10.0 | IP | Comparable anesthetic effect for 40 minutes with faster recovery from hypothermia.[9] |
Table 2: Injectable Anesthetic Protocols for Rats
| Anesthetic Combination | This compound (mg/kg) | Ketamine (mg/kg) | Other Agents (mg/kg) | Route of Administration | Notes |
| This compound/Ketamine | 0.5 - 0.75 | 75 - 90 | - | IP or SQ | May not produce a surgical plane for major procedures.[10] |
| This compound/Propofol/Fentanyl | 0.1 | - | Propofol: 100, Fentanyl: 0.1 | IP | Provides 25-30 minutes of surgical anesthesia.[11] |
| This compound/Propofol | 0.3 | - | Propofol: 100 | IP | Suitable for nonpainful procedures for at least 30 minutes.[11] |
Table 3: Reversal Agent - Atipamezole
| Species | Atipamezole Dose (mg/kg) | Route of Administration | Notes |
| Mouse | 1.0 - 2.5 | IP or SC | The dose of atipamezole is often 1-5 times the this compound dose.[5] |
| Rat | 1.0 | IP or SC | - |
| Dog | 4-10 times the this compound dose (in µg/kg) | IM | Optimal reversal is achieved with doses four to ten times higher than the this compound dose.[6] |
Experimental Protocols
Protocol 1: General Surgical Anesthesia in Mice using this compound/Ketamine
This protocol describes a common injectable anesthetic combination for short-duration surgical procedures in mice.
Materials:
-
This compound (1 mg/mL)
-
Ketamine (100 mg/mL)
-
Sterile 0.9% saline
-
1 mL sterile syringes with 25-27 gauge needles
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation: Weigh the mouse accurately to ensure correct drug dosage calculation. Place the mouse in a clean, quiet environment to minimize stress.
-
Anesthetic Cocktail Preparation:
-
Prepare a fresh solution for each day of use.
-
For a typical dose of 75 mg/kg ketamine and 1 mg/kg this compound, the following dilutions can be made for easier and more accurate dosing:
-
Dilute Ketamine (100 mg/mL) to 10 mg/mL by adding 1 mL of ketamine to 9 mL of sterile saline.
-
Dilute this compound (1 mg/mL) to 0.1 mg/mL by adding 1 mL of this compound to 9 mL of sterile saline.
-
-
The final injection volume should be around 10 mL/kg. For a 25g mouse, this would be 0.25 mL.
-
-
Anesthetic Administration: Administer the anesthetic cocktail via intraperitoneal (IP) injection.
-
Induction and Monitoring:
-
Place the mouse in a warm, quiet cage on a heating pad to maintain body temperature.[12]
-
Monitor the mouse for the loss of the righting reflex to confirm the onset of anesthesia.
-
Assess the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch). Surgical anesthesia is typically achieved within 5-10 minutes.[3]
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Monitor vital signs, including respiratory rate and heart rate, throughout the procedure.[12] A pulse oximeter designed for rodents can be used for monitoring heart rate and oxygen saturation (SpO2).[12]
-
-
Post-operative Care and Reversal:
-
Administer atipamezole (1 mg/kg, IP or SC) to reverse the effects of this compound and facilitate a faster recovery.
-
Continue to monitor the animal on a heating pad until it is fully ambulatory.
-
Provide appropriate post-operative analgesia as required by the surgical procedure.
-
Protocol 2: Surgical Anesthesia in Rats using this compound/Propofol/Fentanyl
This protocol is suitable for surgical procedures in rats requiring approximately 30 minutes of anesthesia.[11]
Materials:
-
This compound (1 mg/mL)
-
Propofol (10 mg/mL)
-
Fentanyl (0.05 mg/mL)
-
Sterile 0.9% saline
-
1 mL sterile syringes with 23-25 gauge needles
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Animal Preparation: Accurately weigh the rat.
-
Anesthetic Cocktail Preparation: Prepare a fresh mixture of propofol (100 mg/kg), this compound (0.1 mg/kg), and fentanyl (0.1 mg/kg).[11] The components should be drawn up into the same syringe immediately before administration.
-
Anesthetic Administration: Administer the anesthetic combination via IP injection.
-
Induction and Monitoring:
-
Place the rat on a heating pad to maintain body temperature.
-
Monitor for the loss of the righting reflex and the absence of the pedal withdrawal reflex to confirm surgical anesthesia.[11]
-
Apply ophthalmic ointment to the eyes.
-
Continuously monitor respiratory rate, heart rate, and body temperature.
-
-
Post-operative Care and Reversal:
-
Administer atipamezole (1 mg/kg, IP or SC) for reversal of this compound.
-
Keep the rat in a warm environment and monitor until it has fully recovered.
-
Administer post-operative analgesics as needed.
-
Signaling Pathways and Workflows
This compound's Mechanism of Action
This compound exerts its effects by acting as an agonist at α2-adrenergic receptors in the central and peripheral nervous systems. The binding of this compound to these receptors initiates a signaling cascade that leads to the desired anesthetic effects.
Caption: Signaling pathway of this compound's anesthetic effects.
Experimental Workflow for Surgical Anesthesia
The following diagram illustrates a typical workflow for a preclinical surgical study utilizing this compound-based anesthesia.
Caption: General workflow for preclinical surgery with this compound.
By following these protocols and understanding the underlying mechanisms, researchers can effectively and humanely utilize this compound for surgical anesthesia in a variety of preclinical models, contributing to the generation of high-quality, reproducible scientific data.
References
- 1. A protocol for use of this compound anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of early atipamezole reversal of this compound-ketamine anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atipamezole Reverses Ketamine–Dexthis compound Anesthesia without Altering the Antinociceptive Effects of Butorphanol and Buprenorphine in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversal of this compound sedation by atipamezole in dogs [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 9. Recommended doses of this compound-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. Anesthesia with Intraperitoneal Propofol, this compound, and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Medetomidine Dosing in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Medetomidine dosing for sedation and anesthesia in various laboratory animal species. The following protocols and data are intended to serve as a guide for researchers to ensure safe and effective use of this α2-adrenergic agonist.
Mechanism of Action
This compound is a potent and selective α2-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves binding to and activating α2-adrenergic receptors in the central and peripheral nervous systems.[1][2] This activation leads to a decrease in the release of norepinephrine, a key neurotransmitter involved in arousal and alertness.[1][2] The resulting sedative, analgesic (pain-relieving), and muscle relaxant effects make it a valuable tool in veterinary medicine and biomedical research.[1][3] The effects of this compound can be reversed by administering an α2-adrenergic antagonist, such as atipamezole.
The binding of this compound to α2-adrenergic receptors, which are G-protein coupled receptors, initiates a downstream signaling cascade. This cascade inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and a reduction in intracellular calcium levels.[1] Physiologically, this inhibition of norepinephrine release hyperpolarizes neurons, producing sedation, analgesia, and anxiolysis.[1]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Dosing Charts for Laboratory Animal Species
The following tables provide recommended dosages of this compound for various laboratory animal species. Dosages can vary based on the desired depth and duration of sedation or anesthesia, as well as the health status of the animal. It is often used in combination with other agents, such as ketamine, to achieve a balanced anesthetic state.
Table 1: this compound Dosing for Mice
| Indication | Route | Dosage (mg/kg) | Combination Agent(s) (mg/kg) | Notes |
| Sedation | SC, IM, IP | 0.1 - 0.5 | - | Provides sedation. |
| Anesthesia | IP | 1.0 | Ketamine (50-75) | For minor procedures.[4] |
| Anesthesia | IP | 0.5 - 1.0 | Ketamine (50-75) | Can be administered in the same syringe.[5] |
Table 2: this compound Dosing for Rats
| Indication | Route | Dosage (mg/kg) | Combination Agent(s) (mg/kg) | Notes |
| Sedation | SC, IM, IP | 0.1 - 0.5 | - | Provides sedation.[4] |
| Anesthesia | IM | 0.25 | Ketamine (15) + Buprenorphine (0.03) | Provides general anesthesia in healthy animals. |
| Anesthesia (infusion) | IV | 0.05 (bolus) followed by 0.1 (infusion) | - | Used for longer procedures. |
| Anesthesia (prolonged) | SC | 0.12 (initial) followed by 0.08/hr (infusion) | Isoflurane (0.5%) | For stable, long-term anesthesia, particularly for imaging studies.[6][7] |
Table 3: this compound Dosing for Guinea Pigs
| Indication | Route | Dosage (mg/kg) | Combination Agent(s) (mg/kg) | Notes |
| Sedation | IM | 0.05 | Ketamine (2-4) | Provides immobilization to light anesthesia.[8] |
| Anesthesia | IM | - | Ketamine (20-40) + Diazepam (1-2) | An alternative anesthetic combination.[4] |
Table 4: this compound Dosing for Rabbits
| Indication | Route | Dosage (mg/kg) | Combination Agent(s) (mg/kg) | Notes |
| Premedication | SC | 0.1 | Carprofen (5) | Used prior to induction with other agents.[9] |
| Sedation | IM | 0.05 | Ketamine (2-4) | Provides immobilization to light anesthesia.[8] |
Table 5: this compound Dosing for Hamsters
| Indication | Route | Dosage (mg/kg) | Combination Agent(s) (mg/kg) | Notes |
| Sedation | SC, IM, IP | 0.1 - 0.5 | - | Provides sedation.[4] |
| Anesthesia | IM | - | Ketamine (80) + Xylazine (5.0) | An alternative anesthetic combination.[4] |
Experimental Protocols
Protocol 1: this compound-Ketamine Anesthesia in Mice for Minor Surgical Procedures
Objective: To induce a surgical plane of anesthesia for minor procedures lasting approximately 30-45 minutes.
Materials:
-
This compound (1 mg/mL)
-
Ketamine (100 mg/mL)
-
Sterile 0.9% saline
-
1 mL syringes with 25-27 gauge needles
-
Heating pad
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the drug dosage.
-
Drug Preparation:
-
Prepare a fresh mixture of this compound and Ketamine.
-
For a target dose of 1.0 mg/kg this compound and 75 mg/kg Ketamine, dilute the stock solutions in sterile saline to a final volume that is easily injectable (e.g., 0.1 mL per 10g of body weight).
-
-
Administration:
-
Administer the this compound-Ketamine cocktail via intraperitoneal (IP) injection.[4]
-
-
Monitoring:
-
Place the animal on a heating pad to maintain body temperature.
-
Assess the depth of anesthesia by monitoring the pedal withdrawal reflex (toe pinch). The absence of a response indicates a surgical plane of anesthesia.
-
Monitor respiratory rate throughout the procedure.
-
-
Recovery:
-
Allow the animal to recover on a heating pad in a quiet, clean cage.
-
The effects of this compound can be reversed with Atipamezole (1.0-2.5 mg/kg IP) to expedite recovery.[4]
-
Protocol 2: Continuous Infusion of this compound for Prolonged Anesthesia in Rats for Functional Imaging
Objective: To maintain a stable and prolonged plane of anesthesia in rats for procedures such as functional magnetic resonance imaging (fMRI).[3]
Materials:
-
This compound (1 mg/mL)
-
Sterile 0.9% saline
-
Infusion pump
-
Subcutaneous catheter
-
Heating system and physiological monitoring equipment (heart rate, respiration, temperature)
Procedure:
-
Animal Preparation:
-
Weigh the rat to determine the correct dosages.
-
Induce anesthesia initially with isoflurane to allow for catheter placement.
-
-
Anesthetic Protocol:
-
Administer an initial subcutaneous (SC) loading dose of 0.12 mg/kg of this compound.[6][7]
-
Immediately following the loading dose, begin a continuous SC infusion of 0.08 mg/kg/hr of this compound.[6][7]
-
Concurrently, administer a low concentration of isoflurane (0.5%) to maintain a stable anesthetic state.[6][7]
-
-
Monitoring:
-
Continuously monitor vital signs, including heart rate, respiratory rate, and body temperature. Maintain body temperature using a heating system.
-
The level of anesthesia can be assessed by monitoring the heart rate trend, which is a good indicator of sedation depth under this compound.[3]
-
-
Experimental Procedure:
-
Allow for an equilibration period of at least 30 minutes after starting the infusion before beginning experimental manipulations or imaging.[3]
-
-
Recovery:
-
Discontinue the this compound infusion and isoflurane administration.
-
The animal should be allowed to recover in a warm, monitored environment.
-
Reversal with atipamezole can be considered if a faster recovery is desired.
-
Experimental Workflow Diagram
Caption: General experimental workflow for anesthesia.
References
- 1. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A protocol for use of this compound anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lasec.cuhk.edu.hk [lasec.cuhk.edu.hk]
- 5. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
- 6. The Pharmacokinetics of this compound Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacokinetics of this compound Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats [mdpi.com]
- 8. bsavalibrary.com [bsavalibrary.com]
- 9. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Infusion of Medetomidine in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine, a potent and selective α2-adrenergic receptor agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties.[1] Its use in preclinical chronic studies is gaining traction due to its ability to provide stable, long-term sedation, which is crucial for various experimental paradigms such as functional magnetic resonance imaging (fMRI) and longitudinal electroencephalogram (EEG) recordings.[2] These application notes provide detailed protocols for the long-term infusion of this compound in rodents, summarizing key quantitative data and outlining experimental workflows.
Physiological Effects of this compound
This compound exerts its effects primarily through the activation of α2-adrenergic receptors in the central and peripheral nervous systems.[1] This activation leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and muscle relaxation.[3] However, it also induces significant cardiovascular effects, including an initial transient hypertension followed by a more sustained hypotension and bradycardia.[1] Respiratory rate is also typically decreased. Careful physiological monitoring is therefore essential during this compound infusion.
Data Presentation: Physiological Parameters during Continuous this compound Infusion in Rats
The following tables summarize the expected physiological changes in rats during continuous intravenous (IV) or subcutaneous (SC) infusion of this compound. These values are compiled from various studies and represent approximate ranges. Actual values may vary depending on the rat strain, age, and specific experimental conditions.
Table 1: Sedation and Analgesia
| Infusion Rate (µg/kg/hr) | Route | Level of Sedation | Duration of Analgesia | Notes |
| 100 | IV/SC | Moderate | 30-60 minutes | Sedation may wane after 3 hours if not adjusted.[2] |
| 300 | IV/SC | Deep | 60-90 minutes | Can be used as a step-up dose to prolong sedation.[2] |
| 10 - 20 (Dexthis compound) | IV | Light to Moderate | Dose-dependent | Higher doses are required for analgesia compared to sedation.[4] |
Table 2: Cardiovascular and Respiratory Parameters
| Infusion Rate (µg/kg/hr) | Route | Heart Rate (beats/min) | Mean Arterial Pressure (mmHg) | Respiratory Rate (breaths/min) |
| 100 | IV | 250 - 350 | 80 - 100 | 60 - 80 |
| 300 | IV | 200 - 300 | 70 - 90 | 50 - 70 |
| 1 - 3 (in dogs) | IV | Significant Decrease | Initial increase, then decrease | Not specified |
Note: Data for dogs is included to show dose-dependent trends in cardiovascular depression, which are expected to be similar in rodents.[5][6]
Experimental Protocols
Protocol 1: Continuous Intravenous (IV) Infusion of this compound in Rats for up to 6 Hours
This protocol is adapted from studies conducting extended imaging sessions.[2]
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Sterile saline
-
Infusion pump
-
Catheter (e.g., jugular vein catheter)
-
Vascular access button (optional, for ease of connection)[7][8]
-
Swivel and tether system (for freely moving animals)[7]
-
Physiological monitoring equipment (ECG, pulse oximeter, blood pressure monitor, rectal thermometer)[9]
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using a short-acting anesthetic (e.g., isoflurane).
-
Surgically implant a jugular vein catheter. For chronic studies, externalize the catheter at the nape of the neck. A vascular access button can be implanted for a more secure and accessible port.[7][8]
-
Allow the animal to recover from surgery as per institutional guidelines.
-
-
Infusion Preparation:
-
Dilute the this compound stock solution to the desired concentration with sterile saline.
-
Prepare two syringe pumps: one for the initial loading dose and one for the maintenance infusion.
-
-
Infusion Protocol:
-
Loading Dose: Administer an initial bolus of this compound (e.g., 0.05 mg/kg, SC) to induce sedation.[10]
-
Initial Maintenance Infusion: Immediately following the loading dose, begin a continuous IV infusion at a rate of 100 µg/kg/hr.[2]
-
Dose Adjustment for Extended Sedation: To maintain a stable level of sedation for up to 6 hours, increase the infusion rate to 300 µg/kg/hr after approximately 2.5 hours.[2]
-
-
Physiological Monitoring:
-
Reversal (Optional):
-
To reverse the effects of this compound, administer an α2-adrenergic antagonist such as atipamezole (e.g., 0.1-0.2 mg/kg, IP or IV).
-
Protocol 2: Continuous Subcutaneous (SC) Infusion of this compound in Rats
This protocol is suitable for studies where IV catheterization is not feasible or desired.
Materials:
-
Same as Protocol 1, with the exception of an IV catheter. A subcutaneous catheter or an implantable osmotic pump can be used.
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane.
-
Implant a subcutaneous catheter in the dorsal scapular region. For longer-term studies, a programmable implantable pump can be used.
-
-
Infusion Protocol:
-
Monitoring and Reversal:
-
Follow the same monitoring and reversal procedures as outlined in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the presynaptic neuron.
Experimental Workflow for Chronic this compound Infusion
Caption: Experimental workflow for chronic this compound infusion studies.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for use of this compound anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lar.fsu.edu [lar.fsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. The hemodynamic effects of this compound continuous rate infusions in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. instechlabs.com [instechlabs.com]
- 8. instechlabs.com [instechlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Pharmacokinetics of this compound Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application of Medetomidine in Neurobiological Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine is a potent and highly selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and muscle relaxant properties.[1][2] Its active enantiomer, dexthis compound, is approved for human use in clinical settings for sedation and analgesia.[1][2] In neurobiological research, this compound serves as a critical tool for creating appropriate animal models to study a variety of neurological phenomena. Its predictable and reversible effects make it an invaluable anesthetic agent for non-invasive imaging techniques, electrophysiological recordings, and surgical procedures. This document provides detailed application notes and protocols for the use of this compound in neurobiological research.
This compound's primary mechanism of action involves binding to α2-adrenergic receptors in the central and peripheral nervous systems.[1] In the brain, this binding inhibits the release of norepinephrine from presynaptic neurons, particularly in the locus coeruleus, leading to sedation and anxiolysis.[1][3] This targeted action allows for a state of "cooperative sedation" where animals are sedated but can be aroused with stimulation.[3][4] Beyond its sedative effects, this compound has demonstrated neuroprotective properties, modulating neuroinflammation, apoptosis, and synaptic plasticity.[5][6][7]
Data Presentation: Quantitative Anesthetic Protocols
The following tables summarize recommended dosages for this compound in various research applications in rodents. Dosages can vary based on the specific strain, age, and health of the animal, as well as the desired depth and duration of anesthesia. It is crucial to monitor physiological parameters throughout any procedure.
Table 1: this compound Dosages for Anesthesia in Rats
| Application | Route of Administration | Loading Dose (mg/kg) | Maintenance Infusion (mg/kg/hr) | Notes |
| Functional MRI (fMRI) | Subcutaneous (SC) / Intravenous (IV) | 0.05 - 0.15 | 0.1 - 0.3 | For extended studies (>3 hours), a stepped infusion (e.g., starting at 0.1 mg/kg/hr and increasing to 0.3 mg/kg/hr after 2.5 hours) can maintain a stable level of sedation.[8][9] |
| fMRI (with Isoflurane) | Subcutaneous (SC) | 0.12 | 0.08 | Combined with low-dose isoflurane (e.g., 0.5%) to maintain a steady state of anesthesia.[10] |
| In Vivo Electrophysiology | Intraperitoneal (IP) | 0.5 - 1.0 | N/A (for short procedures) | Single injection for procedures lasting up to 1-2 hours. |
| Surgical Procedures | Intraperitoneal (IP) / Subcutaneous (SC) | 0.5 - 1.0 | N/A | Often used in combination with a dissociative anesthetic like ketamine for surgical anesthesia. |
Table 2: this compound Dosages for Anesthesia in Mice
| Application | Route of Administration | Loading Dose (mg/kg) | Maintenance Infusion (mg/kg/hr) | Notes |
| Functional Imaging | Subcutaneous (SC) | 0.05 | 0.05 | Continuous infusion to maintain sedation for imaging studies.[11] |
| In Vivo Electrophysiology | Intraperitoneal (IP) | 0.5 - 1.0 | N/A | Single injection suitable for acute recording sessions. |
| Anesthesia Combination | Intraperitoneal (IP) | 0.5 (this compound) | N/A | Often combined with midazolam (5.0 mg/kg) and fentanyl (0.05 mg/kg) for surgical anesthesia (MMF cocktail). Note: This combination can have significant effects on cardiac electrophysiology.[12] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the activation of α2-adrenergic receptors, which are G-protein coupled receptors. This initiates a downstream signaling cascade with significant consequences for neuronal activity and survival.
The neuroprotective effects of dexthis compound are mediated by several pathways, including the JAK2-STAT3 and PI3K/Akt pathways, which are crucial for cell survival and inhibition of apoptosis.[5][13]
Experimental Protocols
Protocol 1: this compound Anesthesia for Functional Magnetic Resonance Imaging (fMRI) in Rats
This protocol is designed for long fMRI experiments (>3 hours) and aims to maintain a stable level of sedation.[8][9]
Materials:
-
This compound solution (e.g., Domitor, 1 mg/mL)
-
Sterile saline
-
Infusion pump
-
Subcutaneous catheter
-
Animal monitoring equipment (respiratory rate, temperature, SpO2)
-
Heating pad to maintain body temperature at 37°C
Procedure:
-
Animal Preparation: Acclimatize the rat to the experimental setup to minimize stress. Weigh the animal to calculate the correct dosage.
-
Initial Anesthesia: Induce anesthesia with a short-acting inhalant anesthetic (e.g., isoflurane) to allow for catheter placement.
-
Catheter Placement: Place a subcutaneous catheter in the flank or back of the animal for continuous infusion.
-
This compound Infusion:
-
Prepare the this compound infusion solution by diluting it in sterile saline to the desired concentration.
-
Start the infusion with a loading dose of 0.1 mg/kg delivered over 10 minutes.
-
Follow with a constant infusion rate of 100 µg/kg/hr.[8]
-
For experiments lasting longer than 2.5 hours, increase the infusion rate to 300 µg/kg/hr to maintain a consistent level of sedation.[9]
-
-
Discontinuation of Inhalant Anesthesia: Once the this compound infusion has started and the animal shows signs of sedation, discontinue the isoflurane.
-
Monitoring: Continuously monitor the animal's vital signs, including respiratory rate and body temperature. Maintain body temperature at 37°C using a heating pad.
-
Reversal (Optional): To reverse the effects of this compound, administer atipamezole (an α2-antagonist) at a dose of 0.5-1.0 mg/kg (IP or SC).
Protocol 2: this compound/Ketamine Anesthesia for Surgical Procedures in Rodents
This combination provides a good level of surgical anesthesia with analgesia.
Materials:
-
This compound solution (1 mg/mL)
-
Ketamine solution (100 mg/mL)
-
Sterile saline
-
Syringes and needles for injection
-
Animal monitoring equipment
-
Heating pad
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosages.
-
Anesthetic Cocktail Preparation: Prepare a mixture of this compound and ketamine. A common ratio is 1:10 (this compound:ketamine). For a rat, a typical dose is 0.5 mg/kg of this compound and 50-75 mg/kg of ketamine.
-
Administration: Administer the anesthetic cocktail via intraperitoneal (IP) injection.
-
Anesthetic Depth Assessment: Monitor the animal for loss of the righting reflex and lack of response to a toe pinch to confirm surgical anesthesia. The onset of action is typically within 5-10 minutes.
-
Maintenance of Anesthesia: If the procedure is lengthy, supplemental doses (one-quarter to one-half of the initial dose) may be administered if the animal shows signs of lightening anesthesia.
-
Post-operative Care: Keep the animal warm during recovery.
-
Reversal: Administer atipamezole (1 mg/kg) to reverse the effects of this compound and facilitate a smoother recovery. Note that this will not reverse the effects of ketamine.
Considerations and Best Practices
-
Physiological Monitoring: It is imperative to monitor the animal's heart rate, respiratory rate, and body temperature throughout any procedure involving this compound, as it can cause bradycardia, respiratory depression, and hypothermia.[1][14]
-
Species and Strain Differences: Anesthetic sensitivity can vary between different species and even strains of animals. It is advisable to perform pilot studies to determine the optimal dose for a specific model.
-
Combination with Other Anesthetics: this compound is often used in combination with other agents like ketamine for surgical anesthesia or with low-dose isoflurane to provide a stable plane of anesthesia for imaging studies.[10] These combinations can have synergistic effects and may require dose adjustments.
-
Reversibility: The effects of this compound can be readily reversed by the α2-adrenergic antagonist atipamezole, allowing for rapid recovery of the animal. This is a significant advantage for survival studies.
-
Neurochemical Effects: Researchers should be aware that this compound can decrease the turnover of norepinephrine, dopamine, and serotonin in the brain.[14] This should be taken into consideration when designing and interpreting neurochemical studies.
-
Seizure Susceptibility: In some rat strains, this compound has been shown to increase susceptibility to seizures, particularly with potent sensory stimulation.[11][15] Careful selection of stimulation parameters is necessary to avoid this confound in functional studies.
References
- 1. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What is the mechanism of Dexthis compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. smarttots.org [smarttots.org]
- 8. A protocol for use of this compound anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for use of this compound anesthesia in rats for extended studies using task-induced BOLD contrast and resting-state functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Pharmacokinetics of this compound Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dexthis compound – Commonly Used in Functional Imaging Studies – Increases Susceptibility to Seizures in Rats But Not in Wild Type Mice [frontiersin.org]
- 12. This compound/midazolam/fentanyl narcosis alters cardiac autonomic tone leading to conduction disorders and arrhythmias in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dexthis compound reduces the neuronal apoptosis related to cardiopulmonary bypass by inhibiting activation of the JAK2–STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioural and neurochemical effects of this compound, a novel veterinary sedative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dexthis compound – Commonly Used in Functional Imaging Studies – Increases Susceptibility to Seizures in Rats But Not in Wild Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Management of Medetomidine-Induced Bradycardia in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing medetomidine-induced bradycardia in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause bradycardia?
A1: this compound is a potent α2-adrenoceptor agonist widely used in veterinary medicine for its reliable sedative, analgesic, and muscle relaxant properties.[1][2] It exerts its effects by stimulating α2-adrenoceptors in the central and peripheral nervous system.[2][3]
The bradycardia (slow heart rate) is a primary cardiovascular effect of this compound and occurs through two main mechanisms:
-
Centrally-mediated effect: Stimulation of α2-adrenoceptors in the brain decreases sympathetic outflow and increases parasympathetic (vagal) tone, leading to a decreased heart rate.[4]
-
Peripherally-mediated reflex: this compound causes vasoconstriction by stimulating peripheral α2-adrenoceptors on vascular smooth muscle, leading to an initial increase in blood pressure (hypertension).[1][4] This hypertension triggers a baroreceptor reflex, which is a natural response of the body to high blood pressure, resulting in a reflex decrease in heart rate to compensate.[1]
Q2: Is the bradycardia induced by this compound always dangerous?
A2: Not necessarily. The bradycardia is a physiological response to the drug's mechanism of action.[1] In healthy, young to middle-aged animals, this is often well-tolerated.[1][5] However, in certain situations, it can become a concern. Treatment is generally recommended if the heart rate drops below 40 beats per minute in dogs, if significant bradyarrhythmias are present, or if the bradycardia is accompanied by hypotension.[6]
Q3: What are the primary options for managing this compound-induced bradycardia?
A3: The two main approaches for managing this compound-induced bradycardia are:
-
Anticholinergic agents: Drugs like atropine and glycopyrrolate can be used to counteract the increased parasympathetic tone and increase the heart rate.[7][8]
-
Reversal with an α2-adrenoceptor antagonist: Atipamezole is a specific antagonist for this compound and can be used to reverse its sedative and cardiovascular effects, including bradycardia.[5][9]
Lidocaine has also been investigated as a potential treatment for dexthis compound-induced bradycardia in dogs.[10][11]
Q4: When should I consider using an anticholinergic like atropine or glycopyrrolate?
A4: The use of anticholinergics with α2-agonists is debated due to the risk of exacerbating hypertension.[5][12] Anticholinergics increase the heart rate, which can worsen the hypertension caused by this compound's peripheral vasoconstrictive effects, thereby increasing myocardial oxygen demand.[1][5]
However, preemptive administration of an anticholinergic before this compound has been shown to be effective in preventing bradycardia.[13][14] Atropine is preferred in situations requiring rapid intervention.[6] An anticholinergic may be indicated if the animal is both hypotensive and bradycardic, or if more than 30 minutes have passed since the initial this compound dose, as the initial hypertensive phase may have subsided.[15]
Q5: What are the risks associated with using anticholinergics?
Q6: When is it more appropriate to use atipamezole for reversal?
A6: Atipamezole is recommended when significant cardiorespiratory complications occur.[1][5] It effectively reverses the sedation and cardiovascular effects of this compound.[9][18] However, it's important to note that reversal with atipamezole will also antagonize the desired sedative and analgesic effects of this compound.[15] In cases of very low cardiac output, atipamezole should be given intravenously.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe Bradycardia (e.g., <40 bpm in dogs) immediately after this compound administration | High vagal tone and reflex bradycardia secondary to hypertension. | Option 1 (Reversal): Administer atipamezole to reverse the effects of this compound. This is the safest option if severe cardiovascular compromise is suspected.[5] Option 2 (Anticholinergic - with caution): If reversal is not desired, consider administering atropine. Be aware of the risk of severe hypertension.[16][17] Monitor blood pressure closely. |
| Bradycardia accompanied by hypotension | Central effects of this compound becoming more prominent after the initial hypertensive phase. | Administer an anticholinergic agent like atropine or glycopyrrolate.[15] The risk of severe hypertension is lower in this scenario. |
| Animal is not adequately sedated, but is bradycardic | Individual variation in response to this compound. | Do not administer a higher dose of this compound as it will prolong the adverse cardiovascular effects without necessarily increasing the level of sedation.[1] Consider adding a low dose of another sedative agent from a different class (e.g., an opioid) or reversing with atipamezole and choosing a different anesthetic protocol. |
| Cardiac arrhythmias (e.g., AV block) are observed | Common side effect of α2-agonists.[1] | Monitor: First and second-degree atrioventricular blocks are common.[1] Intervene: If the arrhythmia is severe or compromising cardiovascular function, reversal with atipamezole is the most appropriate action.[5] |
Quantitative Data Summary
Table 1: Effects of Preemptive Atropine on this compound-Induced Bradycardia in Dogs
| Treatment | This compound Dose (µg/kg, IM) | Incidence of Bradycardia (<60 bpm) | Duration of Bradycardia Prevention with Atropine | Key Side Effects of Atropine Premedication |
| Saline + this compound | 10, 20, or 40 | All dogs developed bradycardia[13] | N/A | N/A |
| Atropine (0.04 mg/kg, IM) + this compound | 10, 20, or 40 | Effectively prevented for 50 minutes[13][19][20] | 50 minutes[13][19][20] | Hypertension and pulsus alternans[13][19][20] |
Table 2: Reversal of this compound Sedation with Atipamezole in Dogs
| This compound Dose (µg/kg, i.m.) | Atipamezole Dose (µg/kg, i.m.) | Time to Arousal (Signs) | Time to First Steps |
| 20, 40, 80 | 2, 4, 6, or 10 times the this compound dose | 3-7 minutes[9] | 4-12 minutes[9] |
Experimental Protocols
Protocol 1: Management of this compound-Induced Bradycardia with Preemptive Atropine
-
Objective: To prevent the onset of bradycardia when using this compound for sedation.
-
Animals: Healthy adult dogs.[13]
-
Methodology:
Protocol 2: Reversal of this compound-Induced Bradycardia with Atipamezole
-
Objective: To reverse severe bradycardia and other cardiovascular side effects of this compound.
-
Animals: Research animals sedated with this compound.
-
Methodology:
-
Once the decision to reverse is made, administer atipamezole. The dose is typically 2 to 10 times the preceding this compound dose in µg/kg.[9] A common starting point is a 4-6 times higher dose.[9]
-
The route of administration is typically intramuscular (IM).[9] In cases of severe cardiovascular compromise, intravenous (IV) administration may be considered for a more rapid onset, though this can cause hypotension.[15]
-
Monitor the animal closely for signs of arousal and recovery of normal physiological parameters. Arousal is typically seen within 3-7 minutes.[9]
-
Visualizations
Caption: Signaling pathway of this compound-induced bradycardia.
Caption: Experimental workflow for managing bradycardia.
Caption: Logical relationships in troubleshooting bradycardia.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. A review of the physiological effects of alpha2-agonists related to the clinical use of this compound in small animal practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Podcast: Dexthis compound-Induced Bradycardia in a Great Dane [cliniciansbrief.com]
- 7. Effects of anticholinergic treatment on the cardiac and respiratory systems in dogs sedated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular and respiratory effects of this compound in dogs and influence of anticholinergics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversal of this compound sedation by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of intravenous lidocaine to treat dexthis compound-induced bradycardia in sedated and anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of Dexthis compound-Induced Bradycardia in Dogs [cliniciansbrief.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of preemptive atropine administration on incidence of this compound-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. mynavas.org [mynavas.org]
- 16. Cardiopulmonary effects of combinations of this compound hydrochloride and atropine sulphate in dogs | Semantic Scholar [semanticscholar.org]
- 17. Cardiopulmonary effects of combinations of this compound hydrochloride and atropine sulphate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Effects of preemptive atropine administration on incidence of this compound-induced bradycardia in dogs. | Semantic Scholar [semanticscholar.org]
Optimizing Medetomidine dosage to minimize respiratory depression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using medetomidine in their experiments. The focus is on optimizing dosage to achieve desired sedative and analgesic effects while minimizing respiratory depression.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced respiratory depression?
A1: this compound is a potent α2-adrenoceptor agonist. Its primary mechanism of action involves stimulating these receptors in the central nervous system (CNS), which leads to sedation and analgesia.[1][2] However, this stimulation also depresses the respiratory centers in the brain, leading to a decrease in respiratory rate and minute volume.[3] The respiratory depression is a direct consequence of the CNS depression produced by α2-adrenoceptor stimulation.[1]
Q2: How significant is the respiratory depression caused by this compound when used alone?
A2: When administered alone, this compound causes a dose-dependent decrease in respiratory rate.[1][3] However, the degree of respiratory depression with α2-agonists alone is generally considered less severe than that observed with other sedatives.[1] In dogs, while respiratory rate is significantly depressed, arterial oxygen tensions may not be significantly altered when this compound is used as the sole agent.[1] In cats, this compound administered alone did not significantly alter arterial blood gas values in some studies.[1]
Q3: Which factors can exacerbate this compound-induced respiratory depression?
A3: The most significant factor that increases the risk and severity of respiratory depression is the concurrent use of other sedative or anesthetic agents.[1][4] Combining this compound with opioids (like butorphanol), ketamine, or propofol can lead to more profound respiratory depression, including decreased arterial oxygen tension and increased arterial carbon dioxide tension.[1][5]
Q4: What are the typical signs of respiratory depression to monitor for during an experiment?
A4: Key signs of respiratory depression include a noticeable decrease in respiratory rate (bradypnea), shallow breathing (hypopnea), and in more severe cases, cyanosis (bluish discoloration of mucous membranes), which indicates hypoxemia.[1][2] Monitoring of vital signs, including respiratory rate and oxygen saturation (using pulse oximetry), is crucial. Arterial blood gas analysis provides a definitive assessment of respiratory function by measuring PaO2 and PaCO2 levels.[1]
Q5: How can this compound-induced respiratory depression be reversed?
A5: The effects of this compound, including respiratory depression, can be effectively reversed with a specific α2-adrenoceptor antagonist, such as atipamezole.[2][6] Atipamezole acts by displacing this compound from the α2-receptors, rapidly restoring normal physiological functions.[6] Reversal is recommended when significant cardiorespiratory complications occur.[1]
Troubleshooting Guide
Issue: Unexpectedly severe respiratory depression is observed at a standard this compound dose.
| Potential Cause | Troubleshooting Steps |
| Interaction with other agents | Review the experimental protocol to identify any concurrently administered drugs (e.g., opioids, ketamine) that could potentiate respiratory depression. Consider reducing the dose of one or both agents.[1][4] |
| Individual animal sensitivity | Be aware of inter-subject variability. If severe depression is noted, be prepared to administer a reversal agent like atipamezole. For future experiments with the same subject, consider a dose reduction. |
| Incorrect dosage calculation or administration | Double-check all dosage calculations and the concentration of the this compound solution. Verify the administered volume. |
| Underlying health conditions | Ensure that experimental animals are healthy and do not have pre-existing respiratory or cardiovascular compromise, as this can increase sensitivity to this compound's effects.[3] |
Data on this compound's Respiratory Effects
The following tables summarize quantitative data from studies investigating the respiratory effects of this compound in dogs.
Table 1: Effect of Intravenous this compound on Respiratory Rate in Dogs
| Dosage (µg/kg) | Time Post-Administration | Change in Respiratory Rate (breaths/min) | Reference |
| 5 and 10 | 5, 30, and 60 minutes | Significant decrease | [3] |
| 20 to 60 | Not specified | Significant depression | [1] |
| 10 | 5 minutes | Decrease from ~72 to ~12 | [7][8] |
Table 2: Impact of this compound in Combination with Other Agents on Arterial Blood Gases in Dogs
| Drug Combination | Observed Effect | Reference |
| This compound (30 µg/kg) + Butorphanol (0.2 mg/kg) | Respiratory acidosis and significantly lowered arterial oxygen tension (as low as 64 mmHg) | [1] |
| This compound (30 µg/kg) + Ketamine (3 mg/kg) | Respiratory acidosis and significantly lowered arterial oxygen tension (as low as 61 mmHg) | [1] |
| This compound + Propofol | Hypoxemia and cyanosis | [1] |
Experimental Protocols
Protocol 1: Assessing Respiratory Function via Whole-Body Plethysmography
This non-invasive method allows for the continuous monitoring of respiratory parameters in conscious, unrestrained animals.
-
Acclimatization: Acclimate the animal to the plethysmography chamber to minimize stress-induced respiratory changes.
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (f), tidal volume (VT), and minute volume (VE = f x VT), for a sufficient period before drug administration.
-
Drug Administration: Administer the calculated dose of this compound (and any co-medications) via the desired route (e.g., intravenous, intramuscular).
-
Post-Dose Monitoring: Continuously record respiratory parameters for the duration of the expected drug effect.
-
Data Analysis: Compare post-administration respiratory parameters to baseline values to quantify the degree of respiratory depression.
Protocol 2: Arterial Blood Gas Analysis
This method provides a direct measurement of gas exchange efficiency in the lungs.
-
Catheterization: Under local anesthesia, place a catheter in a peripheral artery (e.g., femoral or dorsal pedal artery) for serial blood sampling.
-
Baseline Sample: Collect a baseline arterial blood sample before drug administration.
-
Drug Administration: Administer this compound.
-
Serial Sampling: Collect arterial blood samples at predetermined time points following drug administration.
-
Analysis: Immediately analyze the blood samples using a blood gas analyzer to determine PaO2, PaCO2, and pH.
-
Data Interpretation: A decrease in PaO2 and an increase in PaCO2 are indicative of respiratory depression.
Visualizations
Caption: Signaling pathway of this compound leading to physiological effects.
Caption: Workflow for optimizing this compound dosage and monitoring respiratory effects.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sedation in dogs and cats: a review of its pharmacology, antagonism and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on breathing and inspiratory neuromuscular drive in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the sedative and cardiorespiratory effects of this compound, this compound-butorphanol, this compound-ketamine, and this compound-butorphanol-ketamine in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 7. researchgate.net [researchgate.net]
- 8. The cardiovascular and respiratory effects of this compound and thiopentone anaesthesia in dogs breathing at an altitude of 1486 m - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected animal recovery after Medetomidine
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter unexpected or premature recovery of laboratory animals after administration of medetomidine.
Frequently Asked Questions (FAQs)
Q1: Why did my animal recover from this compound sedation much earlier than expected?
Unexpectedly rapid recovery from this compound can stem from several factors ranging from procedural inconsistencies to animal-specific physiology. Key areas to investigate include:
-
Incorrect Dosage or Administration: Sub-optimal dosing or improper administration route (e.g., failed intraperitoneal injection) can lead to insufficient drug levels.
-
Species and Strain Variability: Different species and even strains of animals metabolize drugs at different rates.[1][2] Rats, for instance, have higher clearance rates for this compound compared to dogs and cats.[1]
-
Animal's Physiological State: Factors such as age, underlying health conditions, and stress levels can alter the animal's response to anesthetics.
-
Drug Metabolism: this compound is primarily metabolized by cytochrome P450 enzymes in the liver.[3] Any factor influencing liver function or blood flow can alter the drug's half-life.[4]
-
Stimulation During Sedation: Excessive noise or physical stimulation during the intended sedation period can sometimes lead to arousal.
Q2: What is the fundamental mechanism of this compound and how does that relate to sedation?
This compound is a potent and highly selective alpha-2 (α2) adrenergic receptor agonist.[1][5][6] Its primary mechanism involves binding to these receptors in the central nervous system, particularly in the locus coeruleus of the brainstem.[1][7] This action inhibits the release of the neurotransmitter norepinephrine, leading to a decrease in sympathetic nervous system activity.[1][8] The physiological consequences are sedation, analgesia (pain relief), and muscle relaxation.[1][8] An insufficient interaction at these receptors will result in a decreased level or duration of sedation.
Q3: Can the route of administration significantly impact the duration of this compound's effects?
Yes, the route of administration is a critical factor. Intravenous (IV) administration leads to a very rapid onset of action but can also result in a more pronounced initial hypertensive phase and potentially a shorter duration compared to other routes due to rapid distribution.[2][9] Intramuscular (IM) and subcutaneous (SC) injections generally provide a longer and more stable plane of sedation.[2] Variations in the speed of drug uptake and absorption are responsible for these differences.[2] For instance, peak plasma concentrations in rats are observed within 30 minutes after a single subcutaneous dose.[1]
Q4: Are there known differences in this compound pharmacokinetics between common laboratory animal species?
Yes, significant pharmacokinetic differences exist between species, which can lead to variability in drug effects.[1] It's crucial to consult species-specific dosing guidelines.
| Parameter | Dogs | Cats | Rats |
| Volume of Distribution (L/kg) | 2.8 | 3.5 | 8.2 |
| Clearance Rate (mL/min/kg) | 27.5 | 33.4 | 88.5 |
| Elimination Half-Life (h) | 0.97 | 1.6 | 1.09 |
| This table summarizes pharmacokinetic data for this compound across different species. Data extracted from literature.[1] |
Troubleshooting Guides
If you are experiencing premature animal recovery, follow this systematic approach to identify the potential cause.
Guide 1: Immediate Checks & Procedural Review
-
Verify Dose Calculation: Double-check the animal's weight and the calculated dose. Ensure the correct concentration of the this compound solution was used.
-
Confirm Administration Route: For intraperitoneal (IP) injections, ensure the injection was successful and did not result in a subcutaneous or intracavitary (e.g., intestine, bladder) injection.
-
Review Drug Preparation: Confirm that the this compound solution was properly stored and has not expired. Check for any precipitation or discoloration.
-
Assess Environmental Stimuli: Ensure the animal is housed in a quiet, low-stress environment post-administration to facilitate optimal sedation.
Guide 2: Animal-Specific Factors
-
Health Status: Perform a basic health check. Animals with compromised liver or kidney function may metabolize and excrete the drug differently.
-
Strain and Species: Be aware of known variations. For example, certain mouse strains may require different anesthetic doses.[10]
-
Acclimation: Ensure animals have been properly acclimated to the facility for at least 48 hours before procedures to minimize stress-induced variations in response.[11]
Visual Aids & Workflows
This compound Signaling Pathway
The following diagram illustrates the mechanism of action for this compound-induced sedation.
Caption: Simplified signaling pathway of this compound.
Troubleshooting Workflow for Unexpected Recovery
Use this flowchart to diagnose the cause of premature anesthetic recovery.
Caption: Diagnostic workflow for troubleshooting rapid recovery.
Experimental Protocols
Protocol 1: Assessment of Anesthetic Depth in Rodents
Accurate and consistent assessment of anesthetic depth is critical to ensure animal welfare and experimental validity. Monitoring should occur every 3-5 minutes.[12]
1. Righting Reflex:
-
Objective: To determine the onset of anesthesia and the beginning of recovery.[12]
-
Procedure: Gently place the animal on its back. The inability to right itself within 30 seconds indicates the loss of the righting reflex and anesthetic induction.[12] The return of this reflex is a primary sign of recovery.[12]
2. Pedal Withdrawal Reflex (Toe Pinch):
-
Objective: To assess the response to a noxious (painful) stimulus.[12]
-
Procedure: Firmly pinch the webbing between the digits of the hind paw with forceps.[12] The absence of a withdrawal or flinching reflex is an indicator of a surgical plane of anesthesia.[12] The hind paw is considered a more reliable indicator than the front paw in mice.[12]
3. Tail Pinch Reflex:
-
Objective: To assess the response to a painful stimulus.[12]
-
Procedure: Apply a firm pinch to the base of the tail.[12] A lack of withdrawal or vocalization suggests an adequate level of analgesia.[12]
4. Physiological Monitoring:
-
Respiratory Rate: Visually monitor the rise and fall of the chest wall. A normal, regular breathing pattern should be maintained.[12] A fall of 50% from the normal undisturbed rate (70-110/min for rats) is acceptable during anesthesia.[11]
-
Mucous Membrane Color: Gums and conjunctiva should remain pink, indicating adequate tissue oxygenation.[11][12]
-
Body Temperature: Rodents are highly susceptible to hypothermia under anesthesia.[12] Rectal temperature should be monitored and maintained between 35.9-37.5°C for rats using a heating pad or other external warming source.[11][13]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. magonlinelibrary.com [magonlinelibrary.com]
- 5. This compound - MATTERS Network [mattersnetwork.org]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. The Pharmacokinetics of this compound Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats | MDPI [mdpi.com]
- 10. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 11. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Technical Support Center: Medetomidine Use in Long Procedures
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of medetomidine in long experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound during long procedures?
A1: this compound, a potent α2-adrenoceptor agonist, is known for its sedative and analgesic properties.[1][2] However, during prolonged use, several side effects can become prominent. The most significant of these include:
-
Cardiovascular Effects: Bradycardia (a significant decrease in heart rate) is a very common side effect.[1][3][4][5][6] This is often accompanied by an initial hypertension (increase in blood pressure) followed by a potential for hypotension (low blood pressure).[1][6][7] Reduced cardiac output is also a key concern.[1][8]
-
Respiratory Depression: A dose-dependent decrease in respiratory rate can occur.[1][7][9] This effect can be potentiated when this compound is used in combination with other agents like opioids.[9]
-
Hypothermia: A drop in body temperature is a common adverse effect, particularly in small laboratory animals like mice, due to altered thermoregulation.[9][10][11]
-
Prolonged Recovery: The sedative effects of this compound can lead to extended recovery times, especially if the drug's effects are not reversed.[12]
-
Other Effects: Muscle trembling or twitching, and increased urine output (polyuria) have also been reported.[1][9][13]
Q2: How can I counteract the cardiovascular side effects of this compound?
A2: Managing the cardiovascular side effects of this compound is crucial for subject safety during long procedures. The primary strategies include:
-
Co-administration with a peripherally selective α2-antagonist: Vatinoxan can be administered concurrently with this compound.[14][15] It works by antagonizing the α2-adrenoceptors in the periphery, which mitigates cardiovascular effects like bradycardia and hypertension, without significantly affecting the central sedative effects.[14][16] The combination of this compound and vatinoxan is available in a commercial formulation called Zenalpha®.[15]
-
Pre-emptive administration of an anticholinergic: Atropine can be administered prior to this compound to prevent bradycardia.[3][4][5][17][18] However, this approach should be used with caution as it can lead to hypertension and tachycardia.[3][4][5][18]
-
Reversal with a specific antagonist: Atipamezole is a potent and specific α2-adrenoceptor antagonist that can be used to completely reverse the effects of this compound, including the cardiovascular side effects.[12][19][20][21] This is typically done at the end of a procedure, but can be used in an emergency.
Q3: My animal is experiencing significant respiratory depression. What should I do?
A3: Respiratory depression is a serious side effect. If you observe a significant decrease in respiratory rate or signs of hypoxemia, consider the following actions:
-
Ensure a patent airway: Check that the animal's airway is clear of any obstructions.
-
Provide supplemental oxygen: If available, administer oxygen to the animal.[9]
-
Monitor vital signs closely: Continuously monitor respiratory rate, heart rate, and oxygen saturation.
-
Consider partial or full reversal: If the respiratory depression is severe, administration of atipamezole can reverse the effects of this compound.[22] The dose can be titrated to achieve the desired level of reversal.
-
Review your protocol: If using this compound in combination with other drugs, such as opioids, be aware that this can potentiate respiratory depression.[9] Future experiments may require a dose reduction of one or both agents.
Q4: How can I prevent and manage hypothermia during a long procedure with this compound?
A4: Hypothermia is a common and significant side effect, especially in smaller animals.[10][11] Proactive management is essential:
-
Provide thermal support: This is the most critical step. Use external heating devices such as heating pads, circulating warm water blankets, or forced-air warming systems throughout the procedure and during recovery.[10][11][23]
-
Monitor body temperature: Continuously monitor the animal's core body temperature.
-
Minimize heat loss: Use insulating materials like blankets and drapes.[24] Covering the animal's paws can also help reduce heat loss.[23] Pre-warming the animal before the procedure can also be beneficial.[25]
-
Warm intravenous fluids: If administering IV fluids, ensure they are warmed to body temperature.[23]
-
Extended thermal support: For injectable anesthesia like this compound combinations, thermal support may be needed for an extended period during recovery, potentially up to 5 hours in mice.[10][11]
Troubleshooting Guides
Troubleshooting Unresponsive Subject Under this compound Anesthesia
This guide provides a logical workflow for assessing and managing an animal that is unresponsive during a procedure involving this compound.
Data Presentation
Table 1: Mitigation Strategies for this compound Side Effects
| Side Effect | Mitigation Strategy | Agent | Key Considerations |
| Bradycardia | Pre-emptive Anticholinergic | Atropine | Can cause hypertension and tachycardia.[3][4][5][18] |
| Cardiovascular Side Effects | Peripheral α2-Antagonist | Vatinoxan | Mitigates cardiovascular effects while preserving sedation.[14][16] |
| Overall Sedative and Side Effects | Full Reversal | Atipamezole | Rapidly and effectively reverses all effects of this compound.[12][19][20][21] |
| Hypothermia | Supportive Care | N/A | Requires external heating sources and continuous monitoring.[10][11][23] |
| Respiratory Depression | Supportive Care / Reversal | Oxygen / Atipamezole | Supplemental oxygen is recommended; atipamezole for severe cases.[9][22] |
Table 2: Example Dosages for this compound and Associated Agents in Dogs
| Drug | Dosage | Route of Administration | Purpose | Reference(s) |
| This compound | 10-40 µg/kg | IM | Sedation | [3][4] |
| Atropine | 0.04 mg/kg | IM | Pre-emptive prevention of bradycardia | [3][4][17] |
| Atipamezole | 4-6 times the this compound dose (µg/kg) | IM | Reversal of this compound effects | [19][20] |
| This compound CRI | 1-2 µg/kg/hr | IV | Continuous sedation | [26] |
Note: Dosages are examples and should be adjusted based on the specific experimental protocol, species, and health status of the animal.
Experimental Protocols
Protocol 1: Mitigation of this compound-Induced Bradycardia in Dogs using Atropine
This protocol is based on studies investigating the pre-emptive use of atropine to prevent bradycardia induced by this compound in dogs.[3][4][17]
-
Subject Preparation: Use healthy adult dogs with a complete physical examination and baseline blood work.
-
Atropine Administration: Administer atropine sulfate at a dose of 0.04 mg/kg via intramuscular (IM) injection.
-
Waiting Period: Wait for 10 minutes after atropine administration.
-
This compound Administration: Administer this compound at the desired dose (e.g., 10-40 µg/kg) via IM injection.
-
Monitoring: Continuously monitor heart rate, blood pressure, and respiratory rate. Be aware that this protocol may induce hypertension.[3][4][5] The protective effect of atropine against bradycardia is expected to last approximately 50 minutes.[3][4][18]
Signaling Pathways
This compound and Atipamezole Mechanism of Action
This compound acts as an agonist at α2-adrenergic receptors in the central and peripheral nervous systems. This activation leads to a decrease in the release of norepinephrine, resulting in sedation, analgesia, and the associated side effects. Atipamezole acts as a competitive antagonist at these same receptors, blocking the effects of this compound and reversing its clinical signs.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mattersnetwork.org [mattersnetwork.org]
- 3. Effects of preemptive atropine administration on incidence of this compound-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Cardiopulmonary effects of combinations of this compound hydrochloride and atropine sulphate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular and Respiratory Effects of this compound in Dogs and Influence of Anticholinergics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cfsre.org [cfsre.org]
- 8. Cardiovascular Effects of this compound [cliniciansbrief.com]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Duration of thermal support for preventing hypothermia induced by anesthesia with this compound-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Early Atipamezole Reversal of this compound–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unusual adverse effect of dexthis compound and its management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. magonlinelibrary.com [magonlinelibrary.com]
- 15. This compound/vatinoxan - Wikipedia [en.wikipedia.org]
- 16. FDA Approves New Combination Drug for Sedation in Dogs | FDA [fda.gov]
- 17. [PDF] Effects of preemptive atropine administration on incidence of this compound-induced bradycardia in dogs. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. The clinical effectiveness of atipamezole as a this compound antagonist in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reversal of this compound sedation by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Atipamezole Reverses Cardiovascular Changes Induced by High-Dose this compound in Cats Undergoing Sedation for Semen Collection [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. dispomed.com [dispomed.com]
- 24. articles.burtonsveterinary.com [articles.burtonsveterinary.com]
- 25. Effective Management of Hypothermia During General Anesthesia [veteducation.com]
- 26. Effects of 2 different infusion rates of this compound on sedation score, cardiopulmonary parameters, and serum levels of this compound in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]
Atipamezole dosing to avoid rapid and stressful recovery
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of atipamezole for the reversal of medetomidine and dexthis compound-induced sedation, with a focus on avoiding rapid and stressful recoveries in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the standard recommended dose of atipamezole for the reversal of this compound and dexthis compound?
A1: The standard dose of atipamezole is dependent on the dose of the alpha-2 adrenoceptor agonist administered. For dogs, the atipamezole dose (in µg/kg) is typically five times that of the preceding this compound dose or ten times the dexthis compound dose.[1] For cats, the recommended atipamezole dose (in µg/kg) is 2.5 times the this compound dose or 5 times the dexthis compound dose.[1]
Q2: What are the signs of a rapid and stressful recovery after atipamezole administration?
A2: A rapid and stressful recovery, sometimes referred to as emergence delirium, can manifest as agitation, vocalization, nonpurposeful movements, thrashing, rolling, and disorientation.[2] In some cases, abrupt reversal can lead to cardiovascular instability, including a sudden drop in blood pressure followed by reflex tachycardia and hypertension.
Q3: Can atipamezole be administered intravenously (IV)?
A3: While atipamezole has been used intravenously in some studies, it is generally not recommended for this route of administration due to the potential for cardiovascular collapse. Intramuscular (IM) administration is the licensed and more common route.
Q4: What is "resedation" and how can it be avoided?
A4: Resedation can occur if the sedative effects of this compound or dexthis compound return after the initial reversal by atipamezole. This may happen if the dose of atipamezole is insufficient to counteract the remaining agonist. To avoid this, ensuring the correct dose of atipamezole is administered based on the initial sedative dose is crucial.
Troubleshooting Guide: Managing Recovery Quality
Issue: The animal experiences a stressful and rapid recovery after atipamezole administration.
Potential Cause 1: Full-dose reversal is too abrupt for the experimental context.
-
Solution: Consider a partial reversal strategy. Instead of administering the full calculated dose of atipamezole, a lower dose can be used to achieve a smoother, more gradual recovery. This approach allows for a slower return to consciousness, potentially reducing the incidence of emergence delirium. The exact "low dose" will need to be determined empirically for your specific experimental model and sedative protocol.
Potential Cause 2: The timing of atipamezole administration is not optimal.
-
Solution: Adjust the timing of reversal. Administering atipamezole too early after the sedative can lead to a prolonged recovery time.[3] It is recommended to administer atipamezole 15-60 minutes after the injection of this compound or dexthis compound.[1]
Potential Cause 3: The animal is experiencing pain, which is unmasked upon reversal of the sedative's analgesic effects.
-
Solution: Ensure adequate analgesia. Atipamezole reverses both the sedative and analgesic effects of alpha-2 agonists. If the experimental procedure is painful, the rapid removal of analgesia can lead to a stressful recovery. Administering an alternative analgesic that is not reversed by atipamezole, such as an opioid, prior to or concurrently with the reversal agent can help manage pain and improve recovery quality.
Data Presentation
Table 1: Atipamezole Dosing Ratios for Reversal of this compound and Dexthis compound
| Species | Sedative | Atipamezole Dose Ratio (µg of atipamezole : µg of sedative) | Route of Administration |
| Dog | This compound | 5 : 1 | IM |
| Dog | Dexthis compound | 10 : 1 | IM |
| Cat | This compound | 2.5 : 1 | IM |
| Cat | Dexthis compound | 5 : 1 | IM |
Data compiled from Forte Healthcare product information.[1]
Experimental Protocols
Protocol 1: Assessment of Recovery Quality
This protocol provides a framework for quantitatively and qualitatively assessing the recovery of an animal after anesthesia and reversal.
1. Behavioral Scoring:
-
Objective: To assess the animal's behavioral state during recovery.
-
Methodology: A trained observer, blinded to the treatment group, should score the animal's behavior at regular intervals (e.g., every 5-10 minutes) following atipamezole administration. A simple scoring system can be used:
-
0: Calm and quiet, resting comfortably.
-
1: Alert and responsive, but calm.
-
2: Mild agitation, occasional vocalization or restless movements.
-
3: Moderate agitation, persistent vocalization, and/or significant restless movements.
-
4: Severe agitation, thrashing, and/or continuous vocalization.
-
2. Physiological Monitoring:
-
Objective: To monitor the animal's physiological stability during recovery.
-
Methodology:
-
Heart Rate and Rhythm: Monitor using a stethoscope or ECG. Note any arrhythmias or significant tachycardia.
-
Respiratory Rate: Observe and record the number of breaths per minute.
-
Blood Pressure: If feasible, monitor blood pressure to detect any hypotension or hypertension.
-
Body Temperature: Monitor rectal temperature to ensure the animal is not experiencing hyperthermia or hypothermia.
-
3. Time to Recovery Milestones:
-
Objective: To quantify the speed of recovery.
-
Methodology: Record the time taken for the animal to reach specific recovery milestones:
-
Time to head lift.
-
Time to sternal recumbency.
-
Time to standing.
-
Time to walking.
-
Visualizations
Caption: Troubleshooting workflow for managing stressful anesthetic recovery.
Caption: Mechanism of alpha-2 agonist and antagonist action.
References
Technical Support Center: Preventing Hypothermia in Mice Under Medetomidine Anesthesia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing hypothermia in mice anesthetized with medetomidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: Why are mice susceptible to hypothermia under this compound anesthesia?
A1: Mice are particularly prone to hypothermia during anesthesia for several reasons. Their high surface area to body weight ratio facilitates rapid heat loss to the environment.[1] this compound, an α2-adrenergic agonist, exacerbates this by causing peripheral vasoconstriction, which reduces blood flow to the skin, and by centrally suppressing thermoregulation.[2][3] This combination of physiological predisposition and pharmacological effects makes mice highly vulnerable to dangerous drops in body temperature.
Q2: What are the consequences of hypothermia in anesthetized mice?
A2: Hypothermia is a serious complication that can significantly impact experimental outcomes and animal welfare. Adverse effects include bradycardia (slow heart rate), delayed recovery from anesthesia, increased risk of infection, and disturbances in circadian rhythm.[1] Maintaining normothermia is crucial for ensuring the validity of research data and the well-being of the animals.
Q3: How long should I provide thermal support to a mouse anesthetized with a this compound-containing cocktail?
A3: The duration of thermal support depends on the specific anesthetic combination and the length of the procedure. For injectable anesthesia with a this compound-midazolam-butorphanol (MMB) combination, it has been demonstrated that thermal support for up to 5 hours is necessary to completely prevent hypothermia.[1][4] Shorter durations of 1, 2, or 3 hours were found to be insufficient.[1][4] Continuous monitoring of the mouse's core body temperature is the best way to determine the required duration of thermal support.
Q4: What is the most effective method for providing thermal support?
A4: Active warming methods are essential for preventing hypothermia. Several effective options are available, including:
-
Circulating warm water blankets: These provide controlled and uniform heat.[5]
-
Forced-air warming systems: These can effectively warm the microenvironment of the animal.[6][7]
-
Heating pads: These are commonly used, but care must be taken to avoid thermal burns by ensuring precise temperature control.[8]
It is crucial to monitor the temperature of the warming device and the mouse to prevent hyperthermia.[9]
Q5: How can I monitor a mouse's core body temperature during an experiment?
A5: Monitoring core body temperature is critical for preventing and managing hypothermia.[9][10] The most common and accurate method is using a rectal probe.[9] Subcutaneous temperature transponders can also be used for continuous monitoring.[7] It is important to monitor temperature before, during, and after the anesthetic procedure until the animal has fully recovered.
Q6: Can adjusting the anesthetic protocol help prevent hypothermia?
A6: Yes. Since this compound is a primary cause of hypothermia in anesthetic cocktails, reducing its dose can mitigate the drop in body temperature.[11][12][13] One study suggested an improved dose of a this compound/midazolam/butorphanol (Me/Mi/Bu) cocktail to be 0.2/6.0/10.0 mg/kg, which provided a comparable anesthetic effect with a more rapid recovery from hypothermia compared to the original dose of 0.3/4.0/5.0 mg/kg.[12][13]
Q7: What is the role of atipamezole in preventing hypothermia?
A7: Atipamezole is a selective α2-adrenergic antagonist that reverses the sedative and analgesic effects of this compound.[14][15][16] By antagonizing this compound, atipamezole also helps to reverse its hypothermic effects, promoting a faster recovery to normothermia.[3][11][12][13] Administering atipamezole at the end of the procedure is a crucial step in mitigating this compound-induced hypothermia.[16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Rapid drop in mouse's body temperature immediately after anesthesia induction. | High dose of this compound. Lack of pre-warming. Inadequate ambient temperature. | 1. Ensure the mouse is placed on a pre-warmed surface immediately after induction. 2. Consider reducing the this compound dose in the anesthetic cocktail.[12][13] 3. Increase the ambient room temperature if possible. |
| Mouse's temperature continues to decrease despite being on a heating pad. | The heating pad is not providing sufficient or uniform heat. The set temperature is too low. Significant heat loss from uncovered body surfaces. | 1. Verify the surface temperature of the heating pad. A surface temperature of approximately 37.5°C has been shown to be effective. 2. Use a circulating warm water blanket for more uniform heat distribution.[5] 3. Cover the mouse with a surgical drape to minimize heat loss.[6][7] |
| Mouse becomes hyperthermic (overheated) during the procedure. | The warming device is set to too high a temperature. The mouse is unable to dissipate heat effectively. | 1. Immediately reduce the temperature of the warming device. 2. Temporarily remove the mouse from the heat source while continuing to monitor its temperature closely. 3. Ensure continuous and accurate monitoring of the mouse's core body temperature. |
| Prolonged recovery time and persistent low body temperature after the procedure. | Insufficient duration of thermal support. The effects of this compound have not been fully reversed. | 1. Continue to provide thermal support until the mouse is fully ambulatory and its body temperature has returned to the normal range.[1][4] 2. Administer atipamezole to reverse the effects of this compound.[14][17] 3. Monitor the mouse closely during the recovery period.[18] |
| Difficulty in maintaining a stable body temperature throughout a long procedure. | Fluctuations in the output of the warming device. Intermittent monitoring of body temperature. | 1. Use a high-quality, thermostatically controlled warming device. 2. Implement continuous core body temperature monitoring. 3. Consider using a combination of warming methods, such as a heated surface and a forced-air warmer. |
Quantitative Data Summary
Table 1: Effect of Thermal Support Duration on Hypothermia in Mice Anesthetized with this compound-Midazolam-Butorphanol (MMB)
| Thermal Support Duration | Outcome | Reference |
| No thermal support | Severe decrease in body temperature | [1] |
| 1, 2, or 3 hours | Did not completely prevent hypothermia | [1][4] |
| 5 hours | Completely prevented hypothermia | [1][4] |
Table 2: Recommended Dosages for this compound-Based Anesthesia and Reversal
| Anesthetic/Reversal Agent | Recommended Dose (mg/kg) | Key Considerations | Reference |
| Original Me/Mi/Bu Cocktail | 0.3 / 4.0 / 5.0 | Associated with severe hypothermia. | [11][12][13] |
| Improved Me/Mi/Bu Cocktail | 0.2 / 6.0 / 10.0 | Attenuates the development of hypothermia. | [12][13] |
| Atipamezole (Reversal) | 1.0 - 2.5 (IP injection) | Effective in reversing this compound-induced hypothermia. | [15] |
Experimental Protocols
Protocol 1: Core Body Temperature Monitoring in Anesthetized Mice
-
Preparation:
-
Turn on and calibrate a digital thermometer with a flexible rectal probe designed for rodents.
-
Lubricate the tip of the rectal probe with a sterile, water-soluble lubricant.
-
-
Baseline Measurement:
-
Gently restrain the conscious mouse and insert the lubricated probe approximately 1.5-2 cm into the rectum.
-
Wait for the temperature reading to stabilize and record the baseline temperature.
-
-
Anesthesia Induction:
-
Administer the anesthetic cocktail.
-
Immediately place the mouse on a pre-warmed surface.
-
-
Intra-procedural Monitoring:
-
Re-insert the rectal probe and secure it in place with tape to the tail or a nearby surface, ensuring it does not dislodge.
-
Monitor and record the core body temperature every 5-15 minutes throughout the anesthetic procedure.[5]
-
-
Post-procedural Monitoring:
-
After the procedure and administration of any reversal agents, continue to monitor the temperature until the mouse is fully ambulatory and its temperature has returned to the normal physiological range (typically 36.5°C to 38.0°C).
-
Visualizations
Caption: Experimental workflow for preventing hypothermia in mice.
References
- 1. Duration of thermal support for preventing hypothermia induced by anesthesia with this compound-midazolam-butorphanol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of acute administration of this compound on the behaviour, temperature and turnover rates of brain biogenic amines in rodents and reversal of these effects by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Duration of thermal support for preventing hypothermia induced by anesthesia with this compound-midazolam-butorphanol in mice [jstage.jst.go.jp]
- 5. Comparison of Thermoregulatory Devices Used during Anesthesia of C57BL/6 Mice and Correlations between Body Temperature and Physiologic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Active Warming and Surgical Draping for Perioperative Thermal Support in Laboratory Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Active Warming and Surgical Draping for Perioperative Thermal Support in Laboratory Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. kentscientific.com [kentscientific.com]
- 11. Recommended doses of this compound-midazolam-butorphanol with atipamezole for preventing hypothermia in mice [jstage.jst.go.jp]
- 12. Recommended doses of this compound-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recommended doses of this compound-midazolam-butorphanol with atipamezole for preventing hypothermia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of early atipamezole reversal of this compound-ketamine anesthesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Atipamezole Reverses Ketamine–Dexthis compound Anesthesia without Altering the Antinociceptive Effects of Butorphanol and Buprenorphine in Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of Early Atipamezole Reversal of this compound–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Medetomidine Protocols for Specialized Patient Populations
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective use of medetomidine in aged or physiologically compromised animal subjects. The following information is intended to supplement, not replace, established institutional guidelines and veterinary consultation.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when using this compound in aged or compromised animals?
A1: Aged and compromised animals have reduced physiological reserves, making them more susceptible to the adverse effects of this compound.[1][2] The primary concerns are profound cardiovascular and respiratory depression.[3][4] Geriatric patients exhibit decreased cardiovascular reserve and diminished compensatory mechanisms.[1] They may have underlying, subclinical heart or organ disease that increases their risk of adverse cardiovascular effects.[5] Additionally, aged animals have reduced hepatic and renal function, which can delay drug clearance and prolong recovery.[1]
Q2: How should this compound dosage be adjusted for these high-risk animals?
A2: A significant dose reduction is crucial. While specific protocols vary, a conservative approach involves using 25-50% of the standard dose for a healthy adult animal. It is often recommended to use this compound as part of a multimodal approach, combined with opioids or benzodiazepines, which allows for lower doses of each agent and may reduce the severity of adverse effects.[1][3] For instance, a low dose of 0.5-2 mcg/kg of dexthis compound (the active enantiomer of this compound) may be considered in combination with an opioid and a benzodiazepine in stressed geriatric patients.[1]
Q3: What specific conditions contraindicate the use of this compound?
A3: this compound is contraindicated in animals with severe cardiovascular or respiratory disease, liver or kidney dysfunction, shock, or severe debilitation.[3][6] It should also be avoided in animals that are stressed due to extreme heat, cold, or fatigue.[6][7] Caution is advised in patients with diabetes mellitus.[6]
Q4: What are the essential monitoring parameters during a procedure with this compound in an aged animal?
A4: Continuous and thorough monitoring is critical. Key parameters include:
-
Cardiovascular: Heart rate, rhythm (via ECG), blood pressure, and capillary refill time.[1][8]
-
Respiratory: Respiratory rate, depth, and oxygen saturation (via pulse oximetry).[1][8] Capnography is also recommended.[1][8]
-
Thermoregulation: Body temperature should be monitored closely, as hypothermia is a common side effect and can prolong recovery.[9][10]
-
Anesthetic Depth: Assess reflexes (e.g., palpebral) and muscle tone to avoid excessive anesthetic depth.[1]
Q5: How can I manage bradycardia if it becomes severe?
A5: Significant bradycardia is an expected effect of this compound due to its mechanism of action.[5] Routine use of anticholinergics (like atropine) to prevent bradycardia is not recommended as it can lead to hypertension and increased myocardial workload.[3] If bradycardia is associated with hypotension or poor perfusion, the first step is to consider antagonism with atipamezole.[3] If reversal is not an option, cautious use of an anticholinergic may be considered, but this should be done with a thorough understanding of the potential for adverse cardiac effects.
Q6: Is reversal with atipamezole different in aged or compromised animals?
A6: The principles of reversal are the same, but the patient's recovery should be monitored with extra care. Atipamezole will reverse the sedative and analgesic effects of this compound, so it is crucial to have an alternative analgesic plan in place for painful procedures.[2] Following reversal, animals should be kept in a calm, quiet, and warm environment and monitored until they are fully recovered, as there have been reports of resedation after initial recovery.[7][11]
Data Summary
Recommended this compound Dose Adjustments for Aged or Compromised Animals
| Patient Category | Recommended Dose Adjustment | Rationale | Key Considerations |
| Aged (Geriatric) | Reduce standard dose by 50-75%. Consider 2-10 µg/kg IM.[3] | Decreased metabolic clearance, reduced cardiovascular reserve.[1][2] | Pre-anesthetic bloodwork and cardiac evaluation are highly recommended.[6] |
| Cardiovascular Disease | Generally contraindicated.[3][6] If use is unavoidable, use micro-doses (e.g., 1-2 µg/kg) with extreme caution and intensive monitoring. | High risk of decompensation due to bradycardia, decreased cardiac output, and initial hypertension.[3][5] | Must be under the direct supervision of an experienced veterinarian. Avoid in animals with uncompensated heart failure.[7] |
| Renal or Hepatic Disease | Reduce standard dose by at least 50%. | Delayed drug metabolism and excretion, leading to prolonged effects.[1] | Evaluate liver and kidney function prior to use.[6] |
| Debilitated or Shock | Contraindicated.[6][7] | Profound cardiovascular compromise and inability to compensate for this compound's effects. | Stabilize the patient fully before considering any sedation. |
Note: These are general guidelines. Doses should be titrated to effect for each individual animal.
Experimental Protocols
Protocol 1: Preparation of a Diluted this compound Solution for Precise Dosing
For accurate dosing in small or high-risk animals, it is often necessary to dilute the standard 1 mg/mL this compound solution.
Objective: To create a 0.1 mg/mL (100 µg/mL) solution of this compound.
Materials:
-
This compound (1 mg/mL)
-
Sterile saline for injection
-
Sterile 10 mL vial
-
1 mL syringe with needle
-
10 mL syringe with needle
-
Alcohol swabs
Methodology:
-
Aseptically draw 1 mL of this compound (1 mg/mL) into a 1 mL syringe.
-
Aseptically draw 9 mL of sterile saline into a 10 mL syringe.
-
Wipe the septum of the sterile 10 mL vial with an alcohol swab.
-
Inject the 1 mL of this compound into the sterile vial.
-
Inject the 9 mL of sterile saline into the same vial.
-
Gently swirl the vial to mix the contents thoroughly.
-
The resulting solution will have a concentration of 0.1 mg/mL or 100 µg/mL.
-
Clearly label the vial with the new concentration, date of dilution, and initials.
-
This diluted solution allows for more precise measurement of micro-doses. For example, a 2 µg/kg dose for a 5 kg animal would be 10 µg, which is 0.1 mL of this diluted solution.
Visualizations
Signaling Pathway and Cardiovascular Effects
References
- 1. dvm360.com [dvm360.com]
- 2. Anaesthesia for the geriatric dog and cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. biomedicus.gr [biomedicus.gr]
- 6. Contra-indications, warnings, etc - Medetor 1 mg/ml Solution for Injection for Dog and Cat [noahcompendium.co.uk]
- 7. Contra-indications, warnings, etc - Domitor 1 mg/ml Solution for Injection (30.10.2023) [noahcompendium.co.uk]
- 8. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 9. This compound (Domitor®) for Cats and Dogs [petplace.com]
- 10. todaysveterinarynurse.com [todaysveterinarynurse.com]
- 11. Effects of Early Atipamezole Reversal of this compound–Ketamine Anesthesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Sedation Depth with Medetomidine
Welcome to the technical support center for Medetomidine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and manage variability in sedation depth during pre-clinical experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered with this compound administration.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent sedation depths between animals, even when using the same dose of this compound. What are the potential causes?
Variability in sedation depth is a common challenge and can be attributed to several factors:
-
Biological Factors:
-
Species and Strain Differences: Different animal species and even strains within the same species can exhibit varied sensitivity to this compound due to differences in drug metabolism and receptor density.
-
Age and Weight: Metabolic rates and drug distribution differ with age and body weight, impacting the effective dose.
-
Sex: Hormonal differences between males and females can influence drug metabolism and pain perception.
-
Health Status and Stress: Underlying health conditions or stress can alter an animal's physiological response to sedatives. Stressed animals may have higher levels of endogenous catecholamines, which can counteract the sedative effects of this compound.[1]
-
-
Experimental Procedure:
-
Route of Administration: The route of administration (e.g., intravenous, intramuscular, subcutaneous) affects the rate of absorption and onset of action, which can contribute to variability.
-
Dosing Accuracy: Inaccurate dosing due to improper calculation or equipment calibration can lead to significant variations in the administered drug concentration.
-
-
Drug-Related Factors:
-
Drug Interactions: Co-administration of other agents, such as opioids or other anesthetics, can potentiate or antagonize the effects of this compound.
-
Q2: How does the dose of this compound correlate with the depth of sedation in common laboratory animals?
The sedative effects of this compound are dose-dependent. Higher doses generally produce a deeper and longer-lasting sedation. However, there is a ceiling effect, beyond which increasing the dose only prolongs the duration of sedation without deepening it.
Troubleshooting Guides
Issue 1: Insufficient Sedation Depth
If you are observing that animals are not reaching the desired level of sedation, consider the following troubleshooting steps:
-
Verify Dose and Administration:
-
Double-check your dose calculations based on the animal's most recent body weight.
-
Ensure your administration technique is consistent and accurate for the chosen route.
-
Confirm the concentration and stability of your this compound solution.
-
-
Optimize Dosing:
-
Based on the data in Table 2 , you may need to increase the dose within the recommended range for your animal model.
-
Consider a pilot study to determine the optimal dose for your specific strain and experimental conditions.
-
-
Manage Environmental Stress:
-
Acclimatize animals to the experimental environment and handling procedures to minimize stress.
-
Perform procedures in a quiet and calm setting to enhance the sedative effects of this compound.
-
Issue 2: Excessive Sedation Depth or Prolonged Recovery
If animals are too deeply sedated or take an unexpectedly long time to recover, consider these points:
-
Review Dosing: You may be using a dose that is too high for your specific animal model. Refer to dose-response data and consider reducing the dose.
-
Consider Drug Interactions: If this compound is being used in combination with other drugs, the synergistic effects may be causing excessive sedation. It may be necessary to reduce the dose of one or both agents.
-
Use of Reversal Agents: The effects of this compound can be reversed with an α2-adrenoceptor antagonist like Atipamezole. This can be used to expedite recovery, particularly after long procedures.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Volume of Distribution (L/kg) | Clearance (mL/min/kg) | Elimination Half-life (t½) (hours) |
| Dog | 2.8 | 27.5 | 0.97 |
| Cat | 3.6 | 33.4 | 1.6 |
| Rat | 8.2 | 88.5 | 1.09 |
Source: Adapted from research on this compound pharmacokinetics.
Table 2: Dose-Dependent Sedative Effects of this compound in Rats
| Dose (mg/kg) | Numerical Sedation Score (NSS) | Time to Loss of Righting Reflex (minutes) |
| 0.2 | Low | Longer |
| 0.4 | Significantly higher than 0.2 mg/kg | Shorter |
| 0.8 | Similar to 0.4 mg/kg | Significantly shorter than 0.2 mg/kg |
| 1.6 | Similar to 0.4 mg/kg | Significantly shorter than 0.2 mg/kg |
Source: Adapted from a study on the effects of this compound on analgesia and sedation in rats.[2]
Experimental Protocols
Protocol for Assessing Sedation Depth in Rodents
This protocol outlines a method for assessing the depth of sedation in rodents using a scoring system based on reflexes.
Materials:
-
Forceps (for toe pinch)
-
Timer
Procedure:
-
Baseline Assessment: Before administering this compound, assess the animal's normal reflexes and activity levels.
-
Post-Administration Monitoring: After administering this compound, begin monitoring the animal at regular intervals (e.g., every 5-10 minutes).
-
Reflex Assessments:
-
Righting Reflex: Gently place the animal on its back. The inability to right itself within 30 seconds indicates a loss of the righting reflex and the onset of sedation.
-
Pedal Withdrawal Reflex (Toe Pinch): Firmly pinch the webbing between the toes of a hind paw with forceps. The absence of a withdrawal reflex is indicative of a surgical plane of anesthesia.
-
Tail Pinch Reflex: Pinch the base of the tail. A lack of a withdrawal response suggests an adequate level of analgesia.
-
-
Sedation Scoring: Assign a numerical sedation score based on the observed reflexes and overall muscle tone and activity. A higher score indicates a deeper level of sedation.
-
Recovery: Continue monitoring until the animal has fully recovered, as indicated by the return of the righting reflex and normal ambulation.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Troubleshooting Workflow for Sedation Variability
Caption: Troubleshooting workflow for this compound sedation variability.
References
Validation & Comparative
Comparing Medetomidine and dexmedetomidine for rodent surgery
An Objective Comparison of Medetomidine and Dexthis compound for Rodent Anesthesia in Surgical Settings
For researchers and scientists conducting surgical procedures on rodents, the selection of an appropriate anesthetic agent is paramount to ensure animal welfare, surgical success, and data reliability. This compound and its purified active enantiomer, dexthis compound, are potent α2-adrenergic agonists widely used in veterinary medicine for their sedative and analgesic properties. This guide provides an objective comparison of these two agents, supported by experimental data, to aid in making an informed decision for rodent surgical protocols.
Chemical and Pharmacological Profile
This compound is a racemic mixture containing two stereoisomers in equal parts: the pharmacologically active S-enantiomer, dexthis compound, and the largely inactive R-enantiomer, levothis compound.[1][2] Dexthis compound, as a purified compound, offers higher potency and specificity for the α2-adrenoceptor.[2] This enhanced specificity means a lower dose is required to achieve the desired sedative and analgesic effects, which can translate to a reduced metabolic load on the animal.[2]
Mechanism of Action
Both this compound and dexthis compound exert their effects by acting as selective agonists for α2-adrenergic receptors.[3][4] Activation of these receptors in the brain (primarily the locus coeruleus) and spinal cord inhibits the release of norepinephrine.[3][4] This reduction in noradrenergic activity leads to a decrease in sympathetic tone, resulting in the primary clinical effects of sedation, analgesia, and muscle relaxation.[3][5] The binding to these receptors also mediates the common cardiovascular side effects, such as bradycardia and changes in blood pressure.[3] Dexthis compound has a significantly higher selectivity for α2- over α1-adrenoceptors (a ratio of 1620:1) compared to other agents like clonidine, contributing to its potent effects.[3]
References
A Comparative Guide to Medetomidine and Xylazine for Large Animal Sedation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of medetomidine and xylazine for the sedation of large animals, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate sedative agents for their specific needs.
Executive Summary
This compound and xylazine are both potent α2-adrenergic receptor agonists widely used for sedation, analgesia, and muscle relaxation in large animals. While both drugs share a similar mechanism of action, they exhibit notable differences in their potency, selectivity for α2-receptors, and clinical effects. This compound generally demonstrates higher potency and greater α2-receptor selectivity compared to xylazine, which can translate to more profound sedation with smaller dose volumes and potentially fewer side effects at equipotent doses. However, xylazine has a longer history of use and is often more readily available and less expensive. The choice between these two agents depends on the target species, the desired depth and duration of sedation, the required level of analgesia, and the acceptable margin of safety for the specific procedure.
Mechanism of Action: α2-Adrenergic Receptor Signaling
Both this compound and xylazine exert their effects by binding to and activating α2-adrenergic receptors in the central and peripheral nervous systems. This activation inhibits the release of norepinephrine, a key neurotransmitter involved in arousal and alertness, leading to sedation, analgesia, and muscle relaxation. This compound has a significantly higher affinity and selectivity for α2-receptors compared to xylazine, which also has some activity at α1-receptors.[1] The higher selectivity of this compound may contribute to a more predictable and targeted sedative effect.
Signaling pathway of α2-adrenergic agonists.
Comparative Efficacy: Quantitative Data
The following tables summarize quantitative data from various studies comparing the sedative and physiological effects of this compound and xylazine in large animals.
Table 1: Sedative Effects in Horses
| Parameter | This compound | Xylazine | Species | Route | Reference |
| Dose | 7 µg/kg | 1.1 mg/kg | Horse | IV | [2] |
| Time to Stand (min) | 62.0 ± 2.86 | 48.8 ± 3.01 | Horse | IV | [2] |
| Lateral Recumbency (min) | 42.7 ± 2.51 | 34.3 ± 2.63 | Horse | IV | [2] |
| Recovery Score | No significant difference | No significant difference | Horse | IV | [2] |
| Dose | 10 µg/kg | 2 mg/kg | Horse | IM | [3] |
| Transition to Inhalation Anesthesia | Significantly smoother | - | Horse | IM | [3] |
| Recovery Times | No significant difference | No significant difference | Horse | IM | [3] |
| Dose | 7 µg/kg (sedation), 3.5 µg/kg/h (maintenance) | 1.1 mg/kg (sedation), 0.7 mg/kg/h (maintenance) | Horse | IV | [4] |
| Time to Stand (min) | 57 (43–71) | 43 (32–59) | Horse | IV | [4][5] |
| Attempts to Stand | 2 (1–3) | 2 (1–3) | Horse | IV | [4][5] |
| Recovery Quality | Similar | Similar | Horse | IV | [4][5] |
Table 2: Sedative and Analgesic Effects in Sheep
| Parameter | This compound | Xylazine | Species | Route | Reference |
| Dose | 6 µg/kg | 0.2 mg/kg | Sheep | IV | [6] |
| Onset of Sedation (sec) | 71.25 ± 5.50 | 60 ± 0.00 | Sheep | IV | [6] |
| Duration of Sedation (min) | 52.88 ± 1.74 | 67.13 ± 2.83 | Sheep | IV | [6] |
| Degree of Sedation | Light to medium | Medium to deep | Sheep | IV | [6] |
| Analgesia | Not observed | Observed | Sheep | IV | [6] |
Cardiovascular and Respiratory Effects
Both this compound and xylazine can cause significant changes in cardiovascular and respiratory function. These effects are primarily dose-dependent and stem from their action on α2-adrenergic receptors.
Table 3: Cardiovascular Effects in Horses
| Parameter | This compound | Xylazine | Species | Route | Reference |
| Mean Arterial Pressure (MAP) | Initial hypertension followed by a decrease | Maintained higher MAP | Horse | IV | [2][7][8][9][10] |
| Heart Rate | Decreased | Decreased | Horse | IV | [8][9][11] |
| Cardiac Index | Decreased to ~50% of baseline | Decreased to ~50% of baseline | Horse | IV | [8][9][12] |
| Atrioventricular Block | Observed | Observed | Horse | IV | [8][9][11] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Comparison of this compound and Xylazine for Isoflurane Balanced Anesthesia in Horses
-
Objective: To compare the intraoperative cardiovascular effects and recovery of xylazine vs. This compound isoflurane partial intravenous anesthesia (PIVA) in horses undergoing elective surgery.[2]
-
Animals: Sixty healthy horses.[2]
-
Procedure:
-
Horses were randomly assigned to two groups: this compound (MED) or xylazine (XYL).[2]
-
Pre-anesthetic sedation was administered with either this compound (7 µg/kg IV) or xylazine (1.1 mg/kg IV).[2]
-
Anesthesia was induced with ketamine and diazepam.[4]
-
Anesthesia was maintained with isoflurane and a constant rate infusion (CRI) of either this compound (3.5 µg/kg/h) or xylazine (0.69 mg/kg/h).[2]
-
Cardiovascular parameters (heart rate, arterial blood pressure) were monitored continuously.[7]
-
Recovery was timed, and the quality was scored by blinded observers.[2][7]
-
-
Data Analysis: Repeatedly measured parameters were analyzed using a two-way repeated-measures analysis of variance.[7]
Protocol 2: Comparison of Sedative and Analgesic Effects in Sheep
-
Objective: To compare the sedative and analgesic effects of xylazine and this compound after intravenous administration in sheep.[6]
-
Animals: Healthy sheep.[6]
-
Procedure:
-
Animals were randomly assigned to receive either xylazine (0.2 mg/kg IV) or this compound (6 µg/kg IV).[6]
-
The onset and duration of sedation were recorded.[6]
-
The degree of sedation was scored based on posture and response to stimuli.[6]
-
Analgesia was assessed by observing the response to a superficial skin prick.[6]
-
Side effects such as salivation and urination were noted.[6]
-
-
Data Analysis: Data were analyzed using a two-way analysis of variance (ANOVA) and Tukey Kramer Multiple Range Test.[6]
General experimental workflow for sedative comparison.
Conclusion
Both this compound and xylazine are effective sedatives for large animals, each with a distinct clinical profile. This compound's higher potency and selectivity for α2-adrenergic receptors may offer advantages in terms of profound sedation and a potentially better safety margin concerning α1-mediated side effects. Studies in horses suggest that while recovery times may be longer with this compound, the quality of recovery is comparable to xylazine.[2][4][5] In sheep, xylazine appears to provide a deeper level of sedation and some analgesia at the doses studied, whereas this compound produced lighter sedation with no observable analgesia.[6] The choice between this compound and xylazine should be made on a case-by-case basis, considering the species, desired clinical outcome, and potential for adverse effects. Further research is warranted to explore equipotent dosing regimens and their comparative effects across a wider range of large animal species and clinical scenarios.
References
- 1. Xylazine - Wikipedia [en.wikipedia.org]
- 2. Clinical Randomized Comparison of this compound and Xylazine for Isoflurane Balanced Anesthesia in Horses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical comparison of xylazine and this compound for premedication of horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Clinical Randomized Comparison of this compound and Xylazine for Isoflurane Balanced Anesthesia in Horses [cris.unibo.it]
- 8. madbarn.com [madbarn.com]
- 9. Cardiovascular Effects of this compound, Detomidine and Xylazine in Horses [jstage.jst.go.jp]
- 10. Cardiovascular effects of this compound, detomidine and xylazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. madbarn.com [madbarn.com]
- 12. researchgate.net [researchgate.net]
Validating the Analgesic Efficacy of Medetomidine: A Comparative Guide for Researchers
For researchers and drug development professionals, establishing the analgesic properties of compounds is a critical step. This guide provides a comparative analysis of medetomidine, a potent alpha-2 adrenergic agonist, against other analgesics, supported by experimental data from established pain models. Detailed methodologies and a summary of quantitative findings are presented to aid in the design and interpretation of preclinical pain studies.
This compound exerts its analgesic effects through its action on α2-adrenoceptors in the central and peripheral nervous systems.[1][2] This guide delves into the validation of these effects using common preclinical pain models and offers a comparative perspective against its active enantiomer, dexthis compound, and another widely used alpha-2 agonist, xylazine.
Comparative Analgesic Effects of this compound and Alternatives
The analgesic efficacy of this compound has been evaluated in various animal models, often in comparison to other alpha-2 adrenergic agonists like dexthis compound and xylazine. The nociceptive withdrawal reflex (NWR) model, which quantifies analgesia by measuring the threshold of a withdrawal reflex to a stimulus, has been a valuable tool in these assessments.
In a study involving beagles, intravenous administration of this compound (0.02 mg/kg) and dexthis compound (0.01 mg/kg) resulted in a significant increase in NWR thresholds.[3] Both drugs demonstrated comparable peak analgesic effects, with this compound increasing the threshold by up to 5.0 times the baseline and dexthis compound by up to 4.4 times the baseline.[3] These findings suggest that at equipotent doses, this compound and dexthis compound provide similar levels of pain relief.[4]
When compared to xylazine, another alpha-2 agonist, this compound has been reported to provide better overall sedation and analgesia in dogs, based on subjective clinical ratings.[5] However, in a study measuring the toe-pinch pressure required to elicit a withdrawal response, no significant difference was observed between this compound and xylazine at the doses tested.[5] Another study found that while both this compound and a combination of xylazine and l-methadone provided sufficient initial analgesia, the xylazine combination was more reliable for clinical procedures.[6]
| Drug | Dose | Pain Model | Key Finding |
| This compound | 0.02 mg/kg IV | Nociceptive Withdrawal Reflex (Beagles) | Increased NWR threshold up to 5.0 times baseline.[3] |
| Dexthis compound | 0.01 mg/kg IV | Nociceptive Withdrawal Reflex (Beagles) | Increased NWR threshold up to 4.4 times baseline.[3] |
| This compound | 1,000 µg/m² IM | Toe-Pinch Pressure (Dogs) | Clinicians rated overall analgesia as excellent more often than xylazine.[5] |
| Xylazine | 2.2 mg/kg IM | Toe-Pinch Pressure (Dogs) | No significant difference in toe-pinch pressures compared to this compound.[5] |
| This compound | 40 µg/kg IM | Pin Prick (Dogs) | Initial analgesic effects were less pronounced compared to the 80 µg/kg dose and xylazine + l-methadone.[6] |
| Xylazine + l-methadone | 1.0 mg | Pin Prick (Dogs) | Assured analgesia in almost every case for clinical procedures.[6] |
Experimental Protocols for Pain Models
Accurate and reproducible assessment of analgesic effects relies on standardized experimental protocols. Below are detailed methodologies for three commonly used pain models.
Hot Plate Test
The hot plate test is a widely used method to evaluate the analgesic effects of drugs against thermal stimuli, primarily assessing centrally mediated analgesia.[7]
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature and an open-ended cylindrical retainer to keep the animal on the heated surface.[7][8]
Procedure:
-
Habituation: On the day before testing, acclimate the animals to the testing room for at least 30-60 minutes.[9] Some protocols also suggest a brief exposure to the apparatus to reduce novelty-induced stress.[10]
-
Baseline Latency: Set the hot plate temperature to a constant, non-damaging temperature (typically between 52-55°C).[9] Place the animal on the hot plate and start a timer.
-
Endpoint: Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[7][9] The time from placement on the plate to the first clear sign of a pain response is recorded as the latency.
-
Cut-off Time: A cut-off time (e.g., 30-40 seconds) must be established to prevent tissue damage.[9][11] If the animal does not respond within this time, it should be removed from the apparatus, and the cut-off time is recorded as its latency.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control.
-
Post-treatment Latency: At predetermined time points after drug administration, repeat the hot plate test to measure the analgesic effect.
Tail-Flick Test
The tail-flick test is another common method for assessing the analgesic properties of drugs against a thermal stimulus, primarily reflecting a spinal reflex.[12]
Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam or radiant heat source onto the animal's tail.[13]
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing environment.
-
Restraint: Gently restrain the animal, often in a specialized holder, with its tail exposed and positioned over the heat source.[14]
-
Baseline Latency: Activate the heat source and start the timer. The latency is the time it takes for the animal to flick its tail away from the heat.[12]
-
Cut-off Time: A cut-off time is used to prevent tissue damage.
-
Drug Administration: Administer the test drug or vehicle.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration to determine the analgesic effect.
Formalin Test
The formalin test is a model of continuous pain that involves two distinct phases of nociceptive behavior, making it useful for differentiating between analgesic mechanisms.[15] The initial acute phase (Phase I) is caused by direct activation of nociceptors, while the later tonic phase (Phase II) is associated with inflammation and central sensitization.[16]
Procedure:
-
Habituation: Place the animal in an observation chamber for a period to allow for acclimation.[16]
-
Drug Administration: Administer the analgesic drug or vehicle prior to the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µl) of a dilute formalin solution (e.g., 2.5%) into the plantar surface of the animal's hind paw.[17]
-
Observation and Scoring: Immediately after the injection, place the animal back into the observation chamber and record the amount of time it spends licking or biting the injected paw.[16]
Signaling Pathways and Experimental Workflow
The analgesic action of this compound is initiated by its binding to alpha-2 adrenergic receptors. This interaction triggers a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and nociceptive signaling.
Caption: Signaling pathway of this compound's analgesic action.
The validation of an analgesic like this compound using a model such as the hot plate test follows a structured experimental workflow.
Caption: Experimental workflow for a typical analgesic validation study.
References
- 1. nbinno.com [nbinno.com]
- 2. VASG Alpha-2 Agonists [vasg.org]
- 3. Effect of this compound, Dexthis compound, and Their Reversal with Atipamezole on the Nociceptive Withdrawal Reflex in Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, Dexthis compound, and Their Reversal with Atipamezole on the Nociceptive Withdrawal Reflex in Beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicenter clinical comparison of sedative and analgesic effects of this compound and xylazine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical comparison of this compound with xylazine/l-methadone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. Hot plate analgesiometer | PPTX [slideshare.net]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. A modified hot-plate test sensitive to mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hot Plate Analgesia Assays. [bio-protocol.org]
- 12. Tail flick test - Wikipedia [en.wikipedia.org]
- 13. web.mousephenotype.org [web.mousephenotype.org]
- 14. diacomp.org [diacomp.org]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Medetomidine and Other Alpha-2 Adrenergic Agonists for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of medetomidine with other commonly used alpha-2 adrenergic agonists, including dexthis compound, clonidine, and xylazine. The information presented is intended to assist researchers in selecting the most appropriate agent for their specific experimental needs by providing objective data on performance, supported by experimental evidence.
Introduction to Alpha-2 Adrenergic Agonists
Alpha-2 adrenergic receptor (α2-AR) agonists are a class of drugs that selectively activate α2-adrenergic receptors. These receptors are G protein-coupled receptors involved in a wide range of physiological processes.[1] The activation of α2-ARs, which are associated with the Gi heterotrimeric G-protein, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade ultimately modulates the release of neurotransmitters such as norepinephrine, leading to sedative, analgesic, anxiolytic, and sympatholytic effects.[1][2] There are three main subtypes of α2-receptors: α2A, α2B, and α2C, all of which are present in the central nervous system and peripheral tissues and contribute to the diverse effects of α2-agonists.[1][3] this compound, a potent and highly selective α2-AR agonist, is widely used in veterinary medicine for its reliable sedative and analgesic properties.[4][5] Its pharmacologically active enantiomer, dexthis compound, is approved for use in humans for sedation in intensive care settings.[4][6]
Comparative Pharmacology
The therapeutic efficacy and side-effect profile of alpha-2 adrenergic agonists are largely determined by their receptor binding affinity and selectivity for α2- over α1-adrenergic receptors. Higher selectivity for the α2-receptor is generally associated with more profound sedation and analgesia with fewer cardiovascular side effects mediated by the α1-receptor.[4]
Receptor Selectivity
This compound and its active enantiomer, dexthis compound, exhibit the highest selectivity for the α2-adrenergic receptor among the compounds compared.[4][6] This high selectivity contributes to more predictable and effective sedation and analgesia.[7]
| Compound | α2:α1 Selectivity Ratio | Reference |
| This compound | 1620:1 | [4][7] |
| Dexthis compound | 1620:1 | [6] |
| Clonidine | 220:1 | [4][6] |
| Xylazine | 160:1 | [4][7] |
Potency
This compound is noted to be significantly more potent than xylazine.[4][8] In a study on rhesus monkeys, the potency for producing antinociceptive effects was found to be in the order of dexthis compound > clonidine > xylazine.[9]
Pharmacokinetics and Pharmacodynamics
The onset, duration, and intensity of effect for alpha-2 agonists are governed by their pharmacokinetic and pharmacodynamic properties.
Pharmacokinetics
Pharmacokinetic parameters can vary significantly between species. The following table summarizes key pharmacokinetic data for dexthis compound and xylazine in horses.
| Parameter | Dexthis compound (in horses) | Xylazine (in horses) | Reference |
| Elimination Half-life | 30.1 ± 8 min | 62.7 ± 21.8 min | [10] |
| Volume of Distribution | 744 ± 403 ml/kg | 215 ± 123 ml/kg | [10] |
| Clearance | 48.6 ± 28.1 ml/minute/kg | 21.1 ± 17.3 ml/minute/kg | [10] |
In healthy human volunteers, dexthis compound has an elimination half-life of 2 to 2.5 hours.[4] In dogs and cats, this compound has an elimination half-life of 0.97 and 1.6 hours, respectively.[4]
Pharmacodynamics
The primary pharmacodynamic effects of alpha-2 agonists include sedation, analgesia, and muscle relaxation.[7] However, they also have significant cardiovascular effects, including an initial hypertension followed by a more prolonged hypotension and bradycardia.[5] this compound is associated with more severe hemodynamic instability, including bradycardia and hypotension, compared to xylazine.[4] Both this compound and xylazine can induce hyperglycemia.[8][11]
Experimental Protocols
Protocol 1: Evaluation of Anesthetic Efficacy in Rodents
This protocol is adapted from a study comparing the anesthetic efficacy of this compound and xylazine in rats.[8][11]
Objective: To compare the depth and duration of anesthesia induced by different alpha-2 agonists.
Animal Model: Male Sprague-Dawley rats.
Drug Administration:
-
Group 1: this compound (1 mg/kg) combined with ketamine (75 mg/kg), administered intraperitoneally.
-
Group 2: Xylazine (10 mg/kg) combined with ketamine (75 mg/kg), administered intraperitoneally.
-
Group 3: Control (e.g., pentobarbital, 70 mg/kg), administered intraperitoneally.
Assessment of Anesthesia:
-
Monitor the loss of pedal, tail, and corneal reflexes at regular intervals.
-
Record the time to onset of anesthesia (loss of all reflexes).
-
Record the duration of anesthesia (time from loss to return of any reflex).
Physiological Monitoring:
-
Monitor blood glucose levels at baseline and at regular intervals post-injection.
-
Monitor heart rate and respiratory rate.
Protocol 2: Comparison of Sedative Properties in a Clinical Setting
This protocol is based on a clinical trial design comparing alpha-2 agonists for sedation in critically ill patients.[12][13][14]
Objective: To compare the clinical and cost-effectiveness of different alpha-2 agonists for sedation.
Patient Population: Adult ICU patients requiring mechanical ventilation.
Interventions:
-
Group 1: Dexthis compound as the primary sedative.
-
Group 2: Clonidine as the primary sedative.
-
Group 3: Propofol (usual care) as the primary sedative.
Sedation Management:
-
Titrate the sedative agent to achieve a target Richmond-Agitation-Sedation Score (RASS).
-
Administer analgesia according to local practice.
Primary Outcome Measures:
-
Time to successful extubation.
Secondary Outcome Measures:
-
Incidence and duration of delirium and coma.
-
Quality of sedation.
-
Adverse events (e.g., bradycardia, hypotension).
-
Mortality and ICU length of stay.
Signaling Pathways and Workflows
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of the α2-adrenergic receptor by an agonist like this compound initiates a signaling cascade through its coupling with an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent downstream effects.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow for Anesthetic Efficacy Study
The following diagram illustrates a typical workflow for a preclinical study comparing the anesthetic effects of different alpha-2 agonists.
Caption: Preclinical experimental workflow.
Conclusion
This compound and its enantiomer dexthis compound are highly potent and selective alpha-2 adrenergic agonists that provide reliable sedation and analgesia. Their high selectivity for the α2-receptor subtype likely contributes to a more favorable therapeutic profile compared to less selective agents like xylazine and clonidine. However, researchers must consider the significant physiological effects, including cardiovascular and metabolic changes, when designing studies and interpreting results. The choice of a specific alpha-2 agonist should be based on the desired potency, duration of action, and the specific requirements of the experimental model. The provided experimental protocols offer a starting point for the comparative evaluation of these compounds in both preclinical and clinical research settings.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Alpha(2)-adrenergic receptor signalling in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of the physiological effects of alpha2-agonists related to the clinical use of this compound in small animal practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VASG Alpha-2 Agonists [vasg.org]
- 8. Comparisons of α2-Adrenergic Agents, this compound and Xylazine, with Pentobarbital for Anesthesia: Important Pitfalls in Diabetic and Nondiabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of clonidine, dexthis compound and xylazine on thermal antinociception in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and clinical effects of xylazine and dexthis compound in horses recovering from isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. Alpha 2 agonists for sedation to produce better outcomes from critical illness (A2B Trial): protocol for a multicentre phase 3 pragmatic clinical and cost-effectiveness randomised trial in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Medetomidine's Effects Across Different Strains of Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological and behavioral effects of medetomidine across various commonly used laboratory mouse strains. This compound, a potent and selective α2-adrenergic receptor agonist, is widely utilized in veterinary and research settings for its sedative, analgesic, and muscle relaxant properties.[1] However, the response to this compound can vary significantly between different genetic backgrounds. This document aims to provide researchers with a consolidated resource of experimental data to inform strain selection, dose determination, and interpretation of results in studies involving this compound.
Comparative Analysis of this compound's Effects
The following tables summarize the hypnotic, analgesic, and thermoregulatory effects of this compound and its active enantiomer, dexthis compound, in ICR, C57BL/6, and BALB/c mouse strains. It is important to note that much of the available literature investigates this compound in combination with other anesthetic agents, most commonly ketamine. Data focusing on this compound as a standalone agent for analgesia is limited.
Hypnotic Effects
The primary hypnotic effect of this compound is assessed by the loss of righting reflex (LORR), indicating the onset of sedation.
| Mouse Strain | Agent | Dose (mg/kg) | Route | Mean Time to LORR (seconds) | Mean Duration of LORR (minutes) |
| C57BL/6N | This compound (with Ketamine) | 1 | IP | Not significantly different from Dexthis compound | Not reported |
| C57BL/6N | Dexthis compound (with Ketamine) | 0.5 | IP | Not significantly different from this compound | Not reported |
| C57BL/6N | This compound (with Ketamine) | 1 | SC | Not significantly different from Dexthis compound | Not reported |
| C57BL/6N | Dexthis compound (with Ketamine) | 0.5 | SC | Not significantly different from this compound | Not reported |
| C57BL/6J (Male) | This compound (with Midazolam & Butorphanol) | 0.3 | IP | Not reported | 58.1 ± 16.1 |
| BALB/c (Male) | This compound (with Midazolam & Butorphanol) | 0.3 | IP | Not reported | 48.3 ± 14.1 |
| ICR | This compound (with Midazolam & Butorphanol) | 0.3 | IP | Not reported | ~40 |
LORR: Loss of Righting Reflex, IP: Intraperitoneal, SC: Subcutaneous. Data presented as mean ± standard deviation where available.
A study on C57BL/6N mice found no significant difference in the time to LORR between this compound-ketamine and dexthis compound-ketamine combinations, regardless of whether the administration was intraperitoneal or subcutaneous.[2] In a separate study comparing a this compound-midazolam-butorphanol cocktail, male C57BL/6J mice exhibited a tendency for a longer duration of anesthesia compared to male BALB/c mice.[3]
Analgesic Effects
| Mouse Strain | Agent | Dose (mg/kg) | Test | Observed Effect |
| C57 | Dexthis compound | 0.04 - 1 (intrathecal) | Tail-Flick | Dose-dependent increase in tail withdrawal latency.[4] |
| Not Specified | This compound | 0.01 - 1 | Acetic Acid Writhing | Inhibition of writhing response.[5] |
| Not Specified | Dexthis compound | 0.01 - 0.1 | Acetic Acid Writhing | Inhibition of writhing response.[5] |
| C57BL/6N | This compound (with Ketamine) | 1 | Tail-Pinch/Pedal Withdrawal | No significant difference in tail-pinch reflex compared to dexthis compound. Pedal withdrawal reflex abolished more frequently than with dexthis compound.[2][6] |
One study demonstrated that intrathecally administered dexthis compound produces a dose-dependent analgesic effect in C57 mice in the tail-flick test.[4] Another study found that both this compound and dexthis compound inhibited the acetic acid-induced writhing response in mice, suggesting analgesic properties.[5] When combined with ketamine in C57BL/6N mice, this compound was more effective at abolishing the pedal withdrawal reflex compared to dexthis compound.[2][6]
Thermoregulatory Effects
This compound is known to induce hypothermia. The extent of this effect can be strain-dependent.
| Mouse Strain | Agent | Dose (mg/kg) | Route | Change in Body Temperature |
| C57BL/6 | Dexthis compound (with Midazolam & Butorphanol) | 0.375 | SC | Significantly enhanced body temperature recovery compared to MMB in males.[7] |
| BALB/c | Dexthis compound (with Midazolam & Butorphanol) | 0.375 | SC | No significant difference in body temperature recovery compared to MMB.[7] |
| ICR | Dexthis compound (with Midazolam & Butorphanol) | 0.375 | SC | No significant difference in body temperature recovery compared to MMB.[7] |
A study comparing a conventional this compound-midazolam-butorphanol (MMB) cocktail with a modified version using dexthis compound (dMMB) found that dMMB significantly enhanced body temperature recovery in male C57BL/6 mice.[7] No significant differences were observed in BALB/c and ICR mice.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for assessing the key effects of this compound.
Hypnotic Effect: Loss of Righting Reflex (LORR) Assay
Objective: To determine the onset and duration of sedation.
Procedure:
-
Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Immediately after injection, place the mouse in a clear observation chamber.
-
Gently turn the mouse onto its back every minute.
-
The "time to LORR" is recorded when the mouse fails to right itself (i.e., return to a sternal or prone position) within 30 seconds.
-
Continue to monitor the mouse, attempting to right it at regular intervals (e.g., every 5-10 minutes).
-
The "duration of LORR" is the time from the loss of the righting reflex until the mouse spontaneously rights itself.
Analgesic Effect: Hot Plate Test
Objective: To measure the response to a thermal nociceptive stimulus.
Procedure:
-
Place the mouse on a hot plate apparatus maintained at a constant temperature (typically 52-55°C).
-
Start a timer immediately upon placing the mouse on the plate.
-
Observe the mouse for signs of pain, which include licking a hind paw, shaking a paw, or jumping.
-
Record the latency (in seconds) to the first clear pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the mouse is removed from the hot plate regardless of its response.
-
The test is typically performed before and at various time points after drug administration to determine the peak analgesic effect and its duration.
Experimental Workflow
The following diagram illustrates a typical workflow for a cross-validation study of this compound's effects.
Figure 1. A typical experimental workflow for cross-validating this compound's effects.
Signaling Pathway of this compound
This compound exerts its effects by acting as a potent agonist at α2-adrenergic receptors, which are G-protein coupled receptors.[1] The activation of these receptors, primarily the α2A subtype, in the central nervous system leads to the observed sedative and analgesic effects.[8]
Figure 2. Simplified signaling pathway of this compound via the α2-adrenergic receptor.
Conclusion
The sedative, analgesic, and thermoregulatory effects of this compound can exhibit significant variation across different mouse strains. This guide highlights that C57BL/6 mice may have a longer duration of anesthesia compared to BALB/c mice and show a more pronounced thermoregulatory response to dexthis compound. While direct comparative data on standalone this compound-induced analgesia is limited, existing evidence from combination studies and alternative analgesic assays suggests its efficacy. Researchers should carefully consider the genetic background of the mice used in their studies and titrate doses accordingly to achieve the desired physiological state while minimizing adverse effects. The provided experimental protocols and signaling pathway information serve as a foundational resource for designing and interpreting studies involving this compound. Further research is warranted to directly compare the dose-response of this compound's analgesic effects across a wider range of inbred mouse strains using standardized methodologies.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. A comparison of this compound and its active enantiomer dexthis compound when administered with ketamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anesthetic Effects of a Mixture of this compound, Midazolam and Butorphanol in Two Strains of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive analgesic effect of dexthis compound and dezocine administered intrathecally in a mouse pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of this compound and its active enantiomer dexthis compound when administered with ketamine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice and Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiovascular Effects of Medetomidine and Dexmedetomidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular effects of medetomidine and its active dextro-enantiomer, dexthis compound. Both are potent alpha-2 (α2)-adrenergic agonists widely used in veterinary and human medicine for their sedative and analgesic properties. However, their profound impact on the cardiovascular system necessitates a thorough understanding of their comparative effects. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and illustrates the underlying signaling pathways.
Executive Summary
This compound, a racemic mixture, and dexthis compound, its purified active isomer, exert their effects by stimulating α2-adrenergic receptors. This action leads to a characteristic biphasic cardiovascular response: an initial, transient increase in blood pressure due to peripheral vasoconstriction, followed by a more sustained period of hypotension and bradycardia resulting from decreased central sympathetic outflow.
Experimental evidence, primarily from canine studies, indicates that dexthis compound is approximately twice as potent as this compound. When administered at half the dose of this compound, dexthis compound produces comparable levels of sedation and analgesia.[1][2] The cardiovascular effects of equipotent doses of the two drugs are largely similar, characterized by significant decreases in heart rate and cardiac output.[3] However, subtle differences in the magnitude and duration of these effects have been reported, which may be clinically relevant. Levothis compound, the other enantiomer in the racemic mixture of this compound, has been shown to be pharmacologically inactive with no significant effects on cardiovascular parameters.[1]
Comparative Cardiovascular Effects: Quantitative Data
The following tables summarize the dose-dependent effects of this compound and dexthis compound on key cardiovascular parameters as reported in head-to-head comparative studies in dogs.
Table 1: Effects of Intravenous this compound and Dexthis compound on Heart Rate in Dogs (beats/min)
| Dose (µg/kg) | Baseline (Mean ± SD) | 5 min post-injection (Mean ± SD) | 30 min post-injection (Mean ± SD) | 60 min post-injection (Mean ± SD) |
| This compound 40 | 104 ± 9 | 45 ± 8 | 48 ± 10 | 55 ± 12 |
| Dexthis compound 10 | 99 ± 6 | 42 ± 7 | 45 ± 9 | 52 ± 11 |
| Dexthis compound 20 | 101 ± 8 | 38 ± 5 | 40 ± 7 | 48 ± 9 |
Data synthesized from Kuusela et al. (2000).[1]
Table 2: Effects of Intravenous this compound and Dexthis compound on Mean Arterial Pressure (MAP) in Dogs (mmHg)
| Dose (µg/kg) | Baseline (Mean ± SD) | 5 min post-injection (Mean ± SD) | 30 min post-injection (Mean ± SD) | 60 min post-injection (Mean ± SD) |
| This compound 40 | 145 ± 7 | 160 ± 15 (transient increase) | 127 ± 5 | 115 ± 8 |
| Dexthis compound 10 | 142 ± 9 | 155 ± 12 (transient increase) | 125 ± 7 | 112 ± 6 |
| Dexthis compound 20 | 140 ± 3 | 165 ± 18 (transient increase) | 123 ± 6 | 110 ± 9 |
Data synthesized from Kuusela et al. (2000) and other sources describing the biphasic effect.[1][3]
Mechanism of Action: The Alpha-2 Adrenergic Signaling Pathway
Both this compound and dexthis compound are agonists at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Their cardiovascular effects are mediated through distinct central and peripheral pathways.
-
Peripheral Effects: Activation of postsynaptic α2B-receptors on vascular smooth muscle causes vasoconstriction, leading to a transient increase in blood pressure.
-
Central Effects: Stimulation of presynaptic α2A-receptors in the central nervous system (specifically the locus coeruleus) inhibits the release of norepinephrine. This reduction in sympathetic outflow results in vasodilation, hypotension, and a decrease in heart rate (bradycardia). The central effects are generally more dominant and sustained.
The following diagram illustrates the intracellular signaling cascade initiated by the activation of α2-adrenergic receptors.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Protocols
The data presented in this guide are primarily derived from studies utilizing canine models. Below are representative experimental protocols employed in these investigations.
Study Design: Crossover Study in Beagle Dogs
A common experimental design is a randomized, blinded crossover study. This methodology minimizes individual animal variability and enhances the reliability of the comparative data.
-
Animals: Healthy, adult Beagle dogs are frequently used due to their uniform size and temperament.
-
Housing and Acclimatization: Animals are housed in a controlled environment with a standard diet and water ad libitum. A suitable acclimatization period is allowed before the commencement of experiments.
-
Instrumentation: On the day of the experiment, catheters are placed in a cephalic vein for drug administration and in a dorsal pedal or femoral artery for direct blood pressure monitoring and blood gas analysis. An electrocardiogram (ECG) is used to monitor heart rate and rhythm. For more detailed hemodynamic studies, a thermodilution catheter may be placed in the pulmonary artery to measure cardiac output.
-
Drug Administration: this compound or dexthis compound is administered intravenously as a bolus over a standardized period (e.g., 30 seconds). In dose-response studies, different doses are administered in separate experimental sessions with an adequate washout period between treatments.
-
Data Collection: Cardiovascular parameters, including heart rate, systolic, diastolic, and mean arterial pressure, are recorded at baseline (before drug administration) and at predetermined intervals post-injection (e.g., 1, 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Sedation and analgesia scores are also often recorded.
-
Anesthesia (if applicable): In some studies, the drugs are evaluated as premedicants before general anesthesia. In such cases, anesthesia is induced with an agent like propofol and maintained with an inhalant anesthetic such as isoflurane. Cardiovascular parameters are monitored throughout the anesthetic period.
The following diagram illustrates a typical experimental workflow for these comparative studies.
Caption: Experimental workflow for a crossover study.
Conclusion
Both this compound and dexthis compound are potent α2-adrenergic agonists that induce significant and predictable cardiovascular effects. Dexthis compound offers the advantage of being the active enantiomer, allowing for more precise dosing without the administration of the inactive levothis compound. At equipotent doses, the cardiovascular profiles of the two drugs are remarkably similar, characterized by a biphasic blood pressure response and profound bradycardia. The choice between this compound and dexthis compound may depend on factors such as drug availability, cost, and the specific clinical context. For research and drug development purposes, the use of the pure enantiomer, dexthis compound, may offer a more refined pharmacological tool. A thorough understanding of their dose-dependent cardiovascular effects is crucial for their safe and effective use.
References
Unveiling the Synergy: Medetomidine's Potent Anesthetic-Sparing Effect on Isoflurane
An objective analysis of the synergistic relationship between medetomidine and isoflurane, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their combined use. Supported by experimental data, this document delves into the significant reduction in isoflurane requirements facilitated by this compound, offering detailed insights into the underlying mechanisms and experimental validations.
This compound, a potent and highly selective alpha-2 adrenergic agonist, has demonstrated a remarkable capacity to reduce the required concentration of inhalant anesthetics like isoflurane to maintain a surgical plane of anesthesia.[1] This anesthetic-sparing effect is of significant clinical importance, as it allows for lower doses of isoflurane, thereby minimizing its dose-dependent adverse effects, such as cardiovascular and respiratory depression. The mechanism behind this synergy lies in this compound's ability to induce sedation, analgesia, and muscle relaxation by stimulating alpha-2 adrenoceptors in the central nervous system.[2][3][4] This stimulation leads to a decrease in the release of norepinephrine, a key neurotransmitter involved in arousal and consciousness.[2][4]
Quantitative Analysis of Isoflurane Sparing
The anesthetic-sparing effect of this compound and its active enantiomer, dexthis compound, has been quantified across various species by measuring the reduction in the Minimum Alveolar Concentration (MAC) of isoflurane. MAC is the standard measure of anesthetic potency and is defined as the concentration of an inhalant anesthetic in the alveoli of the lungs that is needed to prevent movement in 50% of subjects in response to a surgical stimulus.
The following tables summarize the quantitative data from several key studies, showcasing the significant reduction in isoflurane MAC following the administration of this compound or dexthis compound.
Table 1: Effect of this compound/Dexthis compound on Isoflurane MAC in Dogs
| Study Species | Agent | This compound/Dexthis compound Dose | Baseline Isoflurane MAC | Isoflurane MAC with Agent | MAC Reduction (%) | Reference |
| Dog | This compound | 30 µg/kg IV | 1.18 vol% | Not explicitly stated, but reduction was 47.2% | 47.2% | [5] |
| Dog | Dexthis compound | 20 µg/kg IV | Not explicitly stated, but reduction was 86% | Not explicitly stated, but reduction was 86% | 86% | [6] |
| Dog | Dexthis compound | 2 µg/kg bolus + 2 µg/kg/hr CRI | 1.44 ± 0.04% | 0.81 ± 0.08% | 43.4% | [7] |
Table 2: Effect of Dexthis compound on Isoflurane MAC in Humans
| Study Species | Agent | Dexthis compound Dose | Baseline Isoflurane MAC | Isoflurane MAC with Agent | MAC Reduction (%) | Reference |
| Human | Dexthis compound | 0.3 ng/ml target plasma concentration | 0.85% | 0.55% | 35.3% | [8] |
| Human | Dexthis compound | 0.6 ng/ml target plasma concentration | 0.85% | 0.45% | 47% | [8] |
Table 3: Effect of this compound on Isoflurane MAC in Other Species
| Study Species | Agent | This compound Dose | Baseline Isoflurane MAC | Isoflurane MAC with Agent | MAC Reduction (%) | Reference |
| Pig | This compound (with Tiletamine/Zolazepam) | 0.05 mg/kg IM | 1.9 ± 0.3% | 0.6 ± 0.1% | 68% | [9] |
Experimental Protocols
The validation of this compound's anesthetic-sparing effect hinges on precise and standardized experimental methodologies. The determination of isoflurane MAC is a cornerstone of these studies.
Protocol for Determination of Minimum Alveolar Concentration (MAC)
-
Animal Preparation: Healthy, fasted subjects are anesthetized with isoflurane delivered in oxygen. The animal is intubated to ensure a patent airway and allow for mechanical ventilation if necessary. Monitoring equipment is attached to measure vital signs, including heart rate, blood pressure, and end-tidal gas concentrations.
-
Anesthetic Equilibration: The end-tidal isoflurane concentration is maintained at a predetermined level for an equilibration period, typically 15-20 minutes, to ensure a steady state between the inspired and alveolar concentrations.
-
Noxious Stimulation: A standardized, supramaximal noxious stimulus is applied. This is often a tail clamp or electrical stimulation.
-
Response Assessment: The animal's response to the stimulus is observed. A positive response is defined as gross, purposeful movement of the head or limbs.
-
"Up-and-Down" Method: The end-tidal isoflurane concentration for the next animal (or the next determination in the same animal after a washout period) is adjusted based on the previous response. If the animal moved, the concentration is increased. If the animal did not move, the concentration is decreased. This "up-and-down" method, as described by Dixon, is a common and efficient way to determine the 50% effective dose (ED50), which in this context is the MAC.[8]
-
MAC Calculation: The MAC is calculated as the mean of the isoflurane concentrations for all crossover points (i.e., the average of the concentration that permitted movement and the concentration that prevented it).
-
Drug Administration and MAC Redetermination: Following the baseline MAC determination, this compound is administered, and after a suitable period for the drug to take effect, the entire MAC determination process is repeated to quantify the anesthetic-sparing effect.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow.
Caption: Signaling pathway of this compound's anesthetic-sparing effect.
Caption: Experimental workflow for determining isoflurane MAC reduction.
References
- 1. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VASG Alpha-2 Agonists [vasg.org]
- 4. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of isoflurane anesthetic requirement by this compound and its restoration by atipamezole in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anesthetic and hemodynamic effects of dexthis compound during isoflurane anesthesia in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lidocaine, Dexthis compound and Their Combination Reduce Isoflurane Minimum Alveolar Concentration in Dogs | PLOS One [journals.plos.org]
- 8. Reduction of the minimum alveolar concentration of isoflurane by dexthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Changes in minimal alveolar concentration of isoflurane following treatment with this compound and tiletamine/zolazepam, epidural morphine or systemic buprenorphine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of recovery times from Medetomidine vs. other sedatives
For Immediate Release
A comprehensive review of sedative recovery times reveals key differences between medetomidine and other commonly used agents in preclinical and clinical research. This guide provides a comparative analysis of recovery periods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate sedative for their study protocols.
This compound, a potent α2-adrenergic agonist, is widely utilized in veterinary and research settings for its reliable sedative and analgesic properties.[1] A critical aspect of its clinical profile is the recovery time, which can be significantly influenced by the sedative agent it is compared with, the species, and the administration of reversal agents.
Comparative Recovery Times: An Overview
Studies have demonstrated that recovery from this compound, when not reversed, is generally longer compared to some other sedatives. However, the use of atipamezole, a specific α2-antagonist, can dramatically shorten the recovery period.[2]
A study in dogs found no significant difference in anesthetic recovery times between a premedication protocol using acepromazine-buprenorphine and two different doses of this compound-buprenorphine.[3] In this study, the median time to standing for the acepromazine group was 35 minutes, while the this compound groups had median standing times of 20 and 34 minutes, respectively.[3]
In cats, a study comparing the postoperative analgesic and sedative effects of this compound and butorphanol found that both drugs produced an identical degree of sedation.[4][5] While specific recovery times to full mobility were not the primary focus, the duration of sedation was monitored over 120 minutes.[4][5]
When combined with ketamine in rhesus macaques, a low-dose ketamine and high-dose dexthis compound (the active enantiomer of this compound) protocol, followed by atipamezole reversal, resulted in a significantly faster recovery (median 12 minutes) compared to ketamine alone (median 45.5 minutes).[6]
Comparisons between dexthis compound and propofol for postoperative sedation have shown that dexthis compound may lead to a longer recovery time. One study in patients undergoing laparoscopic surgery noted a prolonged sedation and delayed time to orientation with dexthis compound compared to propofol.[7] Another study in cardiac surgery patients found that dexthis compound was associated with a 1.8-hour longer time to tracheal extubation than propofol.[8]
Data Presentation: Quantitative Comparison of Recovery Times
The following tables summarize quantitative data on recovery times from various comparative studies.
Table 1: Recovery Times in Dogs Following Different Premedication Protocols
| Premedication Protocol | Anesthetic Agents | Time to Sternal Recumbency (minutes) | Time to Standing (minutes) | Citation |
| Acepromazine (0.03 mg/kg IM) + Buprenorphine (0.02 mg/kg IM) | Propofol, Isoflurane | Not Reported | 35 (median) | [3][9] |
| This compound (5 µg/kg IM) + Buprenorphine (0.02 mg/kg IM) | Propofol, Isoflurane | Not Reported | 20 (median) | [3][9] |
| This compound (10 µg/kg IM) + Buprenorphine (0.02 mg/kg IM) | Propofol, Isoflurane | Not Reported | 34 (median) | [3][9] |
Table 2: Recovery Times in Rhesus Macaques
| Anesthetic Protocol | Reversal Agent | Time to Recovery (minutes) | Citation |
| Ketamine (10 mg/kg IM) | None | 45.5 (median) | [6] |
| Ketamine (low dose) + Dexthis compound (high dose) | Atipamezole | 12 (median) | [6] |
Table 3: Recovery Times in Human Patients
| Sedative Agent | Surgical Procedure | Recovery Endpoint | Recovery Time | Citation |
| Propofol | Laparoscopic Cholecystectomy | Time to Orientation | 14.7 minutes (mean) | [7] |
| Dexthis compound | Laparoscopic Cholecystectomy | Time to Orientation | 25.3 minutes (mean) | [7] |
| Propofol | Cardiac Surgery | Time to Tracheal Extubation | - | [8] |
| Dexthis compound | Cardiac Surgery | Time to Tracheal Extubation | 1.8 hours longer than propofol | [8] |
Experimental Protocols
Study 1: Comparison of Acepromazine-Buprenorphine and this compound-Buprenorphine in Dogs[3][9]
-
Animals: 90 dogs undergoing routine surgical and diagnostic procedures.
-
Groups:
-
Group 1: Acepromazine (0.03 mg/kg IM) and buprenorphine (0.02 mg/kg IM).
-
Group 2: this compound (5 µg/kg IM) and buprenorphine (0.02 mg/kg IM).
-
Group 3: this compound (10 µg/kg IM) and buprenorphine (0.02 mg/kg IM).
-
-
Anesthesia: Anesthesia was induced with propofol and maintained with isoflurane in oxygen.
-
Reversal: For the this compound groups, atipamezole was administered at the end of the procedure if the anesthesia duration was less than 120 minutes.
-
Data Collection: Times to recovery from anesthesia were recorded.
Study 2: Postoperative Pain Control in Cats with this compound and Butorphanol[4][5]
-
Animals: 64 healthy adult female cats undergoing ovariohysterectomy.
-
Groups:
-
This compound (15 µg/kg IM).
-
Butorphanol (0.1 mg/kg IM).
-
Saline (placebo).
-
-
Procedure: The drugs were administered immediately after surgery.
-
Data Collection: Sedation was scored subjectively at 30, 60, 90, and 120 minutes post-administration.
Study 3: Anesthesia in Rhesus Macaques with Ketamine and Dexthis compound[6]
-
Animals: Rhesus macaques.
-
Groups:
-
Ketamine (10 mg/kg IM).
-
Low-dose ketamine combined with high-dose dexthis compound.
-
-
Reversal: Atipamezole was administered to the combination group for reversal.
-
Data Collection: Time to recovery was recorded for both groups.
Mandatory Visualization
Signaling Pathway of this compound
This compound exerts its effects by acting as a selective agonist for α2-adrenergic receptors.[1] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[1] Activation of the α2-adrenergic receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] This reduction in cAMP has downstream effects on ion channels and other proteins, ultimately resulting in decreased neuronal firing and a reduction in the release of norepinephrine.[11] This sympatholytic action produces the characteristic sedative, analgesic, and anxiolytic effects of this compound.
Caption: this compound's α2-adrenergic receptor signaling pathway.
Experimental Workflow for Comparative Sedative Analysis
The following diagram illustrates a typical experimental workflow for comparing the recovery times of different sedatives.
References
- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Postoperative pain control in cats: clinical trials with this compound and butorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postoperative pain control in cats: clinical trials with this compound and butorphanol. | Semantic Scholar [semanticscholar.org]
- 6. Rapid Recovery and Short Duration Anesthesia after Low Dose Ketamine and High Dose Dexthis compound in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating the Effects of Dexthis compound vs. Propofol on Postoperative Recovery in Patients Undergoing Laparoscopic Surgery | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
Head-to-head comparison of Medetomidine and clonidine in research settings
Head-to-Head Comparison: Medetomidine and Clonidine in Research Settings
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative pharmacology of two prominent alpha-2 adrenergic agonists.
This compound and clonidine are both widely utilized alpha-2 adrenergic receptor agonists in research and clinical settings, valued for their sedative, analgesic, and sympatholytic properties. While they share a primary mechanism of action, significant differences in receptor selectivity and potency lead to distinct pharmacological profiles. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: The Alpha-2 Adrenergic Receptor
Both this compound and clonidine exert their effects by stimulating alpha-2 (α2) adrenergic receptors, which are G protein-coupled receptors (GPCRs). These receptors are primarily located on presynaptic nerve terminals, where their activation inhibits the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system.[1][2] This central action is responsible for the sedative, analgesic, and blood pressure-lowering effects.[1] Postsynaptic α2 receptors are also present in various tissues, including vascular smooth muscle.
The key distinction between this compound and clonidine lies in their selectivity for the α2-adrenoceptor over the alpha-1 (α1) adrenoceptor. This compound exhibits a significantly higher selectivity for α2 receptors, which contributes to its more potent and specific sedative and analgesic effects with fewer α1-mediated side effects.[3][4][5]
Quantitative Comparison: Receptor Binding and Functional Potency
The pharmacological differences between this compound and clonidine are most evident in their receptor binding affinities and functional potencies. This compound is not only a more potent agonist at α2 receptors but also demonstrates substantially greater selectivity over α1 receptors.
Table 1: Receptor Binding Affinity and Selectivity
This table summarizes the binding affinity (Ki) of this compound and clonidine for α1 and α2 adrenergic receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki indicates a higher binding affinity. The selectivity ratio is calculated as Ki (α1) / Ki (α2).
| Compound | α2-Adrenoceptor Affinity (Ki, nM) | α1-Adrenoceptor Affinity (Ki, nM) | α2/α1 Selectivity Ratio | Reference(s) |
| This compound | 1.08 | 1750 | 1620 | [4] |
| Clonidine | 3.20 | 704 | 220 | [4][5][6] |
Data derived from radioligand binding studies in rat brain membrane preparations.
Table 2: Functional Potency
This table presents the functional potency (pD2) of the compounds from an in vitro functional assay using electrically stimulated mouse vas deferens. The pD2 value is the negative logarithm of the EC50 (the concentration required to produce 50% of the maximal effect), meaning a higher pD2 value indicates greater potency.
| Compound | Functional Potency (pD2) in Mouse Vas Deferens | Reference(s) |
| This compound | 9.0 | [4] |
| Clonidine | 8.5 | [4] |
Pharmacodynamic Comparison
The differences in receptor selectivity and potency translate directly to observable differences in their physiological and behavioral effects.
Table 3: Key Pharmacodynamic Effects
| Effect | This compound | Clonidine | Rationale |
| Sedation | Profound, reliable, dose-dependent | Moderate, less reliable | Higher α2 selectivity and potency of this compound leads to more pronounced CNS depression.[3][5] |
| Analgesia | Potent | Moderate | Both act on spinal and supraspinal α2 receptors to inhibit nociceptive signaling. This compound's higher potency results in stronger analgesia.[3][6] |
| Muscle Relaxation | Good | Moderate | Mediated by α2-adrenoceptors at the interneuron level of the spinal cord.[5] |
| Cardiovascular Effects | Biphasic: Initial hypertension (peripheral α2/α1 vasoconstriction) followed by prolonged hypotension and bradycardia (central sympatholysis).[5] | Initial transient hypertension can occur, followed by a sustained decrease in blood pressure and heart rate.[6] | This compound's higher α2 selectivity leads to more pronounced and reliable cardiovascular responses. Clonidine has some α1 agonist activity which can contribute to initial vasoconstriction.[6][7] |
| Anesthetic Sparing | Significant | Moderate | Both reduce the required dose of other anesthetic agents. The effect is more pronounced with this compound due to its higher efficacy.[5][8] |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key comparative experiments are provided below.
Protocol 1: Radioligand Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of this compound and clonidine for α1 and α2-adrenergic receptors.
Materials:
-
Membrane Preparations: Membranes prepared from rat cerebral cortex (rich in α2-receptors) or other tissues/cell lines expressing the target receptors.
-
Radioligand for α2: [³H]-Clonidine or [³H]-Rauwolscine.
-
Radioligand for α1: [³H]-Prazosin.[4]
-
Test Compounds: this compound and clonidine stock solutions.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: High concentration of a non-labeled ligand (e.g., 10 µM phentolamine or yohimbine for α2; 10 µM phentolamine for α1).
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled test compound (this compound or clonidine).
-
Total and Non-specific Binding:
-
Total Binding Wells: Contain buffer, radioligand, and membrane preparation.
-
Non-specific Binding Wells: Contain buffer, radioligand, membrane preparation, and the non-specific binding control.
-
-
Incubation: Add the membrane preparation (10-50 µg protein per well) to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.[9]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.[9]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (concentration of test drug that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and clonidine at the α2-adrenoceptor. This assay measures the agonist-induced activation of G proteins.
Materials:
-
Membrane Preparations: Membranes from cells expressing the α2-adrenoceptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: To ensure binding of [³⁵S]GTPγS is agonist-dependent.
-
Test Compounds: this compound and clonidine stock solutions.
-
Instrumentation: Scintillation counter or filter-based detection system.
Procedure:
-
Pre-incubation: Incubate membrane preparations with GDP (typically 10-30 µM) on ice to allow nucleotide exchange at the G protein.
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of the agonist (this compound or clonidine), and the membrane/GDP mixture.
-
Initiation: Add [³⁵S]GTPγS (typically 0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal efficacy).
Comparative Experimental Workflow
The following diagram outlines a logical workflow for the head-to-head comparison of novel α2-agonists, progressing from initial in vitro characterization to in vivo functional assessment.
Conclusion for the Researcher
In head-to-head comparisons, this compound consistently emerges as a more potent and selective α2-adrenergic agonist than clonidine. Its approximately 7.4-fold greater selectivity for the α2 receptor over the α1 receptor results in more profound and reliable sedation and analgesia, with a more pronounced anesthetic-sparing effect.[5][10] Clonidine, while an effective α2-agonist, has a narrower therapeutic window, and its lower selectivity can lead to more mixed effects.[6][7]
For researchers requiring deep, predictable sedation and potent analgesia in animal models, this compound is often the superior choice. Its high efficacy and selectivity make it an excellent tool for studies where minimizing confounding variables from off-target effects is critical. Clonidine may be suitable for studies requiring a less potent sympatholytic effect or where its specific pharmacokinetic profile is advantageous. The choice between these two agents should be guided by the specific requirements of the experimental design, with careful consideration of their distinct quantitative and pharmacodynamic profiles.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. VASG Alpha-2 Agonists [vasg.org]
- 4. Characterization of the selectivity, specificity and potency of this compound as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of the physiological effects of α2-agonists related to the clinical use of this compound in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-1-adrenergic receptor agonist activity of clinical alpha-adrenergic receptor agonists interferes with alpha-2-mediated analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. benchchem.com [benchchem.com]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Dexthis compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Medetomidine
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of pharmacologically active compounds like Medetomidine is paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
This compound, a potent alpha-2 adrenergic agonist, requires careful management throughout its lifecycle in the laboratory, from receipt to disposal.[1][2][3][4] Its high toxicity to aquatic life necessitates stringent measures to prevent its release into the environment.[5] Disposal procedures must always comply with local, regional, and national regulations for hazardous waste.[6][7]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical impermeable gloves | To prevent skin contact. |
| Eye/Face Protection | Safety glasses or goggles | To protect eyes from splashes. |
| Skin and Body Protection | Protective clothing, lab coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a respirator. | To avoid inhalation.[8] |
In the event of a spill, immediately evacuate personnel to a safe area.[5] Prevent further leakage if it is safe to do so and collect the spillage using an absorbent material.[5][8] The collected material should then be disposed of as hazardous waste.[5] Do not let the chemical enter drains.[5]
Step-by-Step Disposal Procedures for this compound Waste
The proper disposal route for this compound depends on the nature of the waste. It is crucial to segregate waste streams to ensure compliant disposal.
1. Unused or Expired this compound (Pure Substance or Formulations):
-
Preferred Method: Drug Take-Back Programs or Licensed Waste Contractor: The most responsible method for disposing of unused or expired this compound is through a community drug take-back program or a licensed hazardous waste disposal contractor.[3] These entities are equipped to handle and destroy pharmaceutical waste in a compliant and environmentally sound manner.
-
Alternative Method (if take-back program is unavailable): If a take-back program is not accessible, the following procedure can be used for disposal in household trash, though this is generally more applicable to clinical rather than laboratory settings and should be verified against institutional policies:[3][9][10]
-
Do Not Crush Tablets or Capsules. For liquid formulations, mix with an unappealing substance such as used coffee grounds, dirt, or cat litter.[9][10] This makes the drug less attractive to children and pets and unrecognizable to individuals who might go through the trash.[3]
-
Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[9][10]
-
Dispose of the sealed container in the trash.
-
Scratch out all personal or identifying information on the original container before recycling or disposing of it.[10]
-
-
Flushing is NOT Recommended: Do not flush this compound down the toilet or drain unless specifically instructed to do so by the product labeling, which is highly unlikely for this compound due to its environmental toxicity.[5][9]
2. Contaminated Laboratory Waste: This category includes items such as gloves, bench paper, pipette tips, and empty vials that have come into contact with this compound.
-
Segregation: All this compound-contaminated waste should be segregated from general laboratory waste.[11] Use designated, clearly labeled, leak-proof containers. Veterinary practices often use a color-coded system for waste segregation, which can be adapted for a laboratory setting.[11]
-
Disposal: Dispose of this waste as hazardous or biomedical waste through your institution's environmental health and safety program. The standard method of disposal for this type of waste is high-temperature incineration by a licensed waste management company.[12][13]
3. Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound pose a dual risk of physical injury and chemical exposure.
-
Immediate Disposal: Place all contaminated sharps into a designated, puncture-resistant sharps container immediately after use.
-
Container Management: Do not overfill sharps containers. Seal the container when it is approximately three-quarters full.
-
Final Disposal: Dispose of the sealed sharps container through your institution's biomedical or hazardous waste stream for incineration.[13]
4. Aqueous Solutions Containing this compound: Discharging aqueous solutions containing this compound into the sanitary sewer is not recommended due to its ecotoxicity.[5] While specific chemical inactivation protocols are not readily available in the public domain, studies on the stability of dexthis compound (an enantiomer of this compound) have shown that it undergoes extensive degradation under basic conditions.[6] However, without a validated protocol, this should not be attempted as a primary means of disposal.
-
Collection: Collect all aqueous waste containing this compound in a clearly labeled, sealed, and appropriate waste container.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Experimental Protocols
Currently, there are no widely published and validated experimental protocols for the routine chemical inactivation of this compound in a standard laboratory setting. Research has focused on its stability, indicating degradation under certain conditions (e.g., basic pH for dexthis compound), but these are not established as disposal protocols.[6] Therefore, reliance on professional hazardous waste disposal services is the most prudent and compliant approach.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel and the environment. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
- 1. bsavalibrary.com [bsavalibrary.com]
- 2. Classics in Chemical Neuroscience: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classics in Chemical Neuroscience: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bccdc.ca [bccdc.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability of dexthis compound in polyvinyl chloride bags containing 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound [sitem.herts.ac.uk]
- 10. Photochemical fate of this compound in coastal and marine environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decontamination of the treatment area - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical stability of morphine and methadone, and of methadone in combination with acepromazine, this compound or xylazine, during prolonged storage in syringes [researchonline.jcu.edu.au]
- 13. hip.phila.gov [hip.phila.gov]
Safe Handling of Medetomidine: A Guide for Laboratory Professionals
Medetomidine is a potent synthetic alpha-2 adrenergic agonist used primarily in veterinary medicine for its sedative and analgesic properties.[1][2][3] For researchers and drug development professionals, understanding and implementing rigorous safety protocols is paramount due to its significant physiological effects in humans. Accidental exposure can lead to severe health consequences, including profound sedation, respiratory depression, and adverse cardiovascular events.[1][4] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
Given the hazards associated with this compound, including being fatal if swallowed and toxic if inhaled or in contact with skin, a comprehensive approach to personal protection is critical.[5]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of powder-free nitrile or latex gloves rated for chemotherapy drug handling.[6] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[6]
-
Gowns: Use disposable, polyethylene-coated polypropylene gowns to provide maximum protection.[6]
-
Eye and Face Protection: When there is a risk of splashing, wear safety goggles and a full-face shield.[7] Standard eyeglasses are not sufficient.[7]
-
Respiratory Protection: For activities that may generate aerosols or dust, an N95 respirator is recommended.[6] For large spills, a chemical cartridge-type respirator may be necessary.[7] All personnel requiring respiratory protection must be properly fit-tested.[8]
Quantitative Safety Data
The following table summarizes key quantitative data for this compound, primarily derived from its Safety Data Sheets (SDS).
| Parameter | Value | Reference |
| Acute Toxicity, Oral | Category 2 (Fatal if swallowed) | [5] |
| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin) | [5] |
| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled) | [5] |
| Melting/Freezing Point | 151.5-152.5°C | [9] |
| Boiling Point | 381.9°C at 760 mmHg | [9] |
| Flash Point | 191.3°C | [9] |
Operational and Disposal Plans
Safe Handling and Storage Procedures
-
Preparation: Before handling this compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[10] All necessary PPE should be donned before entering the handling area.
-
Handling: Avoid the formation of dust and aerosols.[10] Use non-sparking tools to prevent ignition.[10] Do not eat, drink, or smoke in areas where this compound is handled.[9]
-
Storage: Store this compound in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[10][11] It should be stored separately from foodstuffs and other incompatible materials.[11]
Spill Management Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, cover and absorb the spill with non-combustible material such as vermiculite or sand.[11] For powder spills, cover with a plastic sheet to minimize spreading.[12]
-
Clean-Up: Wearing appropriate PPE, collect the absorbed material and place it into a suitable container for disposal.[11] Clean the contaminated surface thoroughly.[12]
-
Decontaminate: Decontaminate the spill area twice.[13]
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[13]
Waste Disposal Plan
-
Collection: All waste materials, including used gloves, gowns, and any contaminated labware, should be collected in designated, clearly labeled hazardous waste containers.
-
Disposal Method: The recommended method for this compound disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10]
-
Environmental Precautions: Do not allow this compound or its containers to enter drains, sewer systems, or waterways, as it is very toxic to aquatic life.[5][10]
Emergency Exposure Protocol
Accidental exposure to this compound requires immediate medical attention.[5] Symptoms of poisoning may be delayed for several hours, so medical observation for at least 48 hours after an accident is crucial.[5]
-
In case of Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical help.[5]
-
In case of Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water.[5]
-
In case of Eye Contact: Rinse the opened eye for several minutes under running water.[5] If symptoms persist, consult a doctor.[5]
-
In case of Ingestion: Do not induce vomiting.[5] Rinse the mouth with water and call for immediate medical help.[5][10]
Caption: Workflow for Safe Handling and Emergency Procedures for this compound.
References
- 1. Illicit Use of this compound and Associated Risks: The Role of Clinical Toxicology at Principle Diagnostics Lab - Principle Diagnostics [principlediagnostics.com]
- 2. mattersnetwork.org [mattersnetwork.org]
- 3. nbinno.com [nbinno.com]
- 4. bccdc.ca [bccdc.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. aaha.org [aaha.org]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. avet.health [avet.health]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. dechra-us.com [dechra-us.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
